Nobilone
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10O4 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2,7-dihydroxy-4-methoxyfluoren-9-one |
InChI |
InChI=1S/C14H10O4/c1-18-12-6-8(16)5-11-13(12)9-3-2-7(15)4-10(9)14(11)17/h2-6,15-16H,1H3 |
InChI Key |
GLMNDDJSYQXNSY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)O)O |
Canonical SMILES |
COC1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)O)O |
Synonyms |
nobilone |
Origin of Product |
United States |
Foundational & Exploratory
Nobilone's Interaction with Cannabinoid Receptors CB1 and CB2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nabilone, a synthetic cannabinoid analog of delta-9-tetrahydrocannabinol (Δ⁹-THC), exerts its therapeutic effects primarily through its interaction with the cannabinoid receptors CB1 and CB2. As a partial agonist at both receptors, nabilone's mechanism of action involves the modulation of key intracellular signaling cascades, leading to its clinical utility in managing chemotherapy-induced nausea and vomiting. This technical guide provides an in-depth analysis of nabilone's binding affinities, functional potencies, and the downstream signaling pathways it modulates at CB1 and CB2 receptors. Detailed experimental protocols for assessing these interactions are also provided to facilitate further research and drug development in the field of cannabinoid pharmacology.
Introduction
The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The two primary cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRs) that have emerged as significant therapeutic targets. CB1 receptors are predominantly expressed in the central nervous system, while CB2 receptors are primarily found in the immune system.[1][2] Nabilone is a synthetic cannabinoid that mimics the action of endogenous cannabinoids by binding to and activating CB1 and CB2 receptors.[3][4][5] Understanding the precise mechanism of action of nabilone at these receptors is paramount for optimizing its therapeutic applications and developing novel cannabinoid-based therapeutics.
Quantitative Analysis of Nabilone's Receptor Interaction
The interaction of nabilone with CB1 and CB2 receptors can be quantified in terms of its binding affinity (Ki) and its functional potency (EC50/IC50). These parameters are crucial for understanding the drug's receptor engagement and subsequent biological response.
Binding Affinity
Binding affinity, typically expressed as the inhibition constant (Ki), represents the concentration of a ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Receptor | Ligand | Ki (nM) | Species | Assay Type | Reference |
| CB1 | Nabilone | 2.89 | Human | Radioligand Competition Assay | [6] |
| CB2 | Nabilone | 1.84 | Human | Radioligand Competition Assay | [6] |
Functional Potency
Signaling Pathways Modulated by Nabilone
As a partial agonist at CB1 and CB2 receptors, nabilone activates intracellular signaling cascades that are characteristic of these Gi/o-coupled GPCRs.
G-Protein Coupling and Adenylyl Cyclase Inhibition
Upon binding of nabilone, both CB1 and CB2 receptors couple to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][8] This reduction in cAMP modulates the activity of downstream effectors such as protein kinase A (PKA).
References
- 1. Cannabinoid CB1 receptors transactivate multiple receptor tyrosine kinases and regulate serine/threonine kinases to activate ERK in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphorylation of extracellular signal-regulated kinase as a biomarker for cannabinoid receptor 2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabigerol Action at Cannabinoid CB1 and CB2 Receptors and at CB1–CB2 Heteroreceptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Separate and combined effects of the cannabinoid agonists nabilone and Δ9-THC in humans discriminating Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. realmofcaring.org [realmofcaring.org]
The Pharmacological Profile of Nabilone: A Technical Guide
Note: This document details the pharmacological properties of Nabilone. It is presumed the query for "Nobilone" was a misspelling of this compound.
Nabilone is a synthetic cannabinoid analogue of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of cannabis. Marketed under the brand name Cesamet, among others, it is clinically employed for its potent antiemetic properties, particularly in managing chemotherapy-induced nausea and vomiting (CINV) refractory to conventional therapies.[1][2] This technical guide provides an in-depth overview of the pharmacological profile of Nabilone, intended for researchers, scientists, and professionals in drug development.
Mechanism of Action & Pharmacodynamics
Nabilone exerts its pharmacological effects primarily through its interaction with the endocannabinoid system, a crucial neuromodulatory system involved in regulating a wide array of physiological processes.[3]
1.1. Receptor Interaction: Nabilone acts as a partial agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[4][5]
-
CB1 Receptors: These receptors are densely expressed in the central nervous system (CNS), including areas that control emesis, pain perception, memory, and mood.[3][6] Nabilone's antiemetic and psychoactive effects are predominantly mediated through its agonism at CB1 receptors.[7]
-
CB2 Receptors: Primarily located in peripheral tissues, especially on cells of the immune system, CB2 receptors are involved in modulating inflammation and immune responses.[3] Nabilone's interaction with CB2 receptors may contribute to its potential anti-inflammatory and immunomodulatory properties.[6]
1.2. Receptor Affinity: Nabilone is a potent cannabinoid agonist, demonstrating high affinity for both CB1 and CB2 receptors, with a slightly higher affinity for the CB2 subtype.[7][8]
| Parameter | Receptor | Reported Value (nM) |
| Binding Affinity (Kᵢ) | CB1 | 2.2[8], 2.89[7] |
| CB2 | 1.8[8], 1.84[7] | |
| Table 1: Receptor Binding Affinities of Nabilone. |
1.3. Functional Activity: As a partial agonist, Nabilone does not elicit the full maximal response of an endogenous or full agonist. However, it is considered to be approximately twice as active as Δ⁹-THC.[1][2] In functional assays, Nabilone has been shown to be more effective at stimulating [³⁵S]GTPγS binding in mouse whole brain tissue compared to Δ⁹-THC, indicating a greater ability to initiate G-protein signaling.[8]
Signaling Pathways
Upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), Nabilone initiates a cascade of intracellular signaling events. The primary pathway involves coupling to inhibitory G-proteins (Gᵢ/Gₒ).
Key Downstream Effects:
-
Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduces the activity of Protein Kinase A (PKA).[3][4]
-
Modulation of Ion Channels: CB1 receptor activation leads to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[1][3]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Nabilone can stimulate various MAPK cascades, including p42/p44 MAPK (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK), which are involved in regulating gene transcription and cellular processes.[1][4]
Pharmacokinetics
Nabilone is administered orally and undergoes extensive metabolism.
| Parameter | Value |
| Bioavailability | Completely absorbed after oral administration[2] |
| Time to Peak Plasma Concentration (Tₘₐₓ) | ~2.0 hours[2] |
| Peak Plasma Concentration (Cₘₐₓ) | ~2 ng/mL (after a 2 mg dose)[2] |
| Protein Binding | Highly plasma protein bound |
| Metabolism | Extensively hepatic, via cytochrome P450 enzymes[5] |
| Elimination Half-Life (t½) | Parent compound: ~2 hours[2][9][10] |
| Metabolites: ~35 hours[2] | |
| Route of Elimination | Feces: ~60-67%[2] |
| Urine: ~22-24%[2] | |
| Table 2: Pharmacokinetic Parameters of Nabilone. |
Experimental Protocols
The determination of Nabilone's binding affinity is typically performed using a competitive radioligand displacement assay.
4.1. Objective: To determine the inhibition constant (Kᵢ) of Nabilone for CB1 and CB2 receptors by measuring its ability to displace a known radiolabeled cannabinoid agonist.
4.2. Materials:
-
Receptor Source: Cell membranes from cell lines stably transfected with human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).
-
Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP-55,940.
-
Test Compound: Nabilone.
-
Assay Buffer: Tris-HCl buffer containing MgCl₂, EDTA, and BSA.
-
Apparatus: 96-well plates, cell harvester with glass fiber filters, scintillation counter.
4.3. Methodology:
-
Preparation: A range of concentrations of Nabilone are prepared by serial dilution. The receptor membranes and radioligand are diluted in assay buffer.
-
Incubation: The receptor membranes, a fixed concentration of the radioligand, and varying concentrations of Nabilone are incubated together in 96-well plates. Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and an excess of an unlabeled agonist) are included. Incubation is typically carried out at 30°C for 60-90 minutes.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand. Filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of Nabilone that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.
Clinical Implications and Adverse Effects
Nabilone is a Schedule II controlled substance, indicating a high potential for abuse.[1] Its clinical use is primarily for patients who have not responded to conventional antiemetic treatments.[1][5]
Common Adverse Effects:
-
Drowsiness
-
Dizziness/Vertigo
-
Dry Mouth
-
Euphoria
-
Ataxia
-
CNS effects such as anxiety, disorientation, depression, and hallucinations.[11]
These effects are dose-dependent and are primarily mediated by the activation of CB1 receptors in the CNS. Caution is advised when prescribing Nabilone to patients with a history of psychiatric disorders.[2]
References
- 1. jme.bioscientifica.com [jme.bioscientifica.com]
- 2. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CB1 Cannabinoid Receptors and their Associated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nabilone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Separate and combined effects of the cannabinoid agonists nabilone and Δ9-THC in humans discriminating Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Synthesis and Structural Elucidation of Nobilone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the total synthesis and chemical structure elucidation of Nobilone, a synthetic cannabinoid with significant therapeutic applications. This document details the experimental protocols for its synthesis, presents key quantitative data in a structured format, and visually represents the synthetic and analytical workflows, as well as its primary signaling pathways.
Chemical Structure of Nobilone
Nobilone, with the chemical formula C₂₄H₃₆O₃, is a synthetic analog of Δ⁹-tetrahydrocannabinol (Δ⁹-THC).[1] It is a racemic mixture of the (–)-trans-(6aR,10aR) and (+)-trans-(6aS,10aS) isomers. The IUPAC name for the clinically used racemate is (±)-trans-3-(1,1-dimethylheptyl)-6,6a,7,8,10,10a-hexahydro-1-hydroxy-6,6-dimethyl-9H-dibenzo[b,d]pyran-9-one.
Total Synthesis of Nobilone
The total synthesis of Nobilone has been accomplished through various routes. The most notable and historically significant method was reported by Archer et al. in 1977. This guide will focus on a key synthetic pathway, outlining the critical steps and reagents involved.
Synthetic Pathway Workflow
The following diagram illustrates a common synthetic route to Nobilone, highlighting the key transformations from readily available starting materials.
Caption: A generalized workflow for the total synthesis of Nobilone.
Experimental Protocols
The following protocols are based on established synthetic methods and are provided for informational purposes.
Step 1: Diels-Alder Reaction and Cyclization
A Lewis acid, such as tin(IV) chloride (SnCl₄), is used to catalyze the condensation of 5-(1,1-dimethylheptyl)resorcinol with a suitable dienophile, like methyl vinyl ketone. This reaction proceeds via a Diels-Alder type mechanism followed by an acid-catalyzed cyclization to form the tricyclic core of Nobilone. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures.
Step 2: Isomerization
The initial product of the cyclization is often a mixture of cis and trans isomers. Treatment with a Lewis acid, such as SnCl₄, can be used to isomerize the less stable cis isomer to the desired trans isomer, yielding racemic Nobilone.[2]
Quantitative Data for Nobilone Synthesis
| Step | Reactants | Reagents/Conditions | Product | Yield (%) | Reference |
| 1 & 2 | 5-(1,1-Dimethylheptyl)resorcinol, Dienophile | SnCl₄, Dichloromethane, low temp. | (±)-trans-Nobilone | ~82% | [3] |
Chemical Structure Elucidation
The chemical structure of Nobilone has been unequivocally determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Structure Elucidation Workflow
The following diagram outlines the typical workflow for the structural elucidation of a synthetic compound like Nobilone.
Caption: Workflow for the chemical structure elucidation of Nobilone.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of Nobilone. The high-resolution mass spectrum will show a molecular ion peak corresponding to the exact mass of C₂₄H₃₆O₃. Fragmentation analysis provides further structural information. A common fragmentation pathway for cannabinoids involves the retro-Diels-Alder (RDA) cleavage of the pyran ring.
Signaling Pathways of Nobilone
Nobilone exerts its pharmacological effects primarily through its interaction with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).[1] Nobilone acts as an agonist at these receptors, triggering a cascade of intracellular signaling events.
CB1 and CB2 Receptor Signaling Cascade
The following diagram illustrates the general signaling pathway initiated by the activation of CB1 and CB2 receptors by an agonist like Nobilone.
Caption: General signaling cascade upon Nobilone binding to CB1/CB2 receptors.
Upon binding of Nobilone, the CB1/CB2 receptor undergoes a conformational change, leading to the activation of the associated inhibitory G-protein (Gi/o). This activation results in several downstream effects, including:
-
Inhibition of adenylyl cyclase: This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).
-
Modulation of ion channels: This includes the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.
-
Activation of mitogen-activated protein kinase (MAPK) pathways: This can influence gene expression and other cellular processes.
These signaling events ultimately lead to the various physiological and therapeutic effects of Nobilone, such as its antiemetic and analgesic properties.
References
Nobilone and the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nobilone is a synthetic cannabinoid analog of delta-9-tetrahydrocannabinol (Δ⁹-THC) with established therapeutic applications as an antiemetic for chemotherapy-induced nausea and vomiting.[1] Its pharmacological activity is primarily mediated through interaction with the endocannabinoid system (ECS), a ubiquitous signaling network crucial for regulating a multitude of physiological processes. This technical guide provides an in-depth overview of the effects of nobilone on the core components of the ECS, including its binding affinities for cannabinoid receptors, and discusses the current state of knowledge regarding its influence on the metabolic enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), and the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG). This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways.
Introduction to the Endocannabinoid System
The endocannabinoid system is a complex, retrograde signaling system that plays a key modulatory role in the central and peripheral nervous systems.[2] Its primary components include:
-
Cannabinoid Receptors: Principally the G-protein coupled receptors CB1 and CB2. CB1 receptors are highly expressed in the brain, modulating neurotransmitter release, while CB2 receptors are predominantly found in the immune system and peripheral tissues, regulating inflammatory responses.[2]
-
Endocannabinoids: Endogenous lipid-based neurotransmitters, with the most well-characterized being anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[3]
-
Metabolic Enzymes: Enzymes responsible for the synthesis and degradation of endocannabinoids. The primary degrading enzymes are fatty acid amide hydrolase (FAAH), which predominantly hydrolyzes AEA, and monoacylglycerol lipase (MAGL), the main enzyme for 2-AG degradation.[4][5]
Nobilone, as a synthetic cannabinoid, exerts its effects by mimicking the actions of endogenous cannabinoids at these receptors.[1][6]
Nobilone's Interaction with Cannabinoid Receptors
Nobilone is a potent agonist at both CB1 and CB2 receptors, exhibiting high binding affinity for both receptor subtypes.[7] This non-selective agonism is central to its therapeutic effects and also contributes to its side-effect profile.[2]
Quantitative Data: Receptor Binding Affinities
The binding affinity of nobilone for human cannabinoid receptors has been determined through competitive radioligand displacement assays. The inhibition constant (Ki) is a measure of the concentration of the ligand that will bind to 50% of the receptors in the absence of the radioligand; a lower Ki value indicates a higher binding affinity.
| Compound | CB1 Receptor (Ki in nM) | CB2 Receptor (Ki in nM) | Reference |
| Nobilone | 2.89 | 1.84 | [7] |
Experimental Protocol: Cannabinoid Receptor Binding Assay
The following is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like nobilone for CB1 and CB2 receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for cannabinoid receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Test compound (Nobilone).
-
Non-specific binding control (e.g., a high concentration of an unlabeled, high-affinity cannabinoid ligand like WIN-55,212-2).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (Nobilone) in assay buffer.
-
Dilute the radioligand to a final concentration appropriate for the assay (typically near its Kd value).
-
Prepare the non-specific binding control.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding Wells: Add non-specific binding control, radioligand, and membrane preparation.
-
Competitive Binding Wells: Add the serially diluted test compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Competitive Radioligand Binding Assay.
Nobilone's Effects on Endocannabinoid Metabolism
The levels of endocannabinoids are tightly regulated by the activity of the metabolic enzymes FAAH and MAGL. Pharmacological inhibition of these enzymes can potentiate endocannabinoid signaling and is a key area of therapeutic interest.[4] The direct effects of nobilone on these enzymes are not well-documented in publicly available literature.
Quantitative Data: FAAH and MAGL Inhibition
Currently, there is a lack of specific quantitative data (e.g., IC₅₀ or Ki values) in the peer-reviewed literature detailing the direct inhibitory effects of nobilone on FAAH and MAGL. An ongoing clinical trial is investigating the effects of nobilone on FAAH levels in the human brain, but the results are not yet published.[8][9]
| Enzyme | Nobilone IC₅₀ / Ki | Reference |
| FAAH | Data Not Available | - |
| MAGL | Data Not Available | - |
Experimental Protocol: FAAH and MAGL Inhibition Assays
The following are generalized protocols for determining the inhibitory activity of a compound like nobilone on FAAH and MAGL.
Objective: To determine the IC₅₀ value of a test compound for FAAH or MAGL.
Materials:
-
Source of enzyme:
-
For FAAH: Rat or mouse brain membrane proteomes, or cells overexpressing human FAAH.
-
For MAGL: Mouse brain membrane proteomes, or cells overexpressing human MAGL.
-
-
Substrate:
-
Test compound (Nobilone).
-
Assay buffer.
-
96-well plates.
-
Plate reader (spectrophotometer or fluorometer).
Procedure (Colorimetric Assay):
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound (Nobilone) in assay buffer.
-
Prepare the substrate solution.
-
-
Assay Setup (in a 96-well plate):
-
Add the enzyme preparation to each well.
-
Add the serially diluted test compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measurement: Measure the absorbance at the appropriate wavelength at regular intervals to determine the rate of product formation.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to determine the IC₅₀ value.
-
Caption: Workflow for an Enzyme Inhibition Assay.
Nobilone's Effects on Endocannabinoid Levels
By acting as an exogenous agonist at cannabinoid receptors, nobilone can influence the synthesis, release, and degradation of endogenous cannabinoids, although the precise mechanisms and net effects are still under investigation.
Quantitative Data: In Vivo Endocannabinoid Levels
There is currently no direct experimental data available in the public domain that quantifies the in vivo effects of nobilone administration on the levels of anandamide and 2-AG in the brain or peripheral tissues. Research in this area is needed to fully understand the pharmacological profile of nobilone.
| Endocannabinoid | Effect of Nobilone Administration | Reference |
| Anandamide (AEA) | Data Not Available | - |
| 2-Arachidonoylglycerol (2-AG) | Data Not Available | - |
Experimental Protocol: Measurement of Endocannabinoid Levels
The following is a generalized protocol for the quantification of endocannabinoid levels in biological samples using liquid chromatography-mass spectrometry (LC-MS).
Objective: To measure the concentration of anandamide and 2-AG in tissue or plasma samples following administration of a test compound.
Materials:
-
Biological samples (e.g., brain tissue, plasma) from control and nobilone-treated subjects.
-
Internal standards (deuterated AEA and 2-AG).
-
Extraction solvents (e.g., acetonitrile, ethyl acetate/hexane).
-
Solid-phase extraction (SPE) columns.
-
LC-MS system.
Procedure:
-
Sample Collection and Preparation:
-
Lipid Extraction:
-
Perform liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction containing endocannabinoids.[12]
-
-
LC-MS Analysis:
-
Reconstitute the dried lipid extract in an appropriate solvent.
-
Inject the sample into the LC-MS system.
-
Separate the endocannabinoids using a suitable chromatography column and gradient.
-
Detect and quantify the endocannabinoids and their internal standards using mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.[12]
-
-
Data Analysis:
-
Construct calibration curves using known concentrations of AEA and 2-AG.
-
Calculate the concentration of each endocannabinoid in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
-
References
- 1. Nabilone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Nabilone? [synapse.patsnap.com]
- 3. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors | Annual Reviews [annualreviews.org]
- 5. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study | MDPI [mdpi.com]
- 6. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. clinicaltrial.be [clinicaltrial.be]
- 9. youtube.com [youtube.com]
- 10. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brain 2-arachidonoylglycerol levels are dramatically and rapidly increased under acute ischemia-injury which is prevented by microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the Endocannabinoids Anandamide and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of Nabilone Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nabilone is a synthetic cannabinoid and a weak partial agonist of the cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system.[1][2] This technical guide provides a comprehensive overview of the in vitro characterization of Nabilone's binding affinity to these receptors. It includes a summary of quantitative binding data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of Nabilone's pharmacological profile.
Introduction
Nabilone is a synthetic analog of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1] It exerts its pharmacological effects primarily through interaction with the endocannabinoid system, which is involved in regulating a wide range of physiological processes including pain, mood, appetite, and memory.[3] Nabilone's therapeutic action, particularly its antiemetic properties in the context of chemotherapy-induced nausea and vomiting, is attributed to its activity at cannabinoid receptors.[4] Understanding the in vitro binding characteristics of Nabilone to CB1 and CB2 receptors is fundamental for elucidating its mechanism of action and for the development of novel cannabinoid-based therapeutics.[5]
Nabilone Binding Affinity Data
The binding affinity of Nabilone to human CB1 and CB2 receptors has been quantified using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.
| Receptor | Ligand | Ki (nM) | Assay Type | Cell Line | Radioligand | Reference |
| Human CB1 | Nabilone | 2.89 | Competition Binding | Not Specified | Not Specified | [6] |
| Human CB1 | Nabilone | 3.98 | Competition Binding | CHO | [3H]-CP55940 | [7] |
| Human CB2 | Nabilone | 1.84 | Competition Binding | Not Specified | Not Specified | [6] |
| Human CB2 | Nabilone | 6.31 | Competition Binding | CHO | [3H]-CP55940 | [7] |
Table 1: Summary of Nabilone Binding Affinity Data.
Experimental Protocols
The following sections detail the methodologies for key in vitro assays used to characterize the binding and functional activity of Nabilone at cannabinoid receptors.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Objective: To determine the inhibitory constant (Ki) of Nabilone for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
-
Unlabeled Nabilone.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[8]
-
Non-specific binding control: A high concentration of an unlabeled cannabinoid agonist (e.g., 10 µM WIN-55,212-2).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + non-specific binding control), and competition binding (radioligand + varying concentrations of Nabilone).[8]
-
Reagent Addition:
-
To all wells, add a fixed concentration of [³H]CP-55,940 (typically at its Kd concentration).[9]
-
To the competition binding wells, add serially diluted concentrations of Nabilone.
-
To the non-specific binding wells, add the non-specific binding control.
-
Initiate the binding reaction by adding the membrane preparation to each well.[9]
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[8][9]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.[8]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.[8]
-
Quantification: Place the filter discs in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the Nabilone concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of Nabilone that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
cAMP Functional Assay
This assay measures the functional consequence of receptor activation by quantifying the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the potency (EC50) and efficacy of Nabilone in modulating cAMP production.
Materials:
-
Cells stably expressing human CB1 or CB2 receptors (e.g., CHO or HEK293 cells).[11]
-
Forskolin (an adenylyl cyclase activator).
-
Nabilone.
-
cAMP assay kit (e.g., FRET-based or ELISA-based).
-
Cell culture reagents.
Procedure:
-
Cell Culture: Culture the cells in appropriate media until they reach the desired confluency.
-
Cell Plating: Seed the cells into a 96-well plate and incubate overnight.
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-treat the cells with varying concentrations of Nabilone for a specified time.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.[11]
-
Incubate for a defined period.
-
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP levels against the logarithm of the Nabilone concentration.
-
Determine the EC50 value (the concentration of Nabilone that produces 50% of its maximal inhibitory effect on forskolin-stimulated cAMP production).
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding.
Objective: To assess the ability of Nabilone to stimulate G protein activation.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP.
-
Nabilone.
-
Assay buffer.
-
96-well plates.
-
Filtration apparatus or SPA beads.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the membrane preparation, GDP, and varying concentrations of Nabilone.
-
Initiation: Start the reaction by adding [³⁵S]GTPγS to each well.[12]
-
Incubation: Incubate the plate at 30°C for a specified time.
-
Termination and Separation: Terminate the reaction and separate the bound [³⁵S]GTPγS from the unbound using either rapid filtration or Scintillation Proximity Assay (SPA) technology.[13]
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.[12]
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the Nabilone concentration.
-
Determine the EC50 (potency) and Emax (efficacy) values.
-
Signaling Pathways
Nabilone, as a cannabinoid receptor agonist, activates intracellular signaling cascades. CB1 and CB2 receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[9]
Upon binding of Nabilone to the CB1 or CB2 receptor, the associated Gi/o protein is activated. The Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[9] Reduced cAMP levels result in decreased activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, leading to the ultimate cellular response.
Other In Vitro Characterization Techniques
While radioligand binding assays are the gold standard for determining binding affinity, other techniques can provide complementary information.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that can be used to measure the kinetics of ligand-receptor interactions in real-time, providing on-rates (ka) and off-rates (kd) of binding.[14][15]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a receptor, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[16][17]
Conclusion
The in vitro characterization of Nabilone's binding affinity and functional activity at cannabinoid receptors is crucial for understanding its pharmacological effects. The data consistently show that Nabilone is a high-affinity ligand for both CB1 and CB2 receptors. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate Nabilone and other cannabinoid compounds. The use of a combination of binding and functional assays, along with advanced techniques like SPR and ITC, will continue to provide valuable insights into the complex pharmacology of the endocannabinoid system and aid in the development of next-generation therapeutics.
References
- 1. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nabilone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nabilone? [synapse.patsnap.com]
- 4. A review of nabilone in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. nabilone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. revvity.com [revvity.com]
- 14. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies | MDPI [mdpi.com]
- 15. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Khan Academy [khanacademy.org]
Nobilone's Therapeutic Potential: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of Nobilone's therapeutic potential, with a focus on its pharmacological properties, mechanism of action, and preclinical and clinical evidence in various disease models. This document is intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic applications of this synthetic cannabinoid.
Quantitative Pharmacological Data
Nobilone is a synthetic cannabinoid that acts as a potent agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] Its pharmacological activity has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for Nobilone.
| Parameter | Value | Species | Assay Type | Reference |
| Binding Affinity (Ki) | ||||
| CB1 Receptor | 2.2 nM | Human | Radioligand Binding Assay | [1] |
| CB2 Receptor | 1.8 nM | Human | Radioligand Binding Assay | [1] |
| In Vitro Potency (IC50) | ||||
| CYP2E1 Inhibition (weak) | > 50 µM | Human | In vitro P450 Inhibition | [2] |
| CYP3A4 Inhibition (weak) | > 50 µM (testosterone as substrate) | Human | In vitro P450 Inhibition | [2] |
| CYP2C8 Inhibition (moderate) | > 10 µM | Human | In vitro P450 Inhibition | [2] |
| CYP2C9 Inhibition (moderate) | > 10 µM | Human | In vitro P450 Inhibition | [2] |
Table 1: In Vitro Pharmacology of Nobilone
| Parameter | Value | Route of Administration | Species | Reference |
| Pharmacokinetics | ||||
| Peak Plasma Concentration (Cmax) | ~2 ng/mL (following a 2 mg oral dose) | Oral | Human | [3] |
| Time to Peak Plasma Concentration (Tmax) | 2.0 hours (following a 2 mg oral dose) | Oral | Human | [3] |
| Plasma Half-Life (T½) - Nobilone | ~2 hours | Oral | Human | [3] |
| Plasma Half-Life (T½) - Total Radioactivity | ~35 hours | Oral | Human | [3] |
| Elimination | Primarily in feces (~67%) and to a lesser extent in urine (~22%) within 7 days (following intravenous administration) | Intravenous | Human | [2] |
| Toxicology | ||||
| Oral Median Lethal Dose (LD50) | > 2,000 mg/kg | Oral | Rat (female) | [3] |
Table 2: Pharmacokinetic and Toxicological Profile of Nobilone
Experimental Protocols
This section provides detailed methodologies for key experiments that have been and can be used to evaluate the therapeutic potential of Nobilone.
In Vitro Radioligand Competitive Binding Assay for CB1 and CB2 Receptors
This protocol is designed to determine the binding affinity (Ki) of Nobilone for human cannabinoid receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP-55,940.
-
Nobilone (test compound).
-
Non-specific binding control: Unlabeled CP-55,940 at a high concentration.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of Nobilone.
-
In a 96-well plate, add the cell membrane preparation, [3H]CP-55,940 (at a concentration close to its Kd), and either buffer (for total binding), unlabeled CP-55,940 (for non-specific binding), or Nobilone at various concentrations.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Nobilone concentration.
-
Determine the IC50 value (the concentration of Nobilone that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Carrageenan-Induced Paw Edema in Rodents for Anti-inflammatory Activity
This in vivo assay is used to assess the anti-inflammatory properties of Nobilone.[4]
Animals:
-
Male Wistar rats or Swiss mice.
Materials:
-
Nobilone.
-
Vehicle (e.g., 1.5% w/v carboxymethylcellulose in saline).
-
λ-Carrageenan (1-2% w/v in sterile saline).
-
Pletysmometer or digital calipers.
Procedure:
-
Acclimatize animals to the experimental conditions.
-
Administer Nobilone or vehicle orally (p.o.) or intraperitoneally (i.p.) at desired doses.
-
After a set pre-treatment time (e.g., 60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the plantar surface of the right hind paw of each animal.
-
Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The degree of edema is calculated as the increase in paw volume or thickness compared to the baseline measurement.
-
The anti-inflammatory effect of Nobilone is expressed as the percentage inhibition of edema in the treated group compared to the vehicle-treated control group.
Clinical Trial Protocol for Agitation in Alzheimer's Disease (based on NCT02351882)
This protocol outlines a randomized, double-blind, placebo-controlled crossover trial to evaluate the efficacy and safety of Nobilone for the treatment of agitation in patients with moderate-to-severe Alzheimer's disease.[5][6]
Study Design:
-
A 14-week crossover trial.
-
Participants receive 6 weeks of Nobilone treatment and 6 weeks of placebo, with a 1-week washout period between treatments. The order of treatment is randomized.
Participants:
-
Patients diagnosed with probable Alzheimer's disease.
-
Presence of clinically significant agitation.
Intervention:
-
Nobilone: Starting dose of 0.5 mg, titrated up to a maximum of 2 mg per day based on efficacy and tolerability.
-
Placebo: Matched in appearance to the Nobilone capsules.
Outcome Measures:
-
Primary Outcome: Change in agitation scores, as measured by the Cohen-Mansfield Agitation Inventory (CMAI).[6]
-
Secondary Outcomes:
-
Overall behavioral symptoms (Neuropsychiatric Inventory - NPI).
-
Cognition (e.g., Standardized Mini-Mental State Examination - sMMSE).
-
Global impression of change (Clinician's Global Impression of Change - CGIC).
-
Safety and tolerability, assessed by monitoring adverse events.
-
Procedure:
-
Screening and Baseline: Assess eligibility and obtain informed consent. Conduct baseline assessments of agitation, behavioral symptoms, and cognition.
-
Randomization and Treatment Phase 1 (6 weeks): Randomly assign participants to receive either Nobilone or placebo. Titrate the dose as per the protocol.
-
Washout (1 week): Participants receive no study medication.
-
Treatment Phase 2 (6 weeks): Participants crossover to the other treatment arm (placebo or Nobilone).
-
Assessments: Repeat outcome measure assessments at the end of each treatment phase.
-
Data Analysis: Analyze the change in outcome measures between the Nobilone and placebo phases using appropriate statistical methods for a crossover design.
Signaling Pathways and Experimental Workflows
This section provides diagrams generated using the DOT language to visualize key signaling pathways and experimental workflows related to Nobilone's therapeutic potential.
References
- 1. Separate and combined effects of the cannabinoid agonists nabilone and Δ9-THC in humans discriminating Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 24S-Hydroxycholesterol Is Associated with Agitation Severity in Patients with Moderate-to-Severe Alzheimer’s Disease: Analyses from a Clinical Trial with Nabilone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized Placebo-Controlled Trial of Nabilone for Agitation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Nobilone Pharmacokinetics and Metabolism in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nobilone, a synthetic cannabinoid analog of Δ⁹-tetrahydrocannabinol (THC), has been investigated for its therapeutic potential. A thorough understanding of its pharmacokinetic (PK) profile and metabolic fate in preclinical models is paramount for the successful translation of this compound into clinical applications. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of nobilone in key preclinical species, including rats, dogs, and monkeys. Significant species-specific differences in metabolism are highlighted, particularly the prominent role of carbinol metabolite formation in dogs, which has toxicological implications. This guide also outlines representative experimental protocols for the in-life conduct of pharmacokinetic studies and the bioanalytical quantification of nobilone and its metabolites in biological matrices.
Introduction
Nobilone is a synthetic cannabinoid that has been evaluated for various pharmacological effects. As with any drug candidate, a comprehensive characterization of its pharmacokinetics and metabolism in preclinical species is essential to predict its behavior in humans, including its efficacy and safety profile. This document synthesizes the available data on nobilone's ADME properties in preclinical models and provides detailed methodologies for the key experiments cited.
Pharmacokinetics in Preclinical Models
Nobilone is readily absorbed after oral administration and is subject to extensive metabolism. The plasma concentration of the parent drug declines relatively quickly, while its metabolites may have a longer half-life. Significant differences in the pharmacokinetic profiles are observed across different species.
Quantitative Pharmacokinetic Parameters
| Parameter | Rat | Dog | Monkey | Source |
| Absorption | Readily absorbed after oral administration. | Rapidly absorbed following oral administration. | Rapidly absorbed after oral administration. | [1] |
| Distribution | Information not available. | Accumulation of carbinol metabolites in brain tissue has been observed.[1] | No significant accumulation of nabilone or its metabolites in the brain.[1] | [1] |
| Metabolism | Undergoes metabolism, including the formation of carbinol metabolites.[1] | Extensively metabolized, with the reduction of the 9-keto group to form long-half-life carbinol metabolites being a major pathway.[1] | Extensively metabolized, but the formation of carbinol metabolites is a minor pathway.[1] | [1] |
| Elimination | Information not available. | Primarily via feces. | Primarily via feces. | [1] |
| Plasma Half-life (Parent) | Information not available. | The half-life of nabilone is shorter than that of its carbinol metabolites.[2] | Information not available. | [2] |
| Carbinol Metabolite Half-life | Information not available. | The carbinol metabolites have a long half-life, leading to their accumulation with chronic dosing.[1][2] | The carbinol metabolites, being minor, do not significantly accumulate.[1] | [1][2] |
Metabolism of Nobilone
The biotransformation of nobilone is extensive and exhibits significant species-specific variations. The primary metabolic pathways involve modifications at the 9-keto position and the dimethylheptyl side chain.
Metabolic Pathways
The principal metabolic pathways for nobilone in preclinical species are:
-
Reduction of the 9-keto group: This results in the formation of isomeric carbinol metabolites. This pathway is particularly prominent in dogs, where the resulting carbinols are major circulating metabolites with a long half-life.[1][2] In monkeys, this is a minor pathway.[1]
-
Oxidation of the dimethylheptyl side chain: This can occur at various positions on the side chain, leading to the formation of hydroxylated and carboxylated metabolites.
The diagram below illustrates the major metabolic pathways of nobilone.
Caption: Major metabolic pathways of nobilone in preclinical models.
Experimental Protocols
This section provides representative protocols for conducting preclinical pharmacokinetic studies and for the quantitative analysis of nobilone and its metabolites in biological matrices. These protocols are based on established methods for cannabinoid analysis and should be adapted and validated for specific experimental needs.
In-life Pharmacokinetic Study in Dogs
This protocol outlines a typical design for a single-dose oral pharmacokinetic study of nobilone in beagle dogs.
Caption: Workflow for a typical canine oral pharmacokinetic study.
4.1.1. Animals
-
Species: Beagle dogs
-
Sex: Male and/or female
-
Weight: 8-12 kg
-
Housing: Housed individually in stainless steel cages with controlled temperature, humidity, and a 12-hour light/dark cycle.
-
Diet: Fed a standard canine diet with water ad libitum.
4.1.2. Dosing
-
Dose: A single oral dose of nobilone (e.g., 1 mg/kg).
-
Formulation: Nobilone formulated in a suitable vehicle (e.g., polyethylene glycol) and administered in a gelatin capsule.
-
Administration: The capsule is administered orally, followed by a small amount of water to ensure swallowing.
4.1.3. Sample Collection
-
Matrix: Whole blood.
-
Anticoagulant: K2EDTA.
-
Timepoints: Blood samples (approximately 2 mL) are collected from a peripheral vein at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours).
-
Processing: Blood samples are centrifuged (e.g., at 3000 x g for 10 minutes at 4°C) to separate plasma. The resulting plasma is transferred to labeled cryovials and stored at -80°C until analysis.
Quantitative Analysis of Nobilone and Metabolites in Plasma by LC-MS/MS
The following is a representative protocol for the quantification of nobilone and its carbinol metabolites in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: General workflow for LC-MS/MS bioanalysis of nabilone.
4.2.1. Sample Preparation (Solid-Phase Extraction)
-
Thaw: Thaw plasma samples on ice.
-
Aliquoting: Aliquot 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard: Add an appropriate internal standard (e.g., deuterated nobilone).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
4.2.2. LC-MS/MS Conditions (Representative)
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient elution to separate nabilone from its metabolites.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for nabilone and its metabolites would need to be optimized.
Discussion
The preclinical pharmacokinetic and metabolism data for nobilone reveal several key points for consideration in drug development. The rapid absorption and extensive metabolism are typical for many cannabinoids. However, the profound species difference in the formation of long-half-life carbinol metabolites between dogs and monkeys is a critical finding.[1] The accumulation of these metabolites in dogs has been linked to toxicity, suggesting that the dog may not be the most appropriate non-rodent species for safety assessment of nobilone.[1][3] The monkey, with a metabolic profile more similar to humans in this regard (minor carbinol pathway), appears to be a more suitable model.[1]
The lack of publicly available, detailed quantitative pharmacokinetic data across multiple preclinical species is a significant data gap. Such data would be invaluable for building robust pharmacokinetic/pharmacodynamic (PK/PD) models and for improving the prediction of human pharmacokinetics.
Conclusion
Nobilone undergoes rapid oral absorption and extensive metabolism in preclinical species. There are significant species-specific differences in its metabolic pathways, with the formation of carbinol metabolites being a major route in dogs but not in monkeys. This has important implications for the selection of appropriate animal models for safety and efficacy studies. Further research is needed to generate comprehensive quantitative pharmacokinetic data in various preclinical models to better understand the disposition of nobilone and to facilitate its clinical development. The experimental protocols provided in this guide offer a framework for conducting such studies in a reliable and reproducible manner.
References
Cellular and Molecular Targets of Nabilone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nabilone is a synthetic cannabinoid, analogous to Δ⁹-tetrahydrocannabinol (Δ⁹-THC), with established therapeutic applications as an antiemetic and adjunct analgesic.[1] Its clinical efficacy is rooted in its interaction with the endocannabinoid system, a ubiquitous signaling network crucial for regulating a multitude of physiological processes. This technical guide provides an in-depth exploration of the primary molecular targets of Nabilone, the intracellular signaling cascades it modulates, and the downstream cellular responses. We present quantitative data on its receptor binding affinities, detail key experimental protocols for its characterization, and provide visual representations of its signaling pathways and relevant experimental workflows to support further research and drug development.
Primary Molecular Targets: Cannabinoid Receptors CB1 and CB2
The principal molecular targets of Nabilone are the two main cannabinoid receptors, CB1 and CB2.[2] Both are Class A G-protein coupled receptors (GPCRs) that mediate the physiological effects of endogenous cannabinoids (endocannabinoids) and exogenous cannabinoids like Nabilone.[3]
-
Cannabinoid Receptor 1 (CB1): CB1 receptors are among the most abundant GPCRs in the central nervous system (CNS). They are densely expressed in brain regions associated with pain perception, memory, mood, and appetite, such as the hippocampus, basal ganglia, cerebellum, and cortex.[1][4] The psychoactive effects of cannabinoids are primarily mediated through the activation of CB1 receptors.[2] Nabilone acts as a partial agonist at the CB1 receptor.[1]
-
Cannabinoid Receptor 2 (CB2): CB2 receptors are predominantly found in the periphery, with high expression levels in immune cells (e.g., B cells, T cells, macrophages) and tissues associated with the immune system, such as the spleen and tonsils.[1][4] Their activation is critically involved in modulating immune responses and inflammation.[4] Nabilone also functions as a partial agonist at the CB2 receptor.[5]
Nabilone's dual agonism at both CB1 and CB2 receptors underpins its broad spectrum of therapeutic effects, from anti-nausea and pain relief (largely CB1-mediated) to potential anti-inflammatory actions (CB2-mediated).[2][4]
Quantitative Data: Receptor Binding Affinity
The affinity of Nabilone for its target receptors is a critical determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Ki (nM) | Species | Radioligand Used | Cell/Tissue Type | Reference |
| Nabilone | CB1 | 2.89 | Not Specified | Not Specified in source | Not Specified in source | [6] |
| Nabilone | CB2 | 1.84 | Not Specified | Not Specified in source | Not Specified in source | [6] |
Note: The referenced source is a review; the primary experimental papers were not available for a detailed protocol extraction. The Ki values indicate Nabilone is a high-affinity ligand for both cannabinoid receptors, with a slightly higher affinity for CB2.
Intracellular Signaling Pathways
As a GPCR agonist, Nabilone initiates a cascade of intracellular signaling events upon binding to CB1 and CB2 receptors.
G-Protein Coupling and Adenylyl Cyclase Inhibition
The canonical signaling pathway for both CB1 and CB2 receptors involves coupling to inhibitory G-proteins of the Gi/o family.[7] This activation leads to the inhibition of the enzyme adenylyl cyclase, which results in a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[8][9] This reduction in cAMP levels affects the activity of downstream effectors like Protein Kinase A (PKA), thereby altering cellular function and gene transcription. This pathway is fundamental to the modulatory effects of cannabinoids on neurotransmitter release and cellular activity.[7]
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway
Cannabinoid receptor activation has also been shown to modulate the MAPK signaling cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway. This pathway is a central regulator of cell proliferation, differentiation, and survival. Activation of CB1 receptors can lead to the phosphorylation and activation of ERK, often through complex mechanisms involving G-protein βγ subunits and transactivation of receptor tyrosine kinases. This signaling can contribute to the neuroprotective effects attributed to cannabinoids.
Involvement of the PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical cascade implicated in cannabinoid action. This pathway is a master regulator of cell survival, growth, and metabolism. Evidence suggests that CB1 receptor activation can lead to the phosphorylation and activation of Akt. This activation is believed to play a significant role in the neuroprotective properties of cannabinoids by promoting cell survival and inhibiting apoptosis.
Detailed Experimental Protocols
Characterizing the interaction of Nabilone with its molecular targets requires specific in vitro assays. The following sections detail representative protocols for key experiments.
Note: The following are detailed, generalized protocols for characterizing cannabinoid receptor ligands. Specific protocols from primary literature detailing the characterization of Nabilone were not available in the searched results.
Radioligand Competitive Binding Assay (for Ki Determination)
This assay measures the affinity of an unlabeled compound (Nabilone) by quantifying its ability to displace a radiolabeled ligand with known affinity from the receptor.
Objective: To determine the inhibition constant (Ki) of Nabilone at CB1 and CB2 receptors.
Materials:
-
Receptor Source: Membrane preparations from cell lines stably expressing human CB1 or CB2 receptors (e.g., HEK-293 or CHO cells).[7]
-
Radioligand: A high-affinity cannabinoid agonist, e.g., [³H]CP-55,940.[10]
-
Test Compound: Nabilone.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of a potent unlabeled cannabinoid, e.g., WIN 55,212-2.[7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.[7]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[7]
-
Equipment: 96-well filter plates (GF/C glass fiber), vacuum filtration manifold, scintillation counter.
Procedure:
-
Preparation: Thaw receptor membrane preparations on ice. Dilute membranes, radioligand, and serially diluted Nabilone in assay buffer.
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: Add assay buffer, radioligand (e.g., at a final concentration near its Kd), and receptor membranes.
-
Non-specific Binding (NSB): Add assay buffer, radioligand, non-specific binding control, and receptor membranes.
-
Competition Binding: Add assay buffer, radioligand, varying concentrations of Nabilone, and receptor membranes.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding reaction to reach equilibrium.
-
Harvesting: Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Generate a competition curve by plotting the percentage of specific binding against the log concentration of Nabilone.
-
Determine the IC₅₀ value (the concentration of Nabilone that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]
-
cAMP Functional Assay (for Functional Potency)
This assay measures the functional consequence of receptor activation by quantifying the inhibition of adenylyl cyclase activity.
Objective: To determine the EC₅₀ (half-maximal effective concentration) of Nabilone for the inhibition of cAMP production.
Materials:
-
Cell Line: A cell line expressing the target receptor (CB1 or CB2) and responsive to forskolin, e.g., CHO-K1 cells.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
Test Compound: Nabilone.
-
Assay Kit: A commercial cAMP detection kit (e.g., AlphaScreen, HTRF, or ELISA-based).
-
Equipment: Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
Pre-incubation: Pre-incubate cells with varying concentrations of Nabilone for a short period (e.g., 15-30 minutes).
-
Stimulation: Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production. The final concentration of forskolin should be one that elicits a submaximal response (e.g., EC₈₀).
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Normalize the data, setting the response to forskolin alone as 100% and the basal (unstimulated) response as 0%.
-
Plot the percentage of inhibition of the forskolin response against the log concentration of Nabilone.
-
Determine the EC₅₀ value from the resulting dose-response curve using non-linear regression.
-
Conclusion
Nabilone exerts its therapeutic effects primarily through agonist activity at cannabinoid CB1 and CB2 receptors. Its high binding affinity for these G-protein coupled receptors initiates intracellular signaling cascades, most notably the inhibition of adenylyl cyclase and subsequent reduction of cAMP levels. Furthermore, emerging evidence points to the modulation of other critical pathways, including the MAPK/ERK and PI3K/Akt systems, which may underlie its potential neuroprotective and anti-inflammatory properties. The quantitative characterization of Nabilone's interaction with these targets and pathways, through rigorous experimental protocols as outlined in this guide, is essential for a comprehensive understanding of its mechanism of action and for the development of next-generation cannabinoid-based therapeutics.
References
- 1. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nabilone for Chronic Pain Management: A Review of Clinical Effectiveness and Guidelines – An Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nabilone Pharmacotherapy for Cannabis Dependence: A Randomized, Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Inhibition of adenylyl cyclase by neuronal P2Y receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cannabinoid inhibition of adenylate cyclase: relative activity of constituents and metabolites of marihuana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel analogues of arachidonylethanolamide (anandamide): affinities for the CB1 and CB2 cannabinoid receptors and metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Nobilone: A Technical Guide to its Discovery, Development, and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of Nobilone. It details the core mechanisms of action, summarizes key quantitative data from clinical trials, and provides detailed experimental protocols for seminal studies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cannabinoid research.
Discovery and History of Development
Nobilone, a synthetic cannabinoid, was first synthesized and developed by a team of researchers at Eli Lilly and Company in the 1970s. The pioneering work was led by Robert A. Archer and his colleagues, who were investigating novel cannabinoids with potential therapeutic applications. The initial synthesis of Nobilone was part of a broader effort to explore the structure-activity relationships of cannabinoids and to develop compounds with improved therapeutic profiles compared to naturally occurring cannabinoids like Δ⁹-tetrahydrocannabinol (THC).
The development of Nobilone was driven by the need for a stable, orally active compound that could mimic the antiemetic properties of THC without some of its more pronounced psychoactive effects. Early preclinical studies in animal models demonstrated Nobilone's potent antiemetic activity.[1] These promising results led to further investigation and eventual clinical trials in humans.
Timeline of Key Milestones:
-
1970s: Synthesis and initial preclinical evaluation of Nobilone by Eli Lilly and Company.
-
1981: First approved for medical use in Canada.
-
1985: The U.S. Food and Drug Administration (FDA) grants approval for the treatment of chemotherapy-induced nausea and vomiting (CINV) that is unresponsive to conventional antiemetics.
-
1989: Eli Lilly withdraws Nobilone from the U.S. market for commercial reasons.
-
2004: Valeant Pharmaceuticals acquires the rights to Nobilone.
-
2006: Valeant Pharmaceuticals successfully gains re-approval from the FDA for Nobilone for the same indication.
Today, Nobilone, marketed under the brand name Cesamet®, is an established therapeutic option for managing CINV and is also used off-label for other conditions, including chronic pain and fibromyalgia.[2][3][4]
Mechanism of Action
Nobilone exerts its pharmacological effects primarily through its interaction with the endocannabinoid system, a complex cell-signaling network involved in regulating various physiological processes. It acts as a partial agonist at both cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2).[5]
-
CB1 Receptors: These receptors are predominantly located in the central nervous system (CNS), particularly in areas associated with nausea, vomiting, pain perception, and memory. Nobilone's activation of CB1 receptors is believed to be the primary mechanism behind its antiemetic and analgesic effects.
-
CB2 Receptors: These receptors are mainly found in peripheral tissues, especially on immune cells. The interaction of Nobilone with CB2 receptors may contribute to its potential anti-inflammatory and immunomodulatory properties.
The binding of Nobilone to these G protein-coupled receptors (GPCRs) initiates a cascade of intracellular signaling events, leading to the modulation of neurotransmitter release and cellular function.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on the efficacy, pharmacokinetics, and safety of Nobilone.
Table 1: Efficacy of Nabilone in Chemotherapy-Induced Nausea and Vomiting (CINV)
| Study / Endpoint | Nabilone | Prochlorperazine | Placebo | p-value |
| Herman et al. (1979) | ||||
| Complete relief of N&V | 8% | 0% | - | < 0.01 |
| Partial response | 72% | 32% | - | < 0.001 |
| Einhorn et al. (1981) | ||||
| Reduction in vomiting episodes | Significant reduction across 5 days | Less effective than Nabilone | - | < 0.001 |
| Reduction in nausea severity | Significant reduction across 5 days | Less effective than Nabilone | - | - |
Data presented as percentage of patients or as observed effect.[6][7]
Table 2: Efficacy of Nabilone in Fibromyalgia
| Study / Endpoint | Nabilone (0.5-1.0 mg) | Amitriptyline (10-20 mg) | Placebo | Key Finding |
| Ware et al. (2010) | ||||
| Insomnia Severity Index (difference) | -3.2 (vs. Amitriptyline) | - | - | Nabilone superior to Amitriptyline in improving sleep |
| Skrabek et al. (2008) | ||||
| VAS Pain Score Change | -2.04 | - | -0.49 | Significant pain reduction with Nabilone vs. Placebo |
| FIQ Score | Significant Improvement | - | No Significant Change | Nabilone improved overall fibromyalgia impact |
Data presented as mean difference or observed effect.[8][9]
Table 3: Pharmacokinetic Properties of Nabilone
| Parameter | Value |
| Bioavailability | Appears to be completely absorbed after oral administration |
| Time to Peak Plasma Concentration (Tmax) | Within 2 hours |
| Metabolism | Extensively metabolized by multiple CYP isoenzymes |
| Elimination Half-life (t½) | Parent drug: ~2 hours; Metabolites: ~35 hours |
| Primary Route of Excretion | Feces (approx. 60%) and Urine (approx. 24%) |
Data from various pharmacokinetic studies.[10]
Table 4: Common Adverse Events of Nabilone (vs. Placebo) from a Meta-Analysis
| Adverse Event | Odds Ratio (OR) | 95% Confidence Interval (CI) |
| Drowsiness | 7.25 | 1.64 - 31.95 |
| Dizziness | 21.14 | 2.92 - 152.75 |
| Dry Mouth | 17.23 | 4.33 - 68.55 |
| Headache | 0.94 | 0.19 - 4.72 |
Data from a systematic review and meta-analysis of clinical trials.[11][12]
Experimental Protocols
Protocol for a Randomized, Double-Blind, Crossover Trial of Nabilone for CINV (Adapted from Herman et al., 1979)
-
Objective: To compare the antiemetic efficacy and safety of Nabilone with prochlorperazine in patients receiving chemotherapy.
-
Study Design: A multi-center, randomized, double-blind, two-period crossover study.
-
Patient Population: Patients with a confirmed cancer diagnosis scheduled to receive chemotherapy known to induce nausea and vomiting.
-
Treatment Protocol:
-
Patients were randomly assigned to receive either Nabilone (2 mg) or prochlorperazine (10 mg) orally every 8 hours for the first cycle of chemotherapy.
-
For the subsequent chemotherapy cycle, patients were crossed over to the alternate treatment.
-
The first dose of the antiemetic was administered 1 to 3 hours before chemotherapy, with subsequent doses given every 8 hours for a total of 4 to 6 doses per day.
-
-
Efficacy Assessment:
-
Primary endpoints: Number of vomiting and retching episodes, and patient-reported nausea severity on a visual analog scale (VAS).
-
Assessments were conducted at baseline and at regular intervals during and after chemotherapy administration.
-
-
Safety Assessment:
-
Adverse events were monitored and recorded throughout the study.
-
Vital signs were regularly checked.
-
Protocol for a Randomized, Double-Blind, Active-Control, Crossover Trial of Nabilone for Fibromyalgia-Associated Insomnia (Adapted from Ware et al., 2010)
-
Objective: To evaluate the efficacy and safety of Nabilone compared to amitriptyline for the treatment of insomnia in patients with fibromyalgia.
-
Study Design: A randomized, double-blind, active-control, crossover trial.
-
Patient Population: Patients diagnosed with fibromyalgia according to the American College of Rheumatology criteria and reporting chronic insomnia.
-
Treatment Protocol:
-
Participants were randomized to receive either Nabilone (0.5 mg, titrated to 1.0 mg at bedtime) or amitriptyline (10 mg, titrated to 20 mg at bedtime) for a 2-week period.
-
This was followed by a 2-week washout period.
-
Patients then crossed over to the other treatment for a final 2-week period.
-
-
Efficacy Assessment:
-
Primary outcome: Change in the Insomnia Severity Index (ISI) score.
-
Secondary outcomes included the Leeds Sleep Evaluation Questionnaire (LSEQ), pain scores (Visual Analog Scale), mood, and quality of life (Fibromyalgia Impact Questionnaire - FIQ).
-
-
Safety Assessment:
-
Adverse events were recorded at each study visit.
-
Signaling Pathways and Experimental Workflows
Nobilone-Activated CB1 Receptor Signaling Pathway
Caption: Nobilone activation of the CB1 receptor and downstream signaling cascade.
Nobilone-Activated CB2 Receptor Signaling Pathway
Caption: Nobilone activation of the CB2 receptor and its immunomodulatory effects.
Experimental Workflow for a Crossover Clinical Trial
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Nabilone for Chronic Pain Management: A Review of Clinical Effectiveness and Guidelines – An Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cda-amc.ca [cda-amc.ca]
- 4. Nabilone for Chronic Non-Cancer Pain - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A review of nabilone in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Nabilone Monograph for Professionals - Drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. The Safety of Dronabinol and Nabilone: A Systematic Review and Meta-Analysis of Clinical Trials [mdpi.com]
Nobilone's Role in Neurotransmitter Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nobilone, a synthetic cannabinoid, exerts its pharmacological effects primarily through the modulation of the endocannabinoid system, which in turn influences a wide array of neurotransmitter systems. This technical guide provides an in-depth analysis of the current understanding of nobilone's interaction with key neurotransmitters, including acetylcholine, dopamine, serotonin, and γ-aminobutyric acid (GABA). It summarizes the available quantitative data on receptor binding, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of cannabinoid-based therapeutics.
Introduction
Nobilone is a synthetic analogue of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][2] It functions as a partial agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[2][3] CB1 receptors are predominantly located in the central nervous system (CNS), while CB2 receptors are primarily found in peripheral tissues, particularly on immune cells.[4] Nobilone's interaction with these receptors forms the basis of its complex effects on neurotransmission. By activating CB1 and CB2 receptors, nobilone can modulate the release and activity of several key neurotransmitters, leading to a range of physiological and psychological effects.[5]
Quantitative Data on Nobilone's Receptor Interactions
The following table summarizes the available quantitative data on the binding affinity of nobilone for cannabinoid receptors. It is important to note that specific IC50 and EC50 values for nobilone's direct effects on neurotransmitter release, reuptake, and downstream signaling pathways are not consistently reported in the publicly available scientific literature.
| Ligand | Receptor | Parameter | Value | Species | Source |
| Nobilone | CB1 | Ki | 2.89 nM | Human | [3] |
| Nobilone | CB2 | Ki | 1.84 nM | Human | [3] |
Note: Ki (inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The lack of comprehensive IC50 and EC50 data for neurotransmitter modulation highlights a significant gap in the current understanding of nobilone's detailed pharmacological profile.
Signaling Pathways Modulated by Nobilone
Nobilone's activation of CB1 and CB2 receptors initiates a cascade of intracellular signaling events that ultimately modulate neurotransmitter release. These G protein-coupled receptors (GPCRs) are primarily coupled to Gi/o proteins.
General CB1 Receptor Signaling Pathway
Activation of CB1 receptors by nobilone leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP) levels.[6] This, in turn, modulates the activity of protein kinase A (PKA). Additionally, CB1 receptor activation can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[7] These actions collectively reduce neuronal excitability and inhibit the release of neurotransmitters from the presynaptic terminal.[7] Furthermore, CB1 receptor signaling can influence the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways, which are involved in cell survival and plasticity.
Modulation of Neurotransmitter Systems
-
Glutamatergic System: CB1 receptors are densely expressed on presynaptic glutamatergic terminals. Nobilone, by activating these receptors, can inhibit the release of glutamate, the primary excitatory neurotransmitter in the brain. This contributes to its overall inhibitory effect on neuronal activity.
-
GABAergic System: CB1 receptors are also found on presynaptic GABAergic interneurons. Activation of these receptors by nobilone can lead to a reduction in GABA release. This phenomenon, known as depolarization-induced suppression of inhibition (DSI), can disinhibit principal neurons, leading to complex effects on neural circuits.
-
Dopaminergic System: The endocannabinoid system is intricately linked with the dopaminergic system, which is crucial for reward, motivation, and motor control. CB1 receptors are present on both glutamatergic and GABAergic neurons that modulate the activity of dopamine neurons in the ventral tegmental area (VTA) and substantia nigra. Nobilone's influence on dopamine release is therefore indirect and complex, potentially leading to either increases or decreases in dopamine levels depending on the specific neural circuit involved.
-
Serotonergic and Acetylcholinergic Systems: Evidence also suggests that CB1 receptor activation can modulate the release of serotonin and acetylcholine, though the mechanisms are less well-characterized compared to glutamate and GABA.
Experimental Protocols
In Vitro: Brain Slice Electrophysiology (Patch-Clamp)
This technique allows for the direct measurement of synaptic currents and neuronal excitability in a brain slice preparation.
Objective: To determine the effect of nobilone on inhibitory postsynaptic currents (IPSCs) in hippocampal neurons.
Methodology:
-
Slice Preparation: A rodent is anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (e.g., 300 µm thick) containing the hippocampus are prepared using a vibratome.
-
Recording: Slices are transferred to a recording chamber continuously perfused with oxygenated aCSF at physiological temperature. Whole-cell patch-clamp recordings are obtained from pyramidal neurons in the CA1 region.
-
Drug Application: After obtaining a stable baseline recording of spontaneous or evoked IPSCs, nobilone is bath-applied at various concentrations.
-
Data Analysis: Changes in the frequency, amplitude, and kinetics of IPSCs are measured and analyzed to determine the effect of nobilone on GABAergic transmission.
In Vivo: Microdialysis
Microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brain of a freely moving animal.
Objective: To measure the effect of nobilone on dopamine release in the nucleus accumbens.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the nucleus accumbens of an anesthetized rodent. The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with aCSF at a slow, constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a baseline level of extracellular dopamine.
-
Drug Administration: Nobilone is administered systemically (e.g., via intraperitoneal injection).
-
Analysis: Dialysate samples continue to be collected, and the concentration of dopamine in each sample is determined using high-performance liquid chromatography (HPLC) with electrochemical detection.[8]
Conclusion
Nobilone's modulation of neurotransmitter systems is a complex process mediated primarily through its agonist activity at CB1 and CB2 receptors. While its affinity for these receptors has been quantified, a detailed understanding of its downstream effects on specific neurotransmitter release and reuptake remains incomplete due to a lack of publicly available quantitative data. The generalized experimental protocols outlined in this guide provide a framework for future research aimed at elucidating the precise mechanisms of nobilone's action. A more thorough characterization of nobilone's pharmacological profile is essential for the rational design and development of novel cannabinoid-based therapies for a variety of neurological and psychiatric disorders. Further preclinical studies are warranted to fill the existing knowledge gaps and to fully realize the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Nabilone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cannabinoid inhibition of adenylate cyclase. Pharmacology of the response in neuroblastoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects on sleep and dopamine levels of microdialysis perfusion of cannabidiol into the lateral hypothalamus of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Evaluation of Nobilone in Neuropathic Pain
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo experimental design for evaluating the therapeutic potential of nobilone in a preclinical model of neuropathic pain.
Introduction
Neuropathic pain is a chronic and debilitating condition arising from damage to the somatosensory nervous system.[1][2] Its complex pathophysiology, involving central sensitization and neuroinflammation, presents significant challenges for effective treatment.[3] Nobilone, a synthetic cannabinoid, acts as an agonist for cannabinoid receptors CB1 and CB2, which are key components of the endocannabinoid system involved in pain modulation.[4][5] By targeting these receptors, nobilone offers a potential therapeutic avenue for alleviating neuropathic pain through its analgesic and anti-inflammatory properties.[4][6][7]
This document outlines a detailed protocol for inducing neuropathic pain in rodents using the Chronic Constriction Injury (CCI) model and subsequently assessing the analgesic efficacy of nobilone.[2][8][9][10] The CCI model is a widely used and validated method that mimics the clinical features of chronic nerve compression, leading to persistent pain hypersensitivity.[2][9][10]
Experimental Design and Workflow
The overall experimental design involves inducing neuropathic pain via CCI surgery, allowing for the development of pain hypersensitivity, followed by the administration of nobilone and subsequent behavioral assessments to determine its analgesic effects.
References
- 1. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
- 2. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 4. What is the mechanism of Nabilone? [synapse.patsnap.com]
- 5. Nabilone for Chronic Pain Management: A Review of Clinical Effectiveness and Guidelines – An Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. aragen.com [aragen.com]
- 10. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Nabilone Administration in Rodent Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nabilone, a synthetic cannabinoid, has demonstrated therapeutic potential as an anti-emetic and adjunct analgesic for neuropathic pain.[1] Its interaction with the endocannabinoid system, primarily through the activation of CB1 and CB2 receptors, also suggests a role in modulating inflammatory processes.[2] CB2 receptors, in particular, are predominantly found in immune and hematological systems and are implicated in reducing inflammation.[3] This document provides detailed protocols for the administration of Nabilone in a common rodent model of acute inflammation, the carrageenan-induced paw edema model, and summarizes the expected quantitative outcomes and underlying signaling pathways.
Data Presentation
Table 1: Dose-Dependent Effects of Orally Administered Nabilone on Carrageenan-Induced Paw Edema and Thermal Hyperalgesia in Rats
| Nabilone Dose (mg/kg, p.o.) | Vehicle | Paw Edema Reduction (%) | Paw Withdrawal Latency Increase (%) (Thermal Hyperalgesia) |
| 0.75 | 1.5% w/v Carboxymethylcellulose in saline | 8 | 27 |
| 1.5 | 1.5% w/v Carboxymethylcellulose in saline | 28 | 71 |
| 2.5 | 1.5% w/v Carboxymethylcellulose in saline | 42 | 116 |
Data is based on measurements taken 3 hours after carrageenan injection, with Nabilone administered 1 hour prior.[4]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This model is a well-established and widely used method for screening potential anti-inflammatory drugs.[5][6][7][8] The subcutaneous injection of carrageenan, a sulfated polysaccharide, into the rat's hind paw induces a localized, acute, and reproducible inflammatory response.[5][6]
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Nabilone
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle: 1.5% w/v Carboxymethylcellulose in saline
-
Oral gavage needles
-
Pletysmometer or calipers for measuring paw volume/thickness
-
Radiant heat source (for thermal hyperalgesia assessment)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water for at least one week before the experiment.
-
Drug Preparation: Prepare a suspension of Nabilone in the vehicle (1.5% w/v carboxymethylcellulose in saline) at the desired concentrations (e.g., 0.75, 1.5, and 2.5 mg/kg).
-
Baseline Measurements: Before any treatment, measure the baseline paw volume of the right hind paw of each rat using a plethysmometer or calipers. For hyperalgesia assessment, determine the baseline paw withdrawal latency to a thermal stimulus.
-
Nabilone Administration: Administer the prepared Nabilone suspension or vehicle alone (for the control group) orally (p.o.) to the rats using a gavage needle.[4]
-
Induction of Inflammation: One hour after Nabilone or vehicle administration, induce inflammation by injecting 0.1 mL of 1% w/v carrageenan solution subcutaneously into the plantar surface of the right hind paw.[4][9]
-
Post-Induction Measurements:
-
Paw Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection. The increase in paw volume compared to the baseline measurement is an indicator of edema.
-
Thermal Hyperalgesia: At the same time points, assess thermal hyperalgesia by measuring the paw withdrawal latency to a radiant heat source.[4] A decrease in latency indicates hyperalgesia.
-
-
Data Analysis: Calculate the percentage inhibition of edema for the Nabilone-treated groups compared to the vehicle-treated control group. Similarly, analyze the paw withdrawal latency data to determine the anti-hyperalgesic effect of Nabilone.
Visualizations
Experimental Workflow for Nabilone in Carrageenan-Induced Paw Edema Model
Caption: Workflow of Nabilone administration in the carrageenan-induced paw edema model.
Proposed Signaling Pathway for Nabilone's Anti-Inflammatory Action
Caption: Nabilone's proposed anti-inflammatory signaling via CB2 receptor activation.
Mechanism of Action
Nabilone exerts its anti-inflammatory effects primarily through its interaction with the endocannabinoid system.[2] The evidence strongly suggests that these effects are mediated by the activation of cannabinoid receptor 2 (CB2).[9][10] This is supported by findings where the anti-edema and anti-hyperalgesic effects of Nabilone were prevented by a selective CB2 receptor antagonist.[4][9]
The activation of CB2 receptors on immune cells is believed to lead to a reduction in the release of pro-inflammatory cytokines.[11] Cannabinoids, in general, have been shown to induce apoptosis in immune cells, prevent cell proliferation, and decrease the production of inflammatory mediators.[11] By modulating these pathways, Nabilone can effectively attenuate the inflammatory response, as observed in the reduction of both edema and hyperalgesia in rodent models.[4]
References
- 1. Nabilone - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Nabilone? [synapse.patsnap.com]
- 3. Nabilone for Chronic Non-Cancer Pain - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. asianjpr.com [asianjpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cannabinoids as Key Regulators of Inflammasome Signaling: A Current Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Nobiletin Efficacy in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nobiletin, a polymethoxylated flavonoid isolated from citrus peels, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2][3] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.[1][2][3][4][5] The therapeutic potential of Nobiletin is attributed to its ability to modulate various intracellular signaling pathways, thereby influencing cell proliferation, apoptosis, and inflammation.[1][2][6]
These application notes provide detailed protocols for a series of cell-based assays to quantify the efficacy of Nobiletin. The described methods will enable researchers to assess its cytotoxic and apoptotic effects, as well as its impact on key signaling molecules.
Key Applications
-
Anti-Cancer: Nobiletin has been shown to inhibit the proliferation of various cancer cell lines, including prostate, renal, and ovarian cancer cells, by inducing cell cycle arrest and apoptosis.[1][6][7]
-
Neuroprotection: Studies suggest that Nobiletin possesses neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.[4][8]
-
Anti-Inflammatory: Nobiletin exhibits anti-inflammatory effects by modulating signaling pathways such as NF-κB.[4][9]
Data Presentation
The following tables summarize the quantitative data on Nobiletin's efficacy from various studies.
Table 1: IC50 Values of Nobiletin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |
| 769-P | Renal Cell Carcinoma | 20.22 | 48 hours | [7] |
| 786-O | Renal Cell Carcinoma | 90.48 | 48 hours | [7] |
| PC-3 | Prostate Cancer | 117 | Not Specified | [10] |
| DU-145 | Prostate Cancer | 137 | Not Specified | [10] |
Table 2: Effect of Nobiletin on Cell Cycle Distribution in Renal Cell Carcinoma Cells (786-O)
| Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Control | 45.3 | 35.6 | 19.1 | [7] |
| Nobiletin (50 µM) | 62.1 | 24.8 | 13.1 | [7] |
| Nobiletin (100 µM) | 75.4 | 15.2 | 9.4 | [7] |
Table 3: Effect of Nobiletin on Apoptosis in Renal Cell Carcinoma Cells (786-O)
| Treatment | % of Apoptotic Cells | Reference |
| Control | 3.5 | [7] |
| Nobiletin (50 µM) | 12.8 | [7] |
| Nobiletin (100 µM) | 25.6 | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of Nobiletin on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[11][12][13]
Materials:
-
Nobiletin
-
Appropriate cell line (e.g., 786-O, 769-P, PC-3, DU-145)
-
Complete cell culture medium
-
96-well plates
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)[15]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[15] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Nobiletin Treatment: Prepare serial dilutions of Nobiletin in complete culture medium. Remove the old medium from the wells and add 100 µL of the Nobiletin solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve Nobiletin).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12][15]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at 570 nm using a microplate reader.[11][13]
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[16] The assay is based on the cleavage of a p-nitroaniline (pNA) labeled substrate by caspase-3.[17][18]
Materials:
-
Nobiletin-treated and untreated cells
-
Cell Lysis Buffer[19]
-
2x Reaction Buffer with DTT[18]
-
Caspase-3 substrate (DEVD-pNA)[18]
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis in your target cells by treating with Nobiletin for the desired time.
-
Harvest the cells and centrifuge at 2,000 rpm for 5 minutes.[19]
-
Resuspend the cell pellet in chilled Cell Lysis Buffer and incubate on ice for 10 minutes.[17][19]
-
Centrifuge at 12,000 rpm for 10-15 minutes at 4°C.[19]
-
Collect the supernatant (cell lysate) for the assay.
-
-
Assay Reaction:
-
Absorbance Measurement: Measure the absorbance at 400-405 nm using a microplate reader.[17][18] The increase in absorbance is proportional to the caspase-3 activity.
Western Blot for Phosphorylated Proteins
This protocol is for detecting changes in the phosphorylation state of proteins in signaling pathways affected by Nobiletin, such as Akt.[20] It is crucial to use phosphatase inhibitors to preserve the phosphorylation of proteins during sample preparation.[20][21]
Materials:
-
Nobiletin-treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[21]
-
2x SDS-PAGE sample buffer[21]
-
SDS-polyacrylamide gels
-
PVDF membrane[21]
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors on ice.[21]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix the protein lysate with an equal volume of 2x SDS-PAGE sample buffer and heat at 95°C for 5 minutes.[20][21]
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size.[20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[21]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[20][21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) diluted in TBST overnight at 4°C with gentle agitation.[22]
-
Washing: Wash the membrane three to four times with TBST for 5 minutes each.[20]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in TBST for 1 hour at room temperature.[22]
-
Washing: Repeat the washing step as described above.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[20]
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-Akt).
Visualization of Signaling Pathways and Workflows
Caption: Nobiletin inhibits the PI3K/Akt signaling pathway.
Caption: Workflow for the MTT cell viability assay.
Caption: Principle of the colorimetric caspase-3 activity assay.
References
- 1. Nobiletin in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Multifunctional Effects of Nobiletin and Its Metabolites In Vivo and In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nobiletin from citrus peel: a promising therapeutic agent for liver disease-pharmacological characteristics, mechanisms, and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. Nobiletin downregulates the SKP2-p21/p27-CDK2 axis to inhibit tumor progression and shows synergistic effects with palbociclib on renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Beneficial effects of a nobiletin‐rich formulated supplement of Sikwasa (C. depressa) peel on cognitive function in elderly Japanese subjects; A multicenter, randomized, double‐blind, placebo‐controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Nobiletin suppresses cell viability through AKT Pathways in PC-3 and DU-145 prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. caspase3 assay [assay-protocol.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. abcam.com [abcam.com]
- 19. mpbio.com [mpbio.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. researchgate.net [researchgate.net]
- 22. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
Application Note: A Validated HPLC-MS/MS Method for the Quantification of Nobiletin in Plasma
Audience: Researchers, scientists, and drug development professionals.
Note on Analyte Name: The analyte "Nobilone" specified in the topic is likely a typographical error for Nobiletin , a well-studied polymethoxylated flavone found in citrus peels. This document outlines a method for the quantification of nobiletin.
Introduction
Nobiletin is a polymethoxylated flavone found predominantly in the peels of citrus fruits that has garnered significant interest for its wide range of pharmacological activities, including anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2] To properly evaluate its efficacy, safety, and pharmacokinetic profile in preclinical and clinical studies, a sensitive, specific, and reliable analytical method for its quantification in biological matrices is essential.[1]
This application note details a robust High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method for the determination of nobiletin in plasma. The protocol covers sample preparation, chromatographic and spectrometric conditions, and typical validation parameters, providing a comprehensive guide for researchers.
Experimental Protocols
Materials and Reagents
-
Analytes: Nobiletin (Reference Standard), Internal Standard (IS), e.g., Vitexin or Citalopram.[3][4]
-
Solvents: Acetonitrile (HPLC or MS grade), Methanol (HPLC grade), Water (Type I, ultrapure), Formic Acid (LC-MS grade).[4]
-
Plasma: Blank control plasma (e.g., Rat, Rabbit, or Human) with a suitable anticoagulant like EDTA.[5]
-
Labware: Microcentrifuge tubes (1.5 mL), pipettes and tips, 96-well collection plates, autosampler vials.
Preparation of Stock Solutions and Standards
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve nobiletin and the chosen Internal Standard (IS) in methanol or acetonitrile to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the nobiletin stock solution with a 50:50 mixture of acetonitrile and water to create working solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL). This solution will be used as the protein precipitation agent.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting nobiletin from plasma.[6][7]
-
Aliquoting: Transfer 100 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.[8]
-
Precipitation: Add 300 µL of the IS working solution (acetonitrile with IS) to each tube.[8]
-
Vortexing: Vortex the tubes vigorously for 1-2 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the samples at approximately 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the clear supernatant to an autosampler vial or a 96-well plate for analysis.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) into the HPLC-MS/MS system.[9]
Caption: Protein Precipitation Workflow.
HPLC-MS/MS Method and Parameters
Liquid Chromatography
Optimal chromatographic separation is achieved using a reversed-phase C18 column with a gradient or isocratic elution.[4][10]
| Parameter | Typical Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | Atlantis dC18 (e.g., 50 x 4.6 mm, 5 µm)[4] |
| Mobile Phase A | 0.1% Formic Acid in Water[11] |
| Mobile Phase B | Acetonitrile[11] |
| Elution | Isocratic (e.g., 80% B) or Gradient[4] |
| Flow Rate | 0.6 mL/min[4] |
| Column Temp. | 40 °C[3] |
| Injection Vol. | 5 µL |
| Run Time | ~2-4 minutes[3][4] |
Mass Spectrometry
Quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source.[3][11]
| Parameter | Typical Value |
| MS System | Agilent 6400 Series, Sciex API 4000 or equivalent |
| Ionization Mode | ESI Positive[3][4] |
| Capillary Voltage | 2.5 - 4.5 kV[3][9] |
| Source Temp. | 150 °C[3] |
| Desolvation Temp. | 450 °C[3] |
| Gas Flow | Instrument Dependent |
| Detection Mode | Multiple Reaction Monitoring (MRM)[11] |
Table of MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Nobiletin | 403.3 | 373.1 | 22 | 28 |
| Vitexin (IS) | 433.1 | 313.0 | 32 | 26 |
| Citalopram (IS) | 325.2 | 109.0 | - | - |
| MRM parameters are instrument-dependent and require optimization. The values presented are based on published methods.[3][4][11] |
Method Validation Summary
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability.[6][12] The following table summarizes typical performance characteristics.
| Parameter | Typical Acceptance Criteria | Example Result |
| Linearity Range | r² > 0.99 | 0.5 - 2000 ng/mL[11] |
| LLOQ | S/N > 5; Accuracy ±20%; Precision <20% | 0.05 - 2.0 ng/mL[4] |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) | Intra-day & Inter-day RE: -10.2% to 7.3% |
| Precision | RSD < 15% (<20% at LLOQ) | Intra-day & Inter-day RSD: < 12.5%[10] |
| Recovery | Consistent and reproducible | > 65%[10] |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) | 90 - 100%[6] |
| Stability | Analyte stable under tested conditions | Stable during sample processing and storage[3] |
Overall Workflow Visualization
Caption: Bioanalytical Workflow for Nobiletin.
Conclusion
The HPLC-MS/MS method described provides the necessary sensitivity, specificity, and high-throughput capability for the quantitative analysis of nobiletin in plasma. The protein precipitation extraction procedure is simple and efficient, and the short chromatographic run time allows for the rapid analysis of large numbers of samples. This validated method is well-suited for supporting pharmacokinetic and other drug development studies involving nobiletin.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. Development and validation of a highly sensitive LC-MS/MS-ESI method for the determination of nobiletin in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. metabolon.com [metabolon.com]
- 6. mdpi.com [mdpi.com]
- 7. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Development and validation of the HPLC–MS/MS method and its application to the pharmacokinetic study for the Mongolian drug Sendeng-4 in rat blood plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simultaneous quantification of paeoniflorin, nobiletin, tangeretin, liquiritigenin, isoliquiritigenin, liquiritin and formononetin from Si-Ni-San extract in rat plasma and tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. akjournals.com [akjournals.com]
- 12. agilent.com [agilent.com]
Application Notes and Protocols: Nobilone Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nobilone is a synthetic cannabinoid that functions as a partial agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] Structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, Nobilone is utilized therapeutically as an antiemetic to manage nausea and vomiting associated with cancer chemotherapy.[1][2] It also serves as an adjunct analgesic for neuropathic pain.[1] The therapeutic effects of Nobilone are mediated through its interaction with the endocannabinoid system.[3][4] Activation of CB1 receptors, which are abundant in the central nervous system, is thought to produce its antiemetic effects.[2][5] The CB2 receptors are primarily located in peripheral tissues and are associated with the immune system, and their activation may contribute to Nobilone's potential anti-inflammatory properties.[3] Understanding the binding affinity of Nobilone to these receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of Nobilone for CB1 and CB2 receptors.
Data Presentation
The binding affinity of Nobilone for human cannabinoid receptors can be summarized in the following table. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Test Compound | Ki (nM) | Reference |
| Cannabinoid Receptor 1 (CB1) | [³H]-CP55,940 | Nobilone | 2.89 | [6] |
| Cannabinoid Receptor 2 (CB2) | [³H]-CP55,940 | Nobilone | 1.84 | [6] |
Experimental Protocols
This section details the methodology for a filtration-based competitive radioligand binding assay to determine the binding affinity of Nobilone for CB1 and CB2 receptors.
Materials and Reagents
-
Receptor Source: Human CB1 or CB2 receptor-expressing cell membranes (e.g., from HEK293 or CHO cells).
-
Radioligand: [³H]-CP55,940 (a high-affinity cannabinoid receptor agonist).
-
Test Compound: Nobilone.
-
Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid receptor agonist (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Cell harvester.
-
Microplate scintillation counter.
Membrane Preparation
-
Culture cells expressing either human CB1 or CB2 receptors to a high density.
-
Harvest the cells and centrifuge at 500 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or a similar method.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.
Radioligand Binding Assay (Competitive Inhibition)
This assay is typically performed in a 96-well plate with a final volume of 200 µL per well.
-
Prepare serial dilutions of Nobilone (e.g., 11 concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M) in the assay buffer.
-
To each well of the 96-well plate, add the following in order:
-
50 µL of assay buffer.
-
50 µL of the Nobilone dilution (for competition curve) or assay buffer (for total binding) or the non-specific binding control (e.g., 10 µM WIN 55,212-2).
-
50 µL of the radioligand ([³H]-CP55,940) at a fixed concentration (typically at or below its Kd value for the respective receptor).
-
50 µL of the membrane preparation (typically 10-20 µg of protein).
-
-
Incubate the plate at 30°C for 90 minutes with gentle shaking.
-
Terminate the incubation by rapid filtration through the glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Wash the filters three times with 300 µL of ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filters.
-
Add scintillation cocktail to each filter and count the radioactivity in a microplate scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (counts in the presence of the high concentration of unlabeled ligand) from the total binding (counts in the absence of the competing ligand).
-
Plot the percentage of specific binding against the logarithm of the Nobilone concentration.
-
Determine the IC₅₀ value (the concentration of Nobilone that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:
Ki = IC₅₀ / (1 + [L]/Kd)
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor.
-
Visualizations
Signaling Pathway of Nobilone
Caption: Nobilone signaling pathway through CB1 and CB2 receptors.
Experimental Workflow for Nobilone Receptor Binding Assay
Caption: Workflow for the Nobilone receptor binding assay.
References
Application Notes and Protocols for the Oral Formulation of Nobilone in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating nobilone for oral administration in preclinical animal studies. Due to nobilone's poor aqueous solubility, appropriate formulation is critical to ensure accurate dosing and meaningful pharmacokinetic and pharmacodynamic data. This document outlines protocols for preparing a solid dispersion of nobilone with polyvinylpyrrolidone (PVP), a widely used method to enhance the bioavailability of poorly soluble compounds.
Introduction to Nobilone and Formulation Challenges
Nobilone is a synthetic cannabinoid analog of delta-9-tetrahydrocannabinol (Δ⁹-THC) with therapeutic applications as an antiemetic, particularly in the context of chemotherapy-induced nausea and vomiting.[1] As a highly lipophilic compound, nobilone exhibits poor water solubility, which presents a significant hurdle for oral administration in research settings.[2] Simple aqueous suspensions are often inadequate, leading to inconsistent absorption and high pharmacokinetic variability.[1]
To overcome these challenges, formulation strategies that enhance the dissolution rate and apparent solubility of nobilone are necessary. One effective approach is the preparation of a solid dispersion, where the drug is dispersed in a solid-state carrier, often a polymer.[3] Polyvinylpyrrolidone (PVP) has been successfully used as a carrier for nobilone, creating a "codispersion" that improves its oral delivery.[4]
Quantitative Data Summary
While specific pharmacokinetic data for orally administered nobilone solid dispersions in rodents is not extensively published, the following table provides a template for researchers to populate with their experimental data. For comparative purposes, data from studies with other orally administered cannabinoids in rats are included to provide a general pharmacokinetic context.
Table 1: Pharmacokinetic Parameters of Oral Cannabinoid Formulations in Rodents
| Compound | Formulation | Animal Model | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Reference |
| Nobilone | Solid Dispersion (e.g., with PVP) | Rat/Mouse | User-defined | Experimental Data | Experimental Data | Experimental Data | User's Study |
| Cannabidiol (CBD) | Oil-based | Rat | 10 | ~50-100 | 2-4 | Variable | Based on general literature |
| Δ⁹-THC | Oil-based | Rat | 10 | ~10-30 | 1-3 | Variable | Based on general literature |
Note: The values for CBD and THC are approximate and can vary significantly based on the specific vehicle and experimental conditions.
Table 2: Acute Oral Toxicity of Nobilone-PVP Formulation
| Animal Model | Formulation | LD50 | Reference |
| Rat | Nobilone-PVP Codispersion | > 1000 mg/kg | [4] |
| Mouse | Nobilone-PVP Codispersion | > 1000 mg/kg | [4] |
Experimental Protocols
Preparation of Nobilone-PVP Solid Dispersion (Solvent Evaporation Method)
This protocol describes the preparation of a nobilone-PVP solid dispersion, a common technique to improve the dissolution of poorly water-soluble drugs.[3]
Materials:
-
Nobilone powder
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves (e.g., 100 mesh)
Procedure:
-
Dissolution: Accurately weigh nobilone and PVP K30 in a 1:4 ratio (w/w). Dissolve both components in a minimal amount of methanol in a round-bottom flask. Gently sonicate or swirl until a clear solution is obtained.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a temperature of 40-50°C. Continue until a thin film or solid mass is formed on the flask wall.
-
Drying: Scrape the solid material from the flask. Place the material in a vacuum oven at 40°C overnight to remove any residual solvent.
-
Pulverization and Sieving: Grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a 100-mesh sieve to ensure a uniform particle size.
-
Storage: Store the resulting nobilone-PVP solid dispersion in a desiccator at room temperature, protected from light and moisture.
Preparation of Dosing Solution for Oral Gavage
This protocol outlines the preparation of a suspension of the nobilone-PVP solid dispersion suitable for oral gavage in rodents.
Materials:
-
Nobilone-PVP solid dispersion (from Protocol 3.1)
-
Vehicle (e.g., 0.5% w/v carboxymethylcellulose [CMC] in purified water, or a lipid-based vehicle like sesame oil)
-
Magnetic stirrer and stir bar
-
Homogenizer (optional, for suspensions)
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle. For a 0.5% CMC solution, slowly add CMC to purified water while stirring continuously until fully dispersed.
-
Suspension Preparation: Accurately weigh the required amount of the nobilone-PVP solid dispersion to achieve the target dose concentration (e.g., 1 mg/mL, 5 mg/mL).
-
Dispersion: Gradually add the solid dispersion powder to the vehicle while continuously stirring with a magnetic stirrer.
-
Homogenization (if necessary): For a more uniform and stable suspension, homogenize the mixture for a few minutes.
-
Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the desired concentration.
-
Administration: Keep the suspension continuously stirred during the dosing procedure to ensure dose uniformity. Administer the suspension to the animals using an appropriately sized oral gavage needle. The recommended maximum oral gavage volume for rats is typically 10 mL/kg.[5]
In Vivo Oral Pharmacokinetic Study in Rats
This protocol provides a general workflow for conducting a pharmacokinetic study of the formulated nobilone in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (e.g., 250-300g)
-
Nobilone dosing solution (from Protocol 3.2)
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
Freezer (-80°C)
-
Analytical equipment for bioanalysis (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimation: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing: Administer a single oral dose of the nobilone formulation via gavage. Record the exact time of administration.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Determine the concentration of nobilone in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) from the plasma concentration-time data using appropriate software.
Visualizations
Nobilone Formulation and Administration Workflow
References
- 1. Oral nabilone capsules in the treatment of chemotherapy-induced nausea and vomiting and pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid dispersion approach for overcoming bioavailability problems due to polymorphism of nabilone, a cannabinoid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. A species comparison of the toxicity of nabilone, a new synthetic cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. downstate.edu [downstate.edu]
Clinical Trial Design for Nobilone in Treating Spasticity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spasticity, a debilitating motor disorder characterized by velocity-dependent increases in muscle tone, is a common symptom in neurological conditions such as multiple sclerosis (MS), spinal cord injury (SCI), and stroke. It can lead to pain, functional impairment, and a reduced quality of life. Nobilone (a synthetic analog of delta-9-tetrahydrocannabinol, also known as Nabilone) is a cannabinoid receptor agonist with therapeutic potential for managing spasticity.[1] This document provides detailed application notes and protocols for designing a robust clinical trial to evaluate the efficacy and safety of Nobilone in treating spasticity.
Nobilone acts as an agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] These G-protein coupled receptors are widely distributed throughout the central nervous system and immune cells. The anti-spastic effects of Nobilone are primarily mediated through the activation of presynaptic CB1 receptors on neurons in the brain and spinal cord. This activation inhibits the release of excitatory neurotransmitters like glutamate, thereby reducing neuronal hyperexcitability and, consequently, muscle spasticity.
Signaling Pathway of Nobilone
Nobilone exerts its effects by mimicking endogenous cannabinoids and binding to CB1 and CB2 receptors. This binding initiates a cascade of intracellular signaling events. The activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, which in turn decreases cyclic adenosine monophosphate (cAMP) levels. Additionally, Nobilone can modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. These actions collectively reduce neuronal excitability.
Proposed Clinical Trial Protocol
This protocol outlines a Phase II, randomized, double-blind, placebo-controlled, crossover study to assess the efficacy and safety of Nobilone in adults with spasticity due to multiple sclerosis or spinal cord injury.
Study Design and Workflow
A crossover design is recommended to reduce inter-patient variability and increase statistical power with a smaller sample size. The workflow will include screening, baseline assessments, two treatment periods separated by a washout period, and a final follow-up.
Subject Population
A total of 40-50 adult patients with stable spasticity will be recruited.
Inclusion Criteria:
-
Age 18-65 years.
-
Confirmed diagnosis of MS or SCI for at least 1 year.
-
Moderate to severe spasticity in at least one lower limb muscle group (Modified Ashworth Scale score ≥2).
-
Stable neurological condition and spasticity for at least 3 months prior to screening.
-
On a stable dose of any anti-spasticity medications for at least 30 days prior to screening.
Exclusion Criteria:
-
History of psychosis or severe anxiety disorder.
-
Known hypersensitivity to cannabinoids.
-
Significant cardiovascular, renal, or hepatic disease.
-
Pregnancy or breastfeeding.
-
Use of botulinum toxin within the last 4 months.
Investigational Product and Dosing
-
Nobilone: 0.5 mg oral capsules.
-
Placebo: Identical oral capsules containing microcrystalline cellulose.
Dosing Regimen:
-
Week 1: 0.5 mg once daily at bedtime.
-
Weeks 2-4: Option to titrate up to 0.5 mg twice daily based on efficacy and tolerability.[2]
Outcome Measures
Primary Outcome Measure:
-
Change from baseline in the Modified Ashworth Scale (MAS) score of the most affected muscle group.
Secondary Outcome Measures:
-
Change from baseline in the Tardieu Scale (R1 and R2 angles).
-
Change from baseline in the Penn Spasm Frequency Scale (PSFS).
-
Change from baseline in a 10-point Numeric Rating Scale (NRS) for spasticity-related pain.
-
Patient Global Impression of Change (PGIC).
-
Clinician Global Impression of Change (CGIC).
-
Incidence and severity of adverse events.
Sample Size Calculation
A sample size of approximately 36 participants is estimated to provide 80% power to detect a clinically meaningful difference in the change in MAS score between Nobilone and placebo, assuming a two-sided alpha of 0.05. This calculation is based on an estimated effect size (Standardized Mean Difference) of -0.39 for cannabinoids on the Ashworth scale from a meta-analysis.[3] To account for a potential 10% dropout rate, a total of 40 participants will be enrolled.
Experimental Protocols
Modified Ashworth Scale (MAS) Administration
-
Patient Positioning: The patient should be in a supine position on an examination table.
-
Muscle Group Assessment: For a flexor muscle, the joint is placed in a maximally flexed position and moved to maximal extension over one second. For an extensor muscle, the joint is moved from maximal extension to maximal flexion over one second.
-
Scoring:
-
0: No increase in muscle tone.
-
1: Slight increase in muscle tone, manifested by a catch and release or by minimal resistance at the end of the range of motion.
-
1+: Slight increase in muscle tone, manifested by a catch, followed by minimal resistance throughout the remainder (less than half) of the ROM.
-
2: More marked increase in muscle tone through most of the ROM, but affected part(s) easily moved.
-
3: Considerable increase in muscle tone, passive movement difficult.
-
4: Affected part(s) rigid in flexion or extension.
-
Tardieu Scale Administration
-
Patient Positioning: The patient should be in a standardized and comfortable position (e.g., supine for lower limb assessment).
-
Velocity of Stretch: The joint is moved through its range of motion at two velocities:
-
V1 (Slow): As slow as possible. The angle at the end of the passive range of motion is recorded as R2 .
-
V3 (Fast): As fast as possible. The angle at which a "catch" or clonus is first felt is recorded as R1 .
-
-
Spasticity Angle: The difference between R2 and R1 (R2-R1) is calculated as the spasticity angle.
-
Quality of Muscle Reaction (Y):
-
0: No resistance.
-
1: Slight resistance with no clear catch.
-
2: Clear catch at a precise angle, followed by a release.
-
3: Fatigable clonus (<10 seconds) at a precise angle.
-
4: Unfatigable clonus (>10 seconds) at a precise angle.
-
Penn Spasm Frequency Scale (PSFS) Administration
This is a self-report questionnaire administered to the patient.
Part 1: Spasm Frequency
-
0: No spasms.
-
1: Mild spasms induced by stimulation.
-
2: Infrequent full spasms (less than once per hour).
-
3: Spasms occurring more than once per hour.
-
4: Spasms occurring more than 10 times per hour.
Part 2: Spasm Severity (if frequency is > 0)
-
1: Mild.
-
2: Moderate.
-
3: Severe.
Data Presentation
All quantitative data will be summarized in structured tables for clear comparison between the Nobilone and placebo treatment groups.
Table 1: Summary of Efficacy Outcomes from Previous Nabilone Studies for Spasticity
| Study | Patient Population | N | Dosage | Primary Outcome Measure | Results |
| Pooyania et al. (2010)[2] | Spinal Cord Injury | 11 | 0.5mg QD to 0.5mg BID | Ashworth Scale | Significant decrease in Ashworth score in the most involved muscle (mean difference: 0.909; p=0.003) and total Ashworth score (p=0.001) with Nabilone vs. placebo.[2] |
| Wissel et al. (2006)[4][5] | Upper Motor Neuron Syndrome (UMNS) | 11 | 1mg QD | 11-Point Pain Scale | Significant decrease in spasticity-related pain (p<0.05). No significant change in spasticity as measured by the Ashworth Scale.[4][5] |
| Meta-analysis (Nielsen et al., 2018)[6] | Multiple Sclerosis | - | Various cannabinoids | Subjective Spasticity | Significant reduction in patient-reported spasticity (SMD: -0.25). No significant effect on Ashworth or Modified Ashworth scales.[6] |
Table 2: Common Adverse Events Reported in Nabilone Clinical Trials
| Adverse Event | Frequency in Nabilone Group | Frequency in Placebo Group |
| Drowsiness/Somnolence | Reported in multiple studies[4] | Less frequent than Nabilone |
| Dizziness | Reported in multiple studies | Less frequent than Nabilone |
| Dry Mouth | Reported in some studies | Less frequent than Nabilone |
| Weakness | Moderate transient weakness reported in one study[4] | Less frequent than Nabilone |
| Dysphagia | Mild dysphagia reported in one study (also in placebo)[4] | Reported in one study[4] |
Conclusion
This document provides a comprehensive framework for designing a clinical trial to investigate the efficacy and safety of Nobilone for the treatment of spasticity. The detailed protocols for outcome measures, a robust study design, and clear data presentation will facilitate the generation of high-quality evidence to guide clinical practice and drug development in this area. The use of both clinician-rated and patient-reported outcomes will provide a holistic understanding of Nobilone's therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. A randomized, double-blinded, crossover pilot study assessing the effect of nabilone on spasticity in persons with spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Low dose treatment with the synthetic cannabinoid Nabilone significantly reduces spasticity-related pain : a double-blind placebo-controlled cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vivantes.elsevierpure.com [vivantes.elsevierpure.com]
- 6. Assessment of Efficacy and Tolerability of Medicinal Cannabinoids in Patients With Multiple Sclerosis: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Using Nobilone as a pharmacological tool to study cannabinoid receptors
Application Notes and Protocols for Nobilone (Nabilone)
Topic: Using Nobilone as a Pharmacological Tool to Study Cannabinoid Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nobilone, known clinically as Nabilone (marketed as Cesamet), is a synthetic cannabinoid that serves as an analog of delta-9-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis.[1][2] While clinically approved for treating chemotherapy-induced nausea and vomiting, its well-defined pharmacological profile makes it a valuable tool for researchers studying the endocannabinoid system (ECS).[3][4] Nabilone acts as a partial agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), allowing for the investigation of cannabinoid receptor function in various physiological and pathological processes.[2][5][6] This document provides detailed application notes and experimental protocols for utilizing Nabilone in cannabinoid receptor research.
Pharmacological Profile of Nobilone
Nobilone's activity is primarily mediated through its interaction with the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[3][7]
-
Mechanism of Action: As a partial agonist, Nabilone binds to and activates CB1 and CB2 receptors, mimicking the effects of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol.[1][2][6] These receptors are predominantly coupled to inhibitory G-proteins (Gi/o).[8] Activation leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels, and modulation of ion channels.[8] CB1 receptors are densely expressed in the central nervous system (CNS) and are associated with the psychoactive effects of cannabinoids, while CB2 receptors are found mainly in peripheral tissues and immune cells, playing a role in inflammatory and immune responses.[3][7]
-
Binding Affinity and Selectivity: Nabilone binds to both CB1 and CB2 receptors. It exhibits a modestly higher affinity for the CB1 receptor compared to the CB2 receptor, with a reported affinity ratio of approximately 2:1.[9] This characteristic is crucial for interpreting experimental results, as Nabilone can be used to probe the functions of both receptors, particularly at varying concentrations.
Data Presentation
Table 1: Binding Affinity and Selectivity of Nobilone
| Ligand | Receptor | Binding Affinity (Ki) | Selectivity Profile | Reference |
| Nobilone (Nabilone) | Human CB1 | Modestly higher than CB2 | ~2:1 preference for CB1 | [9] |
| Human CB2 | Modestly lower than CB1 | [9] |
Table 2: Functional Activity of Nobilone
| Ligand | Receptor | Activity | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Reference |
| Nobilone (Nabilone) | CB1 | Weak Partial Agonist | Not specified | Not specified | [1][10] |
| CB2 | Weak Partial Agonist | Not specified | Not specified | [1][10] |
Signaling Pathway Visualization
The diagram below illustrates the canonical signaling pathway activated by Nobilone at CB1/CB2 receptors.
Caption: Nobilone activates Gi/o-coupled CB1/CB2 receptors, inhibiting adenylyl cyclase and reducing cAMP.
Application Notes
Nobilone can be employed in a variety of research contexts:
-
Probing Endocannabinoid System Function: Due to its activity at both CB1 and CB2 receptors, Nobilone is an effective tool for studying the overall physiological effects of cannabinoid system activation. It can be used in both in vitro cellular assays and in vivo animal models to investigate processes such as pain perception, appetite regulation, immune response, and neurological function.[3][11]
-
Differentiating CB1 vs. CB2 Mediated Effects: While not highly selective, the slight preference for CB1 can be exploited. By using Nobilone in parallel with selective CB1 or CB2 antagonists, researchers can dissect which receptor subtype is responsible for a particular observed effect.
-
Reference Compound in Drug Discovery: Nobilone serves as a useful reference compound in high-throughput screening campaigns and lead optimization studies for novel cannabinoid receptor modulators. Its well-characterized partial agonism provides a benchmark against which the potency and efficacy of new chemical entities can be compared.[12]
-
Investigating Allosteric Modulation: Nobilone can be used in binding and functional assays to study the effects of putative allosteric modulators on the CB1 and CB2 receptors. Changes in Nobilone's affinity or efficacy in the presence of an allosteric modulator can reveal the nature of the allosteric interaction.
Experimental Protocols
The following are detailed protocols for fundamental assays used to characterize the interaction of Nobilone with cannabinoid receptors.
Radioligand Competitive Binding Assay
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled cannabinoid ligand from CB1 or CB2 receptors.
A. Materials
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
Nobilone (as a reference competitor) and test compounds
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.5% BSA, pH 7.4
-
96-well filter plates (GF/C)
-
Scintillation cocktail and microplate scintillation counter
B. Protocol
-
Compound Preparation: Prepare serial dilutions of Nobilone and test compounds in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a saturating concentration of a non-radiolabeled ligand (e.g., WIN 55,212-2, for non-specific binding).
-
50 µL of diluted Nobilone or test compound.
-
50 µL of [³H]CP-55,940 (at a final concentration near its Kd).
-
50 µL of membrane suspension (typically 10-20 µg protein/well).
-
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
Caption: Experimental workflow for a competitive radioligand binding assay.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins by an agonist like Nobilone. It quantifies the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.[13][14]
A. Materials
-
Cell membranes expressing CB1 or CB2 receptors
-
[³⁵S]GTPγS
-
Nobilone and other test compounds
-
Guanosine diphosphate (GDP)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4
-
Unlabeled GTPγS (for non-specific binding)
-
96-well filter plates, cell harvester, and scintillation counter
B. Protocol
-
Compound Preparation: Prepare serial dilutions of Nobilone in assay buffer.
-
Assay Setup: In a 96-well plate, add the following:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding).
-
25 µL of diluted Nobilone or vehicle (for basal activity).
-
50 µL of membrane suspension (10-20 µg protein/well).
-
50 µL of GDP (final concentration typically 10-30 µM).
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15-20 minutes.
-
Reaction Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate at 30°C for 60 minutes with gentle agitation.
-
Termination and Filtration: Stop the assay by rapid filtration through a filter plate and wash with ice-cold wash buffer.[14]
-
Detection: Dry the plate, add scintillation cocktail, and measure radioactivity.
-
Data Analysis: Subtract non-specific binding to get specific binding. Plot the specific binding (often as % stimulation over basal) against the log concentration of Nobilone. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.[14]
Caption: Workflow for the [³⁵S]GTPγS binding functional assay.
cAMP Inhibition Assay
This assay measures the functional consequence of Gi/o protein activation by quantifying the decrease in intracellular cAMP levels.
A. Materials
-
Whole cells expressing CB1 or CB2 receptors (e.g., HEK293 or CHO cells)
-
Forskolin (or another adenylyl cyclase activator)
-
Nobilone and test compounds
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[15]
-
cAMP detection kit (e.g., HTRF, ELISA, or other fluorescence-based kits)[16][17]
-
Cell culture medium and plates
B. Protocol
-
Cell Culture: Plate cells in a 96- or 384-well plate and grow to desired confluency (typically 18-24 hours).[18]
-
Compound Treatment:
-
Remove culture medium.
-
Add stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Add serial dilutions of Nobilone or test compound and incubate for 15-30 minutes at 37°C.
-
-
Adenylyl Cyclase Stimulation: Add a fixed concentration of forskolin (an EC₈₀ concentration is common) to all wells except the basal control. Incubate for another 15-30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure the cAMP concentration according to the manufacturer's protocol for the chosen detection kit. For HTRF kits, this typically involves adding a lysis buffer containing d2-labeled cAMP and a cryptate-labeled anti-cAMP antibody.[15][16]
-
Incubation and Reading: Incubate the plate for 60 minutes at room temperature in the dark, then read on a compatible plate reader.
-
Data Analysis: The signal is inversely proportional to the cAMP concentration. Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log concentration of Nobilone. Use non-linear regression to determine the IC₅₀ (potency) and Eₘₐₓ (efficacy) for the inhibition of forskolin-stimulated cAMP production.
Caption: Workflow for a cell-based cAMP inhibition assay.
References
- 1. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nabilone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Nabilone? [synapse.patsnap.com]
- 4. Nabilone - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Nabilone treatment for severe behavioral problems in adults with intellectual and developmental disabilities: Protocol for a phase I open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nabilone for Chronic Pain Management: A Review of Clinical Effectiveness and Guidelines – An Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Nabilone Pharmacotherapy for Cannabis Dependence: A Randomized, Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Visualizing Nobilone's Effects in the Brain via Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing immunohistochemistry (IHC) for the visualization and quantification of Nobilone's effects on the brain. Nobilone, a synthetic cannabinoid, is a partial agonist for both CB1 and CB2 cannabinoid receptors and is under investigation for its therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3][4][5] Its mechanism of action involves the modulation of neurotransmitter release and neuroinflammation.[6][7][8][9]
Introduction to Nobilone's Action in the Brain
Nobilone exerts its effects primarily through the endocannabinoid system.[6] CB1 receptors are abundant in the central nervous system, while CB2 receptors are predominantly found on immune cells, including microglia, which are the resident immune cells of the brain.[5][6][10] By acting on these receptors, Nobilone can influence a variety of neurological processes. In the context of neurodegenerative diseases, its potential to reduce neuroinflammation is of significant interest.[5][8]
This document outlines protocols to investigate two key aspects of Nobilone's effects:
-
Modulation of Neuroinflammation: Assessing the activation state of microglia and astrocytes.
-
Neuronal Integrity and Synaptic Plasticity: Evaluating the health of neurons and changes in synaptic markers.
Key Experimental Approaches
Immunohistochemistry is a powerful technique to visualize the distribution and intensity of specific proteins within the brain tissue. The following protocols are designed for fixed brain sections from animal models (e.g., mouse, rat) treated with Nobilone. Both fluorescent and chromogenic detection methods are described.
Experimental Workflow
The general workflow for an IHC experiment to study Nobilone's effects is as follows:
Signaling Pathways Modulated by Nobilone
Nobilone's interaction with CB1 and CB2 receptors can trigger downstream signaling cascades that ultimately lead to its observed effects on neuroinflammation and neuronal function.
Data Presentation: Quantitative IHC Analysis
Table 1: Example Data Table for Neuroinflammation Markers
| Treatment Group | Brain Region | Marker | Mean Staining Intensity (A.U.) | % Area Stained |
| Vehicle Control | Hippocampus | Iba1 | 150.5 ± 10.2 | 15.3 ± 2.1 |
| Nobilone (1 mg/kg) | Hippocampus | Iba1 | 95.3 ± 8.7 | 8.1 ± 1.5 |
| Vehicle Control | Cortex | GFAP | 180.2 ± 12.5 | 20.1 ± 3.0 |
| Nobilone (1 mg/kg) | Cortex | GFAP | 110.8 ± 9.9 | 12.5 ± 2.2 |
Table 2: Example Data Table for Neuronal and Synaptic Markers
| Treatment Group | Brain Region | Marker | Mean Staining Intensity (A.U.) | Positive Cells/Area |
| Vehicle Control | Hippocampus | NeuN | 200.1 ± 15.3 | 85.2 ± 5.6 |
| Nobilone (1 mg/kg) | Hippocampus | NeuN | 210.5 ± 14.8 | 88.1 ± 4.9 |
| Vehicle Control | Cortex | Synaptophysin | 130.4 ± 9.1 | 45.3 ± 4.1 |
| Nobilone (1 mg/kg) | Cortex | Synaptophysin | 155.2 ± 11.6 | 55.8 ± 5.3 |
Experimental Protocols
The following are detailed protocols for performing IHC on brain tissue to assess the effects of Nobilone. These protocols are starting points and may require optimization for specific antibodies and tissue types.
Protocol 1: Free-Floating IHC for Neuroinflammation Markers (Iba1 and GFAP)
This protocol is suitable for thicker brain sections (30-50 µm) and often provides better antibody penetration.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cryoprotectant (e.g., 30% sucrose in PBS)
-
Blocking Buffer: 5% Normal Donkey Serum (or serum from the host species of the secondary antibody) and 0.3% Triton X-100 in PBS
-
Primary Antibody Dilution Buffer: 1% Normal Donkey Serum and 0.3% Triton X-100 in PBS
-
Primary antibodies (see Table 3)
-
Fluorophore-conjugated secondary antibodies (see Table 3)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Tissue Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold PBS followed by 4% PFA.[11]
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.[11]
-
Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks.
-
Freeze the brain and cut 40 µm sections on a cryostat.[12] Store sections in a cryoprotectant solution at -20°C.
-
-
Staining:
-
Wash free-floating sections three times for 10 minutes each in PBS.
-
Incubate sections in Blocking Buffer for 1-2 hours at room temperature.[12]
-
Incubate sections with primary antibodies (e.g., anti-Iba1 and anti-GFAP) diluted in Primary Antibody Dilution Buffer overnight at 4°C.[12]
-
Wash sections three times for 10 minutes each in PBS.
-
Incubate sections with appropriate fluorophore-conjugated secondary antibodies diluted in Primary Antibody Dilution Buffer for 2 hours at room temperature, protected from light.[13]
-
Wash sections three times for 10 minutes each in PBS, protected from light.
-
Counterstain with DAPI for 10 minutes.
-
Wash sections twice for 5 minutes each in PBS.
-
-
Mounting and Imaging:
-
Mount the sections onto glass slides and allow them to air dry.
-
Coverslip with an aqueous mounting medium.[14]
-
Image using a confocal or epifluorescence microscope.
-
Protocol 2: Slide-Mounted IHC for Neuronal and Synaptic Markers (NeuN and Synaptophysin)
This protocol is suitable for thinner sections (10-20 µm) and is often used for high-resolution imaging.
Materials:
-
All materials from Protocol 1
-
Hydrophobic barrier pen
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
Procedure:
-
Tissue Preparation:
-
Staining:
-
Use a hydrophobic barrier pen to draw around the tissue sections.[11][12]
-
Antigen Retrieval (optional but recommended for some antibodies): Heat the slides in antigen retrieval buffer (e.g., in a water bath or steamer at 95-100°C for 20-30 minutes). Allow to cool to room temperature.
-
Wash slides three times for 5 minutes each in PBS.
-
Permeabilize sections with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash slides three times for 5 minutes each in PBS.
-
Apply Blocking Buffer and incubate for 1-2 hours at room temperature.
-
Incubate with primary antibodies (e.g., anti-NeuN and anti-Synaptophysin) diluted in Primary Antibody Dilution Buffer overnight at 4°C in a humidified chamber.[11]
-
Wash slides three times for 5 minutes each in PBS.
-
Incubate with appropriate fluorophore-conjugated secondary antibodies diluted in Primary Antibody Dilution Buffer for 1-2 hours at room temperature, protected from light.
-
Wash slides three times for 5 minutes each in PBS, protected from light.
-
Counterstain with DAPI for 10 minutes.
-
Wash slides twice for 5 minutes each in PBS.
-
-
Mounting and Imaging:
-
Coverslip with an aqueous mounting medium.
-
Image using a confocal or epifluorescence microscope.
-
Table 3: Recommended Primary and Secondary Antibodies
| Target Protein | Marker For | Host Species | Supplier (Example) | Recommended Dilution | Secondary Antibody (Example) |
| Iba1 | Microglia[15][16] | Rabbit | Wako | 1:500 - 1:1000 | Donkey anti-Rabbit Alexa Fluor 488 |
| GFAP | Astrocytes[17] | Mouse | Millipore | 1:500 - 1:1000 | Donkey anti-Mouse Alexa Fluor 594 |
| NeuN | Neuronal Nuclei[17][18] | Mouse | Millipore | 1:500 | Donkey anti-Mouse Alexa Fluor 488 |
| Synaptophysin | Presynaptic Terminals[17] | Rabbit | Abcam | 1:1000 | Donkey anti-Rabbit Alexa Fluor 594 |
| CB1 Receptor | Cannabinoid Receptor 1 | Rabbit | Abcam | 1:200 - 1:500 | Donkey anti-Rabbit Alexa Fluor 647 |
| CB2 Receptor | Cannabinoid Receptor 2 | Mouse | Santa Cruz | 1:200 - 1:500 | Donkey anti-Mouse Alexa Fluor 488 |
Note: All antibody dilutions should be optimized by the end-user.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the effects of Nobilone in the brain using immunohistochemistry. By carefully selecting markers for neuroinflammation and neuronal integrity, researchers can gain valuable insights into the mechanisms underlying Nobilone's therapeutic potential. The quantitative analysis of IHC data is crucial for generating reproducible and statistically significant results. The visualization of signaling pathways and experimental workflows through diagrams further aids in the conceptual understanding and planning of experiments.
References
- 1. Non‐Motor Symptoms in Parkinson's Disease are Reduced by Nabilone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic 'cannabinoid' treatment shown to improve agitation in people with Alzheimer’s disease – Alzheimer’s Society comments | Alzheimer's Society [alzheimers.org.uk]
- 3. bmj.com [bmj.com]
- 4. neurologytoday.aan.com [neurologytoday.aan.com]
- 5. alzforum.org [alzforum.org]
- 6. What is the mechanism of Nabilone? [synapse.patsnap.com]
- 7. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. Nabilone treatment for severe behavioral problems in adults with intellectual and developmental disabilities: Protocol for a phase I open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Immunohistochemistry (IHC) in mouse brain tissue [bio-protocol.org]
- 12. Immunohistochemistry (IHC) protocol [hellobio.com]
- 13. Immunohistochemistry (IHC) Staining Mouse Brain Sections [protocols.io]
- 14. Video: Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons [jove.com]
- 15. mdpi.com [mdpi.com]
- 16. Neuroinflammatory Diseases | Translucence Biosystems [translucencebio.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. psypost.org [psypost.org]
Application Notes and Protocols for Electrophysiological Recording Methods with Nobilone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Nobilone, a synthetic cannabinoid, in conjunction with various electrophysiological recording techniques. The information is intended to assist researchers in designing and executing experiments to investigate the effects of Nobilone on neuronal activity.
Introduction to Nobilone
Nobilone is a synthetic cannabinoid that acts as a partial agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2] CB1 receptors are predominantly expressed in the central nervous system (CNS), while CB2 receptors are primarily found on immune cells, though they are also present in the CNS.[3][4] By activating these receptors, Nobilone mimics the effects of endogenous cannabinoids and can modulate neurotransmitter release, influencing a variety of physiological processes including pain perception, mood, and memory.[3]
Mechanism of Action and Signaling Pathways
Nobilone exerts its effects by binding to and activating CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).
CB1 Receptor Signaling: Activation of presynaptic CB1 receptors in the CNS typically leads to the inhibition of neurotransmitter release from both excitatory (glutamatergic) and inhibitory (GABAergic) neurons. This is primarily achieved through the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and subsequent modulation of ion channel activity, including the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.
CB2 Receptor Signaling: The role of CB2 receptors in the CNS is less characterized but is thought to be involved in modulating neuroinflammation and may also influence neuronal function. Activation of CB2 receptors can lead to the inhibition of adenylyl cyclase and activation of mitogen-activated protein kinase (MAPK) pathways.
Figure 1: Nobilone's primary signaling pathway via the CB1 receptor.
Quantitative Data Summary
The following tables summarize the known quantitative effects of Nobilone on neuronal activity from published studies.
Table 1: Effects of Nobilone on Hippocampal Synaptic Transmission and Plasticity
| Parameter | Nobilone Concentration | Species | Brain Region | Effect | Reference |
| Basal Glutamatergic Neurotransmission | 1 nM - 10 µM | Rat | Hippocampus (CA1) | No significant effect | [5] |
| Paired-Pulse Facilitation (PPF) | 1 µM | Rat | Hippocampus (CA1) | No significant change | [5] |
| Long-Term Potentiation (LTP) Magnitude | 1 µM | Rat | Hippocampus (CA1) | No significant change | [5] |
| Long-Term Depression (LTD) Magnitude | 1 µM | Rat | Hippocampus (CA1) | No significant change | [5] |
| Long-Term Depression (LTD) Time Course | 1 µM | Rat | Hippocampus (CA1) | Depression was lower than in control from 7 to 35 min post-induction | [5] |
Experimental Protocols
The following are generalized protocols for applying Nobilone in common electrophysiological recordings. Researchers should optimize these protocols for their specific experimental conditions.
Patch-Clamp Electrophysiology
This technique allows for the recording of ionic currents through single channels or the entire cell membrane.
Objective: To measure the effect of Nobilone on excitatory (EPSCs) and inhibitory (IPSCs) postsynaptic currents.
Materials:
-
Nobilone Stock Solution: Due to its low aqueous solubility (less than 0.5 mg/L), Nobilone should be dissolved in a suitable vehicle such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution.[6] The final concentration of the vehicle in the recording solution should be kept low (typically ≤ 0.1%) to avoid solvent effects.
-
Artificial Cerebrospinal Fluid (aCSF): Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Internal Solution (for whole-cell recording):
-
For EPSCs (K-gluconate based): (in mM) 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
For IPSCs (CsCl based): (in mM) 130 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.3 with CsOH).
-
-
Cell Culture or Brain Slices: Primary neuronal cultures or acute brain slices (e.g., hippocampus or cortex).
Protocol:
-
Prepare brain slices or neuronal cultures according to standard laboratory procedures.
-
Transfer the preparation to the recording chamber and perfuse with aCSF at a constant rate (e.g., 2-3 mL/min) and temperature (30-32°C).
-
Establish a stable whole-cell patch-clamp recording from a neuron of interest.
-
Record baseline synaptic activity (EPSCs or IPSCs) for at least 5-10 minutes.
-
Prepare the Nobilone working solution by diluting the stock solution in aCSF to the desired final concentration (e.g., 1 µM).
-
Switch the perfusion to the Nobilone-containing aCSF and record for 10-20 minutes to allow for drug equilibration and to observe its effects.
-
Wash out the drug by perfusing with normal aCSF for at least 20 minutes to observe any reversal of the effects.
-
Analyze the amplitude, frequency, and kinetics of the recorded currents before, during, and after Nobilone application.
Figure 2: Workflow for a patch-clamp experiment with Nobilone.
Field Potential Recordings
This technique measures the summed electrical activity of a population of neurons, providing insights into synaptic transmission and plasticity.
Objective: To assess the effect of Nobilone on field excitatory postsynaptic potentials (fEPSPs) and synaptic plasticity (LTP/LTD).
Materials:
-
Nobilone Stock Solution: Prepared as described in the patch-clamp protocol.
-
aCSF: Standard composition.
-
Acute Brain Slices: Typically hippocampal or cortical slices (300-400 µm thick).
-
Stimulating and Recording Electrodes: Bipolar stimulating electrode and a glass microelectrode filled with aCSF for recording.
Protocol:
-
Prepare acute brain slices and allow them to recover for at least 1 hour in an interface or submerged chamber with oxygenated aCSF.
-
Transfer a slice to the recording chamber and position the stimulating electrode to activate a specific synaptic pathway (e.g., Schaffer collaterals in the hippocampus) and the recording electrode in the dendritic field (e.g., stratum radiatum of CA1).
-
Obtain a stable baseline of fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
Apply Nobilone by switching the perfusion to aCSF containing the desired concentration of the drug.
-
After a stable effect of Nobilone is observed on the baseline fEPSPs (or after a predetermined incubation period, e.g., 20 minutes), induce synaptic plasticity (LTP or LTD) using an appropriate high-frequency or low-frequency stimulation protocol.
-
Continue recording fEPSPs for at least 60 minutes post-induction to monitor the magnitude and stability of synaptic plasticity.
-
Analyze the slope of the fEPSP to quantify changes in synaptic strength.
Multielectrode Array (MEA) Recordings
MEAs allow for the simultaneous, long-term, and non-invasive recording of the electrical activity of neuronal networks.
Objective: To investigate the effect of Nobilone on neuronal firing rate, burst activity, and network synchrony.
Materials:
-
Nobilone Stock Solution: Prepared as described previously.
-
Neuronal Culture Medium: Appropriate for the cell type being used (e.g., primary cortical neurons).
-
MEA Plates: Commercially available MEA plates with integrated electrodes.
-
Neuronal Cultures: Primary neurons or iPSC-derived neurons cultured on MEA plates.
Protocol:
-
Culture neurons on MEA plates until a stable and spontaneously active network is formed (typically 14-21 days in vitro).
-
Place the MEA plate in the recording system and allow the culture to acclimate for at least 10-15 minutes.
-
Record baseline spontaneous network activity for a sufficient duration (e.g., 10-20 minutes) to establish a stable firing pattern.
-
Carefully add the Nobilone stock solution directly to the culture medium to achieve the desired final concentration, ensuring gentle mixing.
-
Record the network activity continuously for an extended period (e.g., 30-60 minutes or longer) to observe the acute and sustained effects of Nobilone.
-
Perform a medium change to wash out the drug and record for another 30-60 minutes to assess recovery.
-
Analyze the recorded spike trains for changes in mean firing rate, burst frequency, burst duration, and network synchrony using appropriate software.
Figure 3: Workflow for a multielectrode array experiment with Nobilone.
Conclusion
These application notes provide a framework for investigating the electrophysiological effects of Nobilone. It is crucial to note that the specific outcomes may vary depending on the neuronal population, developmental stage, and the specific experimental parameters used. Careful optimization of drug concentrations and recording conditions is essential for obtaining reliable and reproducible data. Further research is needed to fully elucidate the complex modulatory roles of Nobilone in neuronal circuits.
References
- 1. Effect of vehicle upon in vitro transcorneal permeability and intracorneal content of Delta9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Commentary: Functional Neuronal CB2 Cannabinoid Receptors in the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Troubleshooting Nobilone solubility issues for in vitro experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Nobilone for in vitro experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the key physicochemical properties of Nobilone that affect its solubility?
A1: Nobilone is a highly lipophilic compound, which means it has poor solubility in aqueous solutions like cell culture media.[1] Its high LogP value and very low water solubility are critical factors to consider when preparing solutions for your experiments.[2][3]
Data Presentation: Physicochemical Properties of Nobilone
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₆O₃ | [2][3] |
| Molecular Weight | 372.55 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [3] |
| Water Solubility | < 0.5 mg/L (approximately 0.000493 g/L) | [2][3] |
| LogP | 6.8 | [2] |
| Storage (Solid) | -20°C |
Q2: What is the recommended solvent for preparing Nobilone stock solutions?
A2: Due to its low aqueous solubility, a water-miscible organic solvent is required to dissolve Nobilone. The most commonly used solvent for in vitro studies is Dimethyl Sulfoxide (DMSO). Ethanol can also be used, but it is generally less effective at high concentrations.
Data Presentation: Recommended Solvents for Nobilone
| Solvent | Typical Stock Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-20 mM | Recommended for achieving high concentration stock solutions. |
| Ethanol | Lower concentrations | Can be used, but may be less effective than DMSO for high concentrations.[4] |
Q3: My Nobilone precipitated after I added it to my cell culture medium. What went wrong and how can I fix it?
A3: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds like Nobilone. This typically happens when the concentration of Nobilone exceeds its solubility limit in the final culture medium, or when the concentration of the organic solvent is too low to keep it in solution.
Troubleshooting Steps for Nobilone Precipitation:
-
Check Final Solvent Concentration: Ensure the final concentration of DMSO or your organic solvent in the cell culture medium is sufficient to maintain solubility, but non-toxic to your cells. For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally at or below 0.1%.
-
Use a Step-wise Dilution: Avoid adding the highly concentrated stock solution directly into the full volume of your medium. Perform a serial dilution, first diluting the stock into a smaller volume of medium and then adding this intermediate solution to the final volume.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the Nobilone solution.
-
Increase Mixing/Vortexing: Gently vortex or invert the tube immediately after adding the Nobilone solution to the medium to ensure rapid and uniform dispersion.
-
Consider Formulation Strategies: For persistent solubility issues, advanced formulation techniques such as the use of nanoemulsions or co-solvents like polyethylene glycol (PEG) might be necessary, though this will require further validation for your specific experimental setup.[4][5]
dot
Caption: Troubleshooting logic for Nobilone precipitation.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Nobilone Stock Solution in DMSO
Materials:
-
Nobilone powder (MW: 372.55 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh out 3.73 mg of Nobilone powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the Nobilone powder is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
dot
Caption: Experimental workflow for Nobilone solution preparation.
Nobilone Mechanism of Action & Signaling
Nobilone is a synthetic cannabinoid that mimics the action of endogenous cannabinoids.[6][7] Its primary mechanism of action is through the activation of cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors (GPCRs).[2][7][8]
-
CB1 Receptors: Primarily found in the central nervous system, their activation is associated with the psychoactive and antiemetic effects of cannabinoids.[7][8]
-
CB2 Receptors: Mainly located in peripheral tissues and immune cells, their activation is linked to anti-inflammatory responses.[8]
Upon binding of Nobilone, these receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[8]
dot
Caption: Nobilone's signaling through cannabinoid receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. EP0015635A1 - Nabilone granulation and process for preparing same - Google Patents [patents.google.com]
- 5. Preparation of a nanoemulsion containing active ingredients of cannabis extract and its application for glioblastoma: in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nabilone - Wikipedia [en.wikipedia.org]
- 7. A review of nabilone in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Optimizing Nobilone dosage to minimize psychoactive side effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Nobilone (Nabilone) dosage to minimize psychoactive side effects during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Nobilone's psychoactive side effects?
A1: Nobilone is a synthetic cannabinoid that acts as a partial agonist at cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1] Its psychoactive effects are primarily mediated by the activation of CB1 receptors, which are densely expressed in the central nervous system (CNS).[2] Activation of these receptors modulates neurotransmitter release, leading to effects such as euphoria, drowsiness, and dizziness.
Q2: What are the most common psychoactive side effects observed with Nobilone administration?
A2: The most frequently reported psychoactive and CNS-related side effects include drowsiness, dizziness, vertigo, euphoria (a feeling of being "high"), ataxia (lack of voluntary coordination of muscle movements), and difficulty concentrating.[3][4]
Q3: Is there a known dose-dependent relationship for Nobilone's psychoactive effects?
A3: Yes, the psychoactive effects of Nobilone are dose-dependent. Higher doses are associated with a greater incidence and intensity of side effects.[4] Clinical studies have shown that initiating treatment with a lower dose and gradually titrating upwards can help to minimize adverse effects.[1]
Q4: Does tolerance develop to the psychoactive side effects of Nobilone?
A4: Evidence suggests that tolerance to some of the CNS effects of Nobilone, such as drowsiness and vertigo, can develop with repeated administration.[5] However, the extent and time course of tolerance can vary between individuals and specific side effects.
Q5: How can we differentiate the therapeutic dose from the psychoactive dose in our experiments?
A5: Differentiating the therapeutic window from the dose range that produces significant psychoactive effects is a key challenge. This typically involves conducting dose-response studies for both the desired therapeutic effect (e.g., anti-emesis, analgesia) and the common psychoactive side effects. Preclinical models, such as the cannabinoid tetrad test in rodents, can help to identify the onset of CB1-mediated CNS effects.[6][7]
Troubleshooting Guides
Issue 1: High Incidence of Sedation and Ataxia in Animal Models
-
Problem: At the intended therapeutic dose, a significant number of animal subjects exhibit excessive sedation or motor impairment, confounding the results of behavioral or cognitive tests.
-
Possible Causes:
-
The initial dose is too high for the specific animal strain, age, or sex.
-
High variability in individual sensitivity to Nobilone.
-
The vehicle used for administration enhances bioavailability unexpectedly.
-
-
Solutions:
-
Dose Titration: Begin with a much lower starting dose and gradually escalate the dose over several days.[1] This allows for the development of tolerance to some CNS effects.
-
Strain Selection: Be aware that different rodent strains can exhibit varying sensitivity to cannabinoids.[7] Consider conducting a pilot study with a few different strains to identify one with a more favorable therapeutic window.
-
Vehicle Control: Ensure that the vehicle used to dissolve and administer Nobilone does not have any independent behavioral effects. Always include a vehicle-only control group.
-
Optimize Timing of Behavioral Testing: Nobilone's effects have a specific time course.[4] Conduct pharmacokinetic studies to determine the peak plasma concentration and tailor the timing of your behavioral assessments to coincide with the expected therapeutic effect, which may not be at the peak of psychoactive side effects.
-
Issue 2: Difficulty Establishing a Clear Dose-Response Curve for Psychoactive Effects
-
Problem: There is high variability in the psychoactive responses (e.g., locomotor activity, catalepsy) across subjects, making it difficult to establish a reliable dose-response relationship.
-
Possible Causes:
-
Stress and environmental factors in the animal facility can influence behavioral outcomes.
-
Inconsistent drug administration (e.g., variations in injection volume or gavage technique).
-
Subject-specific differences in metabolism and CB1 receptor density.
-
-
Solutions:
-
Acclimatization: Ensure all animals are properly acclimatized to the testing environment and handling procedures to minimize stress-induced behavioral changes.[8]
-
Standardized Procedures: Implement and strictly adhere to standardized protocols for drug preparation and administration.
-
Increase Sample Size: A larger number of subjects per group can help to overcome individual variability and reveal a clearer dose-dependent trend.
-
Within-Subject Design: When possible, use a within-subject experimental design where each animal serves as its own control across different doses (with appropriate washout periods).
-
Data Presentation
Table 1: Incidence of Psychoactive Side Effects of Nabilone in Clinical Trials
| Side Effect | Odds Ratio (Nabilone vs. Placebo) | 95% Confidence Interval | Reference |
| Drowsiness | 7.25 | 1.64–31.95 | [1] |
| Dizziness | 21.14 | 2.92–152.75 | [1] |
| Dry Mouth | 17.23 | 4.33–68.55 | [1] |
Table 2: Dose-Dependent Subjective Psychoactive Effects of Nabilone
| Nabilone Dose | Mean "Feeling High" Score (Visual Analog Scale) | Onset of Peak Subjective Effects | Reference |
| 2 mg | Modest Increase | Slower than Dronabinol | [4] |
| 4 mg | Significant Increase | Slower than Dronabinol | [4] |
| 6 mg | Further Significant Increase | Slower than Dronabinol | [4] |
| 8 mg | Maximum Increase Observed | Slower than Dronabinol | [4] |
Experimental Protocols
Protocol 1: The Cannabinoid Tetrad Test in Mice to Assess Psychoactive-like Effects
This protocol is used to evaluate the presence and intensity of CB1 receptor agonist-induced CNS effects. The tetrad consists of four components: hypolocomotion, catalepsy, hypothermia, and analgesia.[7][9]
Materials:
-
Nobilone
-
Vehicle (e.g., 0.9% saline containing 3% DMSO and 3% Tween 80)
-
Male C57BL/6J mice
-
Open field activity chamber
-
Rectal thermometer
-
Catalepsy bar (a horizontal bar raised approximately 3-4 cm from a surface)
-
Hot plate analgesia meter
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment. Allow each mouse to explore the open field chamber for 5-10 minutes one day prior to testing.
-
Baseline Measurements: On the day of the experiment, record the baseline body temperature and nociceptive threshold (hot plate latency) for each mouse before any injections.
-
Drug Administration: Administer Nobilone (at various doses) or vehicle via the desired route (e.g., intraperitoneal injection).
-
Testing (to be conducted 30-60 minutes post-injection):
-
Hypolocomotion: Place the mouse in the center of the open field chamber and record its locomotor activity (distance traveled, rearing frequency) for 10-15 minutes using an automated tracking system.
-
Hypothermia: Measure the rectal temperature again.
-
Catalepsy: Gently place the mouse's forepaws on the catalepsy bar. Start a stopwatch and measure the time it takes for the mouse to remove both forepaws from the bar. A cut-off time (e.g., 30 seconds) should be set.
-
Analgesia: Place the mouse on the hot plate (set to a non-harmful temperature, e.g., 52-55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time (e.g., 45 seconds) must be used to prevent tissue damage.
-
-
Data Analysis: Compare the dose-dependent effects of Nobilone on each of the four measures against the vehicle control group.
Protocol 2: Conditioned Place Preference (CPP) to Evaluate Rewarding Properties
This protocol assesses the rewarding or aversive properties of Nobilone by pairing its administration with a specific environment.[10][11]
Materials:
-
Nobilone and vehicle
-
CPP apparatus with at least two distinct compartments (differentiated by wall patterns and floor textures)
-
Automated video tracking software
Procedure:
-
Pre-Conditioning (Habituation & Baseline Preference):
-
On Day 1, place each animal in the center of the apparatus with free access to all compartments for 15-20 minutes.
-
Record the time spent in each compartment to establish any baseline preference. Animals showing a strong unconditioned preference for one side (e.g., >80% of the time) may be excluded.
-
-
Conditioning (typically 6-8 days):
-
This phase consists of alternating daily sessions.
-
On "drug" days, administer Nobilone and immediately confine the animal to one of the compartments (typically the initially non-preferred one) for 20-30 minutes.
-
On "vehicle" days, administer the vehicle and confine the animal to the other compartment for the same duration. The order of drug and vehicle days should be counterbalanced across subjects.
-
-
Post-Conditioning (Test Day):
-
The day after the final conditioning session, place the animal (in a drug-free state) in the center of the apparatus with free access to all compartments for 15-20 minutes.
-
Record the time spent in each compartment.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment on the test day compared to the pre-conditioning baseline indicates a rewarding (and potentially psychoactive) effect. A significant decrease suggests aversion.
Mandatory Visualizations
Caption: Nobilone's CB1 Receptor Signaling Pathway.
Caption: Workflow for Dosage Optimization.
References
- 1. The Safety of Dronabinol and Nabilone: A Systematic Review and Meta-Analysis of Clinical Trials [mdpi.com]
- 2. Understanding Cannabinoid Psychoactivity with Mouse Genetic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Separate and combined effects of the cannabinoid agonists nabilone and Δ9-THC in humans discriminating Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. How we can study cannabinoid-induced effects in mice? | Fundación CANNA: Scientific studies and cannabis testing [fundacion-canna.es]
- 7. researchgate.net [researchgate.net]
- 8. Rats may seek cannabis to cope with stress, WSU research finds | WSU Insider | Washington State University [news.wsu.edu]
- 9. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 11. Cannabinoid-Induced Conditioned Place Preference, Intravenous Self-Administration, and Behavioral Stimulation Influenced by Ghrelin Receptor Antagonism in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Nabilone-Induced Adverse Effects in Clinical Research
This technical support center is designed for researchers, scientists, and drug development professionals utilizing nabilone in clinical research. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific adverse effects that may be encountered during experiments.
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Central Nervous System (CNS) Adverse Effects
The most frequently reported adverse reactions to nabilone involve the central nervous system. These effects are generally dose-dependent and can often be managed with careful dose titration and patient monitoring.[1][2]
FAQs and Troubleshooting
Question: A research participant is experiencing significant drowsiness and dizziness after initiating nabilone. What is the recommended course of action?
Answer: Drowsiness and dizziness are among the most common adverse effects of nabilone.[3] In a meta-analysis of clinical trials, drowsiness was found to be more than seven times as frequent in patients treated with nabilone compared to placebo, and the risk of dizziness was also significantly higher.[3][4]
Troubleshooting Protocol:
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Assess Severity: Determine the impact of the symptoms on the participant's daily activities and safety.
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Dose Adjustment: If the symptoms are moderate to severe, consider reducing the nabilone dose to the previously tolerated level. A slow dose titration is recommended to minimize these effects.[2]
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Patient Education: Advise the participant to avoid activities requiring mental alertness, such as driving or operating heavy machinery.[5]
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Monitor: Continue to monitor the participant for the persistence and severity of these symptoms. Tolerance to these effects often develops rapidly.[2]
Question: A participant is reporting feelings of euphoria and difficulty concentrating. How should this be managed?
Answer: Euphoria (a "high" feeling) and concentration difficulties are known psychotropic effects of nabilone.[2][5]
Troubleshooting Protocol:
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Reassurance: Reassure the participant that these are known and often transient side effects of the medication.
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Dose Evaluation: Evaluate the current dosage. These effects are often dose-related. A dose reduction may be necessary if the symptoms are distressing to the participant.
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Supervision: Ensure the participant is under the supervision of a responsible adult, especially during the initial treatment phase and after any dose adjustments.[5]
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Cognitive Assessment: If concentration difficulties persist, consider a formal cognitive assessment to quantify the impairment. The NIH Toolbox® Cognition Battery can be used to assess various cognitive domains, including attention and working memory.[1]
Question: A research participant is experiencing anxiety, paranoia, or hallucinations. What is the immediate protocol?
Answer: While less common, nabilone can induce more severe psychiatric symptoms such as anxiety, paranoid reactions, and in rare cases, hallucinations or a full-blown psychosis.[6] These effects can persist for 48 to 72 hours after stopping the medication.[5]
Troubleshooting Protocol:
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Discontinue Nabilone: Immediately withhold the next dose of nabilone.
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Ensure Safety: The participant should be in a quiet, supportive environment and should not be left alone.
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Supportive Care: Provide verbal support and reassurance. For moderate psychotic episodes, this may be sufficient.[6]
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Pharmacological Intervention (if necessary): In more severe cases of psychosis, antipsychotic medications may be considered, although their utility in cannabinoid-induced psychosis is not systematically evaluated.[5] Consultation with a psychiatrist is strongly recommended.
-
Exclusion Criteria Review: Review the participant's history for any personal or family history of psychotic disorders, as this is a contraindication for nabilone use.[6]
Cardiovascular Adverse Effects
Nabilone can cause cardiovascular effects, including tachycardia and orthostatic hypotension.[5] These effects are particularly important to monitor in elderly participants and those with pre-existing cardiovascular conditions.[5][7]
FAQs and Troubleshooting
Question: A participant's heart rate has significantly increased after nabilone administration. What are the management steps?
Answer: Tachycardia is a known side effect of nabilone.[5] Dose-dependent increases in heart rate have been observed in clinical studies.[8]
Troubleshooting Protocol:
-
Monitor Vital Signs: Regularly monitor the participant's heart rate and blood pressure.
-
Assess for Symptoms: Inquire about symptoms such as palpitations, chest pain, or shortness of breath.
-
Supportive Care: Have the participant rest in a calm environment.
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Consider Dose Reduction: If tachycardia is persistent or symptomatic, a dose reduction or discontinuation of nabilone should be considered.
-
Pharmacological Intervention (in severe cases): For severe or persistent tachycardia, especially in individuals with underlying cardiac conditions, the use of beta-blockers may be considered under medical supervision.[9]
Question: A participant is experiencing dizziness and lightheadedness upon standing. How should orthostatic hypotension be managed in a clinical research setting?
Answer: Nabilone can cause orthostatic hypotension, which is a drop in blood pressure upon standing.[5] High doses (4 or 5 mg) of nabilone have been shown to produce orthostatic hypotension.[10]
Troubleshooting Protocol:
-
Confirm Orthostatic Hypotension: Measure blood pressure and heart rate with the participant in a supine position after at least 5 minutes of rest, and then at 1 and 3 minutes after standing. A drop in systolic blood pressure of ≥20 mmHg or diastolic blood pressure of ≥10 mmHg confirms the diagnosis.
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Patient Education: Instruct the participant to rise slowly from a sitting or lying position.
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Non-Pharmacological Interventions:
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Ensure adequate hydration.
-
Consider the use of compression stockings to reduce venous pooling.
-
-
Medication Review: Review concomitant medications for any that may exacerbate hypotension.
-
Dose Adjustment: If symptoms persist, a reduction in the nabilone dose may be necessary.
Gastrointestinal and Other Adverse Effects
FAQs and Troubleshooting
Question: A participant is complaining of severe dry mouth. What can be done to alleviate this?
Answer: Dry mouth is a very common side effect of nabilone.[3]
Troubleshooting Protocol:
-
Symptomatic Relief: Advise the participant to take frequent sips of water, chew sugarless gum, or use artificial saliva substitutes.
-
Oral Hygiene: Emphasize the importance of good oral hygiene to prevent dental issues associated with a dry mouth.
-
Monitor: If the symptom is severe and persistent, a dose reduction may be considered.
General Management and Monitoring
A proactive approach to monitoring can help mitigate the severity of adverse effects.
Dose Titration Protocol
To minimize adverse effects, it is recommended to start with a low dose of nabilone and titrate upwards based on individual response and tolerability.[2][11]
Example Titration Schedule:
-
Initiation: Start with 0.25 mg or 0.5 mg at bedtime.[1]
-
Titration: Increase the dose in 0.25 mg increments every two days, moving to a twice-daily dosing schedule as needed.[1]
-
Maximum Dose: The maximum recommended daily dose is typically 6 mg in divided doses, though lower maximums (e.g., 2 mg/day) have been used in studies with vulnerable populations.[1][6]
Patient Monitoring Protocol
Baseline Assessment:
-
Complete medical history, including any personal or family history of psychiatric disorders or substance abuse.
-
Baseline vital signs, including orthostatic blood pressure measurements.
-
Baseline cognitive assessment (e.g., using the NIH Toolbox® Cognition Battery).[1]
Ongoing Monitoring:
-
Regularly assess for CNS effects (drowsiness, dizziness, mood changes).
-
Monitor vital signs, especially after dose adjustments.
-
Use a standardized scale, such as the UKU side effect rating scale, to systematically track adverse events.[1]
Data Presentation
Table 1: Incidence of Common Nabilone-Induced Adverse Effects (Compared to Placebo)
| Adverse Effect | Nabilone (Odds Ratio vs. Placebo) | 95% Confidence Interval | Reference |
| Drowsiness | 7.25 | 1.64 - 31.95 | [3][4][5] |
| Dizziness | 21.14 | 2.92 - 152.75 | [3][4][5] |
| Dry Mouth | 17.23 | 4.33 - 68.55 | [3][4][5] |
Table 2: Dose-Dependent Adverse Effects of Nabilone
| Dose | Adverse Effects Noted | Reference |
| 1 mg | No euphoria, dry mouth, tachycardia, or postural hypotension reported. | [12] |
| 2.5 mg | Minimal euphoria, dry mouth, tachycardia, and postural hypotension. | [12] |
| 4-5 mg | Marked postural hypotension. | [10][12] |
| 6-8 mg | Modestly lowered psychomotor speed. | [8] |
Drug Interactions
Nabilone can have additive effects with other CNS depressants.
Table 3: Clinically Significant Drug Interactions with Nabilone and Management Strategies
| Interacting Drug Class | Potential Effect | Management Recommendation | Reference |
| Alcohol, Barbiturates, Benzodiazepines, Opioids, other CNS Depressants | Additive CNS depression (increased drowsiness, dizziness, cognitive impairment). | Avoid concurrent use. If unavoidable, use with extreme caution and monitor closely for signs of excessive CNS toxicity. | [5][13] |
| Anticholinergic agents (e.g., atropine, scopolamine, some antihistamines) | Additive or super-additive tachycardia and drowsiness. | Use with caution and monitor heart rate and for excessive sedation. | [5] |
| Sympathomimetic agents (e.g., amphetamines, cocaine) | Additive hypertension and tachycardia. | Use with caution and monitor cardiovascular parameters. | [5] |
| Tricyclic Antidepressants (e.g., amitriptyline) | Additive tachycardia, hypertension, and drowsiness. | Use with caution and monitor cardiovascular parameters and for excessive sedation. | [5] |
Experimental Protocols and Visualizations
Nabilone Signaling Pathway
Nabilone is a synthetic cannabinoid that acts as a partial agonist at cannabinoid receptors CB1 and CB2.[6] CB1 receptors are primarily located in the central nervous system, while CB2 receptors are found mainly on immune cells.[6]
References
- 1. Nabilone treatment for severe behavioral problems in adults with intellectual and developmental disabilities: Protocol for a phase I open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of nabilone in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. medium.com [medium.com]
- 8. researchgate.net [researchgate.net]
- 9. droracle.ai [droracle.ai]
- 10. A single dose study of nabilone, a synthetic cannabinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Clinical pharmacology of nabilone, a cannabinol derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reference.medscape.com [reference.medscape.com]
Nabilone Stability and Degradation: A Technical Support Resource
Disclaimer: This document provides general guidance on the stability and degradation of nabilone based on established principles of pharmaceutical analysis and cannabinoid chemistry. Specific quantitative data on the stability of nabilone in various solvents is limited in publicly available literature. Researchers should always perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause nabilone to degrade in solution?
A1: Nabilone, like other cannabinoids, is susceptible to degradation from exposure to light (photodegradation), oxygen (oxidation), high temperatures, and non-neutral pH conditions (acidic or basic hydrolysis). The solvent used can also influence the rate and pathway of degradation.
Q2: I am preparing a stock solution of nabilone in ethanol. What precautions should I take to ensure its stability?
A2: To maximize the stability of a nabilone stock solution in ethanol, it is recommended to:
-
Use a high-purity, anhydrous grade of ethanol.
-
Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Store the solution at a low temperature, preferably refrigerated or frozen (-20°C for long-term storage).
-
Minimize headspace in the vial to reduce exposure to oxygen. Purging the vial with an inert gas like nitrogen or argon before sealing can also be beneficial.
Q3: My nabilone solution has changed color. Does this indicate degradation?
A3: A change in the color of a nabilone solution, such as turning yellowish or brownish, is a potential indicator of degradation. This can be due to the formation of oxidation or other degradation products. It is crucial to confirm the purity and concentration of the solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), before further use.
Q4: Can I use aqueous buffers to dissolve nabilone for my experiments?
A4: Nabilone is practically insoluble in water.[1] While it may be possible to prepare very dilute aqueous solutions or suspensions, especially with the use of co-solvents or surfactants, the stability of nabilone in aqueous media, particularly at non-neutral pH, is expected to be poor. Acidic or basic conditions can catalyze hydrolysis and other degradation reactions. It is advisable to use organic solvents in which nabilone is freely soluble, such as ethanol, methanol, or acetonitrile, and then dilute into aqueous media immediately before the experiment if necessary, while being mindful of potential precipitation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Loss of Potency in Nabilone Standard Solution | Degradation due to improper storage. | - Prepare fresh standard solutions more frequently.- Store stock solutions at or below -20°C in amber vials with minimal headspace.- Verify the purity of the solvent used.- Perform a system suitability test on your analytical instrument to rule out instrument error. |
| Appearance of Unknown Peaks in HPLC Chromatogram | Formation of degradation products. | - Protect the sample from light and heat during preparation and analysis.- Use an inert atmosphere (e.g., nitrogen) if samples are heated.- Compare the chromatogram to a freshly prepared standard to identify potential degradants.- If stress studies are being performed, this is an expected outcome. The goal is to separate these peaks from the parent drug. |
| Inconsistent Results in Biological Assays | Nabilone degradation in the assay medium. | - Assess the stability of nabilone in the specific assay buffer and under the incubation conditions (temperature, time).- Prepare nabilone dilutions in the assay medium immediately before use.- Include a stability control (nabilone in medium incubated for the duration of the assay) to be analyzed by HPLC. |
| Precipitation of Nabilone in Aqueous Solutions | Low aqueous solubility. | - Increase the proportion of organic co-solvent (e.g., ethanol, DMSO) in the final solution.- Use a solubilizing agent, such as a cyclodextrin or a non-ionic surfactant, but verify its compatibility with your experimental system.- Prepare more dilute solutions. |
Quantitative Data on Nabilone Stability
Specific public data on the forced degradation of nabilone is scarce. The following table provides a hypothetical summary based on the known stability of structurally related cannabinoids, such as THC and CBD, to illustrate the expected trends.[2][3] This data is for illustrative purposes only and should not be considered as experimentally verified for nabilone.
| Stress Condition | Solvent System | Typical Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl in 50:50 Acetonitrile:Water | 10-20% | Isomeric and rearrangement products |
| Basic Hydrolysis | 0.1 M NaOH in 50:50 Acetonitrile:Water | 5-15% | Products of hydrolysis and oxidation |
| Oxidation | 3% H₂O₂ in Methanol | >30% | Hydroxylated and quinone-type compounds |
| Photodegradation | Methanol (exposed to UV light) | 20-50% | Cannabinol-like and other oxidized products |
| Thermal Degradation | Solid-state (80°C) | 5-10% | Oxidative and isomeric byproducts |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for Nabilone
This protocol is a general guideline for developing a stability-indicating HPLC method. Method parameters will need to be optimized for your specific instrumentation and requirements.
-
Chromatographic System:
-
HPLC with a UV or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like 0.1% formic acid) is a common starting point for cannabinoid analysis.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector Wavelength: Monitor at the λmax of nabilone (e.g., around 220 nm and 280 nm).
-
Column Temperature: 30°C.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of nabilone (e.g., 1 mg/mL) in methanol or ethanol.
-
Prepare working standards by diluting the stock solution in the mobile phase.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Mix nabilone stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix nabilone stock solution with 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidation: Mix nabilone stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Expose solid nabilone to dry heat (e.g., 80°C) for a specified time, then dissolve in the solvent for analysis.
-
Photodegradation: Expose a nabilone solution (e.g., in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] A control sample should be kept in the dark under the same conditions.
-
-
Analysis:
-
Inject the stressed samples and a non-degraded control.
-
Evaluate the chromatograms for the appearance of new peaks and a decrease in the peak area of nabilone.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent nabilone peak.
-
Visualizations
Caption: Workflow for a Nabilone Forced Degradation Study.
Caption: Potential Degradation Pathways for Nabilone.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photodegradation of cannabidiol (CBD) and Δ9-THC in cannabis plant material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
Technical Support Center: Overcoming Challenges in Nobilone Formulation for Consistent Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Nobilone for consistent and effective delivery.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating Nobilone?
A1: The primary challenges in Nobilone formulation stem from its poor aqueous solubility and extensive first-pass metabolism.[1][2] These characteristics can lead to low and variable oral bioavailability, making it difficult to achieve consistent therapeutic effects.[1][2] Key formulation hurdles include enhancing its dissolution rate, improving stability, and protecting it from premature degradation in the gastrointestinal tract and liver.
Q2: Which formulation strategies are most promising for improving Nobilone delivery?
A2: Several advanced formulation strategies have shown promise for overcoming the challenges of Nobilone delivery. These include:
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs like Nobilone, improving stability and controlling release.[2]
-
Polymeric Micelles: These are self-assembling nanostructures formed from amphiphilic polymers that can solubilize hydrophobic drugs like Nobilone in their core, thereby increasing bioavailability.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules like Nobilone, enhancing their solubility and stability.[3][4]
Q3: What are the critical quality attributes (CQAs) to monitor during Nobilone formulation development?
A3: Key CQAs for Nobilone nanoformulations include:
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Particle Size and Polydispersity Index (PDI): These parameters influence the formulation's stability, in vivo distribution, and cellular uptake.[5]
-
Encapsulation Efficiency (EE) and Drug Loading (DL): These indicate the amount of Nobilone successfully incorporated into the carrier, which is crucial for dosage accuracy.[6][7]
-
Zeta Potential: This measurement indicates the surface charge of the nanoparticles and is a key predictor of their colloidal stability.[5][8]
-
In Vitro Drug Release Profile: This assesses the rate and extent of Nobilone release from the formulation, providing insights into its potential in vivo performance.
Q4: How can I improve the encapsulation efficiency of Nobilone in my formulation?
A4: Low encapsulation efficiency is a common issue. To address this, consider the following:
-
Optimize Drug-Excipient Ratio: Systematically vary the ratio of Nobilone to the lipid or polymer to find the optimal loading capacity.
-
Select Appropriate Excipients: Ensure the chosen lipids or polymers have a high affinity for Nobilone.[9]
-
Refine the Preparation Method: For emulsion-based methods, rapid solvent evaporation can help trap the drug before it leaches out.[7] For methods involving self-assembly, ensure that the conditions (e.g., temperature, pH) are optimal for micelle or complex formation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your Nobilone formulation experiments.
Issue 1: Nanoparticle Aggregation
| Symptom | Potential Cause | Recommended Solution |
| Increased particle size and PDI in DLS measurements.[8] | Insufficient stabilization by surfactants or polymers. | Increase the concentration of the stabilizing agent. Consider using a combination of stabilizers for enhanced steric and electrostatic repulsion.[9] |
| Visible precipitation or cloudiness in the formulation.[8] | Suboptimal zeta potential (close to zero).[8] | Adjust the pH of the aqueous phase to increase the surface charge of the nanoparticles. For cationic lipids, a lower pH is generally better.[10] |
| Aggregation upon storage. | Temperature fluctuations or inappropriate storage conditions. | Store nanoparticle suspensions at 4°C. Avoid freeze-thaw cycles unless a suitable cryoprotectant (e.g., trehalose, sucrose) is included in the formulation.[10] |
Issue 2: Low Encapsulation Efficiency
| Symptom | Potential Cause | Recommended Solution |
| Low drug content in the final formulation. | Poor affinity between Nobilone and the carrier material. | Screen different lipids (for SLNs) or polymers (for micelles) to identify one with better solubilizing capacity for Nobilone.[9] |
| Drug leakage into the aqueous phase during preparation. | Slow solidification of nanoparticles in emulsion-based methods. | Optimize the solvent evaporation step to ensure rapid solidification of the nanoparticles, thereby entrapping the drug more effectively.[7] |
| Suboptimal drug-to-carrier ratio.[9] | Exceeding the loading capacity of the formulation. | Perform a loading capacity study by preparing formulations with varying drug-to-carrier ratios to determine the maximum achievable loading. |
Issue 3: Inconsistent In Vitro Release Profile
| Symptom | Potential Cause | Recommended Solution |
| Burst release followed by very slow or incomplete release. | Drug adsorbed to the surface of nanoparticles and poor diffusion from the core. | Optimize the formulation to ensure more uniform drug distribution within the nanoparticle core. Modify the composition of the carrier matrix to facilitate better drug diffusion. |
| High variability between batches. | Inconsistent particle size distribution or drug loading. | Tightly control the manufacturing process parameters (e.g., homogenization speed and time, temperature) to ensure batch-to-batch consistency in particle size and encapsulation efficiency. |
| No drug release detected. | Issues with the in vitro release testing method (e.g., non-sink conditions, membrane incompatibility). | Ensure the release medium contains a solubilizing agent (e.g., surfactant) to maintain sink conditions. Verify that the molecular weight cutoff of the dialysis membrane is appropriate to allow the passage of free Nobilone while retaining the nanoparticles.[11] |
Data Presentation
The following tables summarize typical physicochemical properties of different Nobilone nanoformulations based on published data for cannabinoids. These values can serve as a benchmark for your formulation development.
Table 1: Physicochemical Properties of Nobilone Nanoformulations
| Formulation Type | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| Solid Lipid Nanoparticles (SLNs) | 150 - 300 | 0.1 - 0.3 | -15 to -30 | 70 - 90 |
| Polymeric Micelles | 20 - 100 | < 0.2 | -5 to +5 | 80 - 95 |
| Cyclodextrin Complexes | 400 - 800 | 0.3 - 0.5 | -10 to -20 | > 90 |
Note: These are representative ranges and the actual values will depend on the specific excipients and preparation methods used.
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of Nobilone nanoformulations.
Protocol 1: Preparation of Nobilone-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
-
Lipid Phase Preparation: Dissolve Nobilone and a solid lipid (e.g., glyceryl monostearate) in a small amount of a suitable organic solvent (e.g., ethanol) at a temperature above the melting point of the lipid (e.g., 70°C).
-
Aqueous Phase Preparation: Dissolve a surfactant (e.g., Poloxamer 188) in deionized water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm for 15 minutes) to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 5 cycles at 500 bar) at the same elevated temperature.[12]
-
Nanoparticle Formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.
-
Purification: Centrifuge the SLN dispersion to remove any unentrapped drug and excess surfactant. Resuspend the pellet in deionized water.
Protocol 2: Preparation of Nobilone-Loaded Polymeric Micelles by Thin-Film Hydration
-
Film Formation: Dissolve Nobilone and an amphiphilic block copolymer (e.g., Pluronic® P123) in a suitable organic solvent (e.g., ethanol) in a round-bottom flask.[13]
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform drug-polymer film on the flask wall.
-
Hydration: Hydrate the film with a pre-warmed aqueous solution (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask. This will lead to the spontaneous self-assembly of polymeric micelles, encapsulating the Nobilone.[13]
-
Sonication: Briefly sonicate the micellar solution to ensure homogeneity and reduce particle size.
-
Purification: Filter the solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates.
Protocol 3: In Vitro Drug Release Study using Dialysis Method
-
Dialysis Bag Preparation: Hydrate a dialysis membrane with an appropriate molecular weight cutoff (MWCO) (e.g., 12-14 kDa) in the release medium.
-
Sample Loading: Place a known volume of the Nobilone nanoformulation into the dialysis bag and seal it.
-
Release Study Setup: Immerse the dialysis bag in a vessel containing a larger volume of release medium (e.g., PBS with 0.5% Tween 80 to maintain sink conditions) maintained at 37°C with constant stirring.[14][15]
-
Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.[15]
-
Quantification: Analyze the concentration of Nobilone in the collected samples using a validated analytical method such as HPLC.
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
This section provides diagrams to visually represent key concepts and workflows related to Nobilone formulation and its mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Preparation and characterization of inclusion complex of norflurazon and beta-cyclodextrin to improve herbicide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation and characterization of inclusion complexes of naringenin with β-cyclodextrin or its derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Paclitaxel-loaded Pluronic P123/F127 mixed polymeric micelles: formulation, optimization and in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. scispace.com [scispace.com]
Technical Support Center: Enhancing the Oral Bioavailability of Nobilone (Nabilone)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering challenges with the oral bioavailability of Nobilone (nabilone). This document is structured to offer direct, practical solutions through troubleshooting guides and frequently asked questions, supplemented with detailed experimental protocols and quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is Nobilone, and why is its oral bioavailability a concern?
A1: Nobilone (brand name Cesamet®) is a synthetic cannabinoid agonist used primarily as an antiemetic for chemotherapy-induced nausea and vomiting.[1] It is a lipophilic compound (LogP ≈ 6.8) with very low aqueous solubility (less than 0.5 mg/L), which fundamentally limits its dissolution in gastrointestinal fluids.[2] Like many cannabinoids, Nobilone undergoes extensive first-pass metabolism in the liver, where it is converted to various metabolites.[1] This combination of poor solubility and significant presystemic metabolism contributes to variable and often low oral bioavailability.[3]
Q2: What are the key pharmacokinetic parameters of orally administered Nobilone?
A2: Following oral administration of a 2 mg dose, peak plasma concentrations (Cmax) of approximately 2 ng/mL for Nobilone and 10 ng equivalents/mL for total radioactivity are typically reached within 2.0 hours (Tmax). The plasma half-life of Nobilone is about 2 hours, but the half-life of its metabolites is much longer, exceeding 35 hours, which can lead to accumulation upon repeated dosing.
Q3: What are the primary strategies to improve the oral bioavailability of Nobilone?
A3: The main approaches focus on overcoming its poor solubility and protecting it from first-pass metabolism. Key strategies include:
-
Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve solubilization and promote lymphatic absorption, thereby bypassing the liver.[4][5]
-
Solid Dispersions: Creating amorphous solid dispersions (ASDs) with hydrophilic polymers like polyvinylpyrrolidone (PVP) can enhance the dissolution rate and extent of Nobilone.[6][7]
-
Nanoparticle Formulations: Encapsulating Nobilone into nanoparticles, for example, using biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), can increase the surface area for dissolution and potentially alter its absorption pathway.[8][9]
Q4: Are there any commercially available products that have utilized these advanced formulation strategies for cannabinoids?
A4: Yes, a solid dispersion formulation of Nabilone was approved by the FDA in 1985, indicating the viability of this approach.[6] For other cannabinoids like cannabidiol (CBD), various lipid-based and nanoparticle formulations have been developed to enhance oral bioavailability.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Recommendations |
| High variability in plasma concentrations after oral dosing | 1. Poor dissolution: Inconsistent wetting and dissolution of the crystalline drug. 2. Food effects: Presence or absence of food can significantly alter absorption. 3. Variable gastric emptying: Differences in transit time through the GI tract. | 1. Formulation: Develop an enabling formulation such as a solid dispersion or a lipid-based system (SEDDS) to ensure consistent solubilization. 2. Standardize feeding: Conduct experiments in either a fasted or fed state consistently. 3. Animal handling: Standardize animal handling and acclimatization periods to reduce stress-induced physiological changes. |
| Measured bioavailability is near zero or undetectable | 1. Insufficient dose: The administered oral dose is too low to achieve detectable plasma levels. 2. Extensive first-pass metabolism: The majority of the absorbed drug is metabolized by the liver before reaching systemic circulation.[1] 3. Analytical method sensitivity: The limit of quantification (LOQ) of the analytical method is too high. | 1. Dose escalation: Carefully increase the oral dose in preclinical models. 2. Bypass first-pass effect: Formulate Nobilone in a lipid-based system (e.g., SEDDS with long-chain triglycerides) to promote lymphatic uptake.[4] 3. Optimize analytical method: Develop a highly sensitive LC-MS/MS method with an LOQ in the low pg/mL to sub-ng/mL range. |
| Precipitation of the drug in the GI tract from a liquid/lipid formulation | 1. Poor formulation stability: The drug is not sufficiently stabilized in the formulation upon dilution with aqueous GI fluids. 2. High drug load: The concentration of Nobilone in the formulation is too high, leading to supersaturation and precipitation. | 1. Optimize formulation: For SEDDS, screen different oils, surfactants, and co-surfactants to create a stable microemulsion upon dispersion. Construct a pseudo-ternary phase diagram to identify the optimal self-emulsification region. 2. Reduce drug loading: Decrease the concentration of Nobilone in the formulation. |
| Instability of amorphous solid dispersion (recrystallization) | 1. Hygroscopicity: Absorption of moisture can lower the glass transition temperature (Tg) and increase molecular mobility, leading to crystallization. 2. Incompatible polymer: The chosen polymer does not have sufficient stabilizing interactions (e.g., hydrogen bonding) with Nobilone. 3. Inadequate storage: Exposure to high temperature and humidity. | 1. Add a secondary polymer: Incorporate a second polymer to inhibit crystallization. 2. Polymer screening: Screen various polymers (e.g., different grades of PVP, HPMC, Soluplus®) to find one that is miscible with Nobilone and has a high Tg. 3. Proper storage: Store the solid dispersion in a desiccated, temperature-controlled environment. |
| Low encapsulation efficiency in nanoparticle formulations | 1. High drug solubility in the external phase: Nobilone may have some solubility in the aqueous phase used during nanoparticle preparation, leading to loss. 2. Inappropriate solvent/antisolvent system: The chosen solvents do not facilitate efficient precipitation of the drug and polymer. | 1. Optimize the aqueous phase: Adjust the pH or add a small amount of a miscible co-solvent to the aqueous phase to decrease Nobilone's solubility. 2. Solvent selection: For nanoprecipitation, select an organic solvent in which both Nobilone and the polymer are highly soluble, and an antisolvent in which they are both poorly soluble. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Oral Nabilone (1 mg Capsule) in Healthy Volunteers
| Parameter | Test Formulation | Reference Formulation (Cesamet®) |
| Cmax (pg/mL) | 1942.1 | 1563.8 |
| Tmax (h) | 1.17 | 1.25 |
| AUCt (pg·h/mL) | 3163.1 | 2868.1 |
| AUCi (pg·h/mL) | 3290.7 | 2970.1 |
| T½ (h) | 2.65 | Not Reported |
Data adapted from a comparative bioavailability study of a generic Nabilone capsule versus Cesamet®.
Experimental Protocols
Protocol 1: Preparation of Nobilone Solid Dispersion by Solvent Evaporation
This protocol describes a general method for preparing a solid dispersion of Nobilone with a hydrophilic polymer like Polyvinylpyrrolidone (PVP).
Materials:
-
Nobilone
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or another suitable volatile organic solvent in which both Nobilone and PVP are soluble)
-
Mortar and pestle
-
Rotary evaporator or vacuum oven
-
Sieves (e.g., 100 mesh)
Methodology:
-
Preparation of the organic solution:
-
Accurately weigh Nobilone and PVP K30 in a desired ratio (e.g., 1:2, 1:5, 1:10 w/w). A screening of different ratios is recommended to find the optimal composition for stability and dissolution enhancement.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask. Ensure complete dissolution by gentle warming or sonication if necessary.
-
-
Solvent evaporation:
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a solid film or mass is formed on the wall of the flask.
-
Alternatively, pour the solution into a petri dish and place it in a vacuum oven at a controlled temperature until all the solvent has evaporated.
-
-
Post-processing:
-
Scrape the solid dispersion from the flask or petri dish.
-
Place the material in a desiccator under vacuum for at least 24 hours to remove any residual solvent.
-
Gently pulverize the solid dispersion using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
-
Characterization:
-
Confirm the amorphous state of Nobilone in the solid dispersion using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The absence of sharp peaks corresponding to crystalline Nobilone in the PXRD pattern and a single glass transition temperature (Tg) in the DSC thermogram indicate the formation of an amorphous solid dispersion.
-
Assess the in vitro dissolution rate of the solid dispersion compared to the pure drug in a suitable dissolution medium (e.g., simulated gastric fluid).
-
Protocol 2: Formulation of a Nobilone Self-Emulsifying Drug Delivery System (SEDDS)
This protocol provides a general framework for developing a liquid SEDDS formulation for Nobilone.
Materials:
-
Nobilone
-
Oil phase (e.g., medium-chain triglycerides like Capryol™ 90, or long-chain triglycerides like sesame oil)
-
Surfactant (e.g., Kolliphor® RH 40, Tween® 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Vortex mixer
-
Magnetic stirrer
Methodology:
-
Excipient Screening (Solubility Studies):
-
Determine the solubility of Nobilone in various oils, surfactants, and co-surfactants to identify components that can dissolve a high amount of the drug.
-
Add an excess amount of Nobilone to a known volume of each excipient in a sealed vial.
-
Agitate the vials for 48-72 hours at a constant temperature (e.g., 25°C or 37°C).
-
Centrifuge the samples to separate the undissolved drug.
-
Quantify the amount of dissolved Nobilone in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Based on the solubility data, select an oil, a surfactant, and a co-surfactant.
-
Prepare various mixtures of the surfactant and co-surfactant (S/CoS mix) at different weight ratios (e.g., 1:1, 2:1, 1:2).
-
For each S/CoS mix ratio, prepare a series of formulations with varying ratios of the oil phase and the S/CoS mix (from 9:1 to 1:9).
-
Titrate each mixture with water dropwise under gentle agitation and observe the formation of emulsions.
-
Identify the region where clear or slightly bluish, transparent microemulsions form. This region represents the efficient self-emulsification zone.
-
-
Preparation of Nobilone-Loaded SEDDS:
-
Select a formulation from the optimal self-emulsification region of the phase diagram.
-
Accurately weigh the oil, surfactant, and co-surfactant into a glass vial.
-
Add the required amount of Nobilone to the excipient mixture.
-
Gently heat (if necessary, to not more than 40°C) and vortex until the Nobilone is completely dissolved and the mixture is clear and homogenous.
-
-
Characterization:
-
Self-emulsification assessment: Add a small amount of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or simulated gastric fluid) with gentle stirring. Observe the time it takes to form a clear or opalescent microemulsion.
-
Droplet size analysis: Dilute the SEDDS in an aqueous medium and measure the globule size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Thermodynamic stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
-
Protocol 3: Preparation of Nobilone-Loaded PLGA Nanoparticles by Nanoprecipitation
This protocol is adapted from methods used for other lipophilic cannabinoids and can serve as a starting point for Nobilone.[8]
Materials:
-
Nobilone
-
Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)
-
Acetone (or another water-miscible organic solvent)
-
Polyvinyl alcohol (PVA) or another suitable stabilizer
-
Deionized water
-
Magnetic stirrer
-
Ultrasonic probe or bath sonicator (optional)
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Centrifuge
Methodology:
-
Preparation of the organic phase:
-
Dissolve a specific amount of PLGA and Nobilone in acetone. For example, 10 mg of PLGA and 1-2 mg of Nobilone in 1 mL of acetone.
-
-
Preparation of the aqueous phase:
-
Prepare an aqueous solution of a stabilizer, for example, 1% w/v PVA in deionized water.
-
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed.
-
Inject the organic phase into the aqueous phase dropwise using a syringe with a fine needle.
-
A milky suspension of nanoparticles should form instantaneously.
-
-
Solvent evaporation and nanoparticle recovery:
-
Continue stirring the suspension for several hours (e.g., 4-6 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Wash the nanoparticle pellet with deionized water to remove the excess stabilizer and unencapsulated drug, followed by another centrifugation step. Repeat the washing step if necessary.
-
-
Lyophilization (optional for long-term storage):
-
Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% w/v trehalose).
-
Freeze the suspension and then lyophilize it to obtain a dry powder.
-
-
Characterization:
-
Particle size and zeta potential: Measure the hydrodynamic diameter, PDI, and surface charge of the nanoparticles using DLS.
-
Encapsulation efficiency: Quantify the amount of Nobilone in the nanoparticles. This can be done by dissolving a known amount of nanoparticles in a suitable organic solvent and measuring the Nobilone concentration by HPLC-UV. The encapsulation efficiency is calculated as: (Mass of drug in nanoparticles / Initial mass of drug used) x 100%.
-
Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Protocol 4: Quantification of Nobilone in Plasma by LC-MS/MS
This is a general protocol for the quantitative analysis of Nobilone in plasma, which should be optimized and validated for specific instrumentation.
Materials and Equipment:
-
Human plasma samples
-
Nobilone analytical standard
-
Internal standard (IS) (e.g., Nobilone-d3 or a structurally similar compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Protein precipitation plates or microcentrifuge tubes
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
Methodology:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of ACN containing the internal standard.
-
Vortex vigorously for 1-2 minutes to precipitate the plasma proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 ACN:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate Nobilone from endogenous plasma components (e.g., start with 50% B, ramp to 95% B over 3 minutes, hold, and then re-equilibrate).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the optimal precursor to product ion transitions for Nobilone and the IS by infusing the standard solutions into the mass spectrometer. For Nobilone (m/z 373.3), potential transitions could involve fragmentation to characteristic product ions.
-
-
-
Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of Nobilone standard.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples.
-
Calculate the concentration of Nobilone in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Challenges to the oral bioavailability of crystalline Nobilone.
Caption: Formulation strategies to improve Nobilone's oral bioavailability.
Caption: Experimental workflow for developing a Nobilone SEDDS formulation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vivo Evaluation of Self Emulsifying Drug Delivery System for Oral Delivery of Nevirapine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 8. dovepress.com [dovepress.com]
- 9. Development, Characterization and In Vitro Gastrointestinal Release of PLGA Nanoparticles Loaded with Full-Spectrum Cannabis Extracts [addi.ehu.es]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Nobilone Tolerance Development in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating Nobilone, with a focus on addressing tolerance development in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is Nobilone and what is its primary mechanism of action?
A1: Nobilone is a synthetic cannabinoid that acts as an agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] CB1 receptors are predominantly found in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are primarily located in the peripheral nervous system and immune cells.[1][2] Nobilone's therapeutic effects, such as analgesia and anti-emesis, are mediated through its interaction with these receptors.
Q2: Is the development of tolerance to Nobilone expected in long-term studies?
A2: Yes, the development of tolerance to cannabinoid agonists like Nobilone is a well-documented phenomenon.[3] Tolerance is characterized by a diminished response to the drug after repeated administration, often necessitating dose escalation to achieve the original effect. This is primarily attributed to pharmacodynamic changes, including the desensitization and downregulation of CB1 receptors.[4][5][6][7]
Q3: How quickly can tolerance to cannabinoids develop?
A3: The onset of tolerance can be rapid. In animal studies with daily administration of Δ9-THC, a significant decrease in cannabinoid receptor binding can be observed in some brain regions after just a single day, with more pronounced reductions (around 30%) seen after 14 days.[5] In humans, CB1 receptor downregulation has been observed in chronic daily cannabis smokers, and this effect is reversible, with receptor levels beginning to return to normal within about two to four weeks of abstinence.[4][6]
Q4: Are there strategies to mitigate or manage Nobilone tolerance in a research setting?
A4: Yes, several strategies can be employed. These include:
-
Intermittent Dosing: "Drug holidays," or scheduled breaks from Nobilone administration, can allow for the resensitization of cannabinoid receptors. The exact duration of the break required can vary.
-
Dose Titration: Carefully adjusting the dose to the minimum effective level can help slow the development of tolerance.
-
Adjunctive Therapies: Investigating the co-administration of other non-cannabinoid analgesics or therapeutic agents may allow for lower doses of Nobilone to be used, potentially reducing the rate of tolerance development.
Q5: What are the common side effects observed in long-term Nobilone studies, and could they be indicative of tolerance?
A5: Common side effects of Nobilone include dizziness, drowsiness, dry mouth, and euphoria.[8][9][10] While these are direct pharmacological effects of the drug, a change in the profile of side effects over time could be related to tolerance. For instance, a decrease in the intensity of psychoactive side effects at a given dose might suggest the development of tolerance to those effects. Conversely, if the therapeutic dose is escalated to counteract tolerance, side effects may become more pronounced.
Troubleshooting Guides
Problem 1: Decreased therapeutic efficacy of Nobilone is observed over the course of a long-term study.
-
Possible Cause 1: Development of Pharmacodynamic Tolerance.
-
Troubleshooting Steps:
-
Confirm Tolerance: Implement a behavioral or physiological assay relevant to the therapeutic effect being studied (e.g., hot plate test for analgesia in animal models) to quantify the decrease in Nobilone's effect at a constant dose.
-
Molecular Analysis: At the end of the study, or in a parallel cohort, assess CB1 receptor density and/or G-protein coupling in relevant tissues (e.g., brain, spinal cord) to look for evidence of receptor downregulation or desensitization.
-
Dose-Response Curve Shift: Conduct a dose-response study to determine if the curve has shifted to the right, indicating that a higher dose is required to achieve the same effect.
-
Consider a "Washout" Period: If the study design allows, a planned cessation of Nobilone administration may help restore sensitivity.
-
-
-
Possible Cause 2: Altered Pharmacokinetics.
-
Troubleshooting Steps:
-
Measure Plasma Concentrations: Determine the plasma levels of Nobilone and its metabolites over time to ensure that the decreased efficacy is not due to changes in drug absorption, distribution, metabolism, or excretion.
-
Check for Drug Interactions: If other compounds are being co-administered, investigate the possibility of drug-drug interactions that could alter Nobilone's metabolism.
-
-
Problem 2: Inconsistent or highly variable responses to Nobilone are observed between subjects in a long-term study.
-
Possible Cause 1: Genetic Polymorphisms.
-
Troubleshooting Steps:
-
Genotyping: Analyze for known polymorphisms in genes encoding for cannabinoid receptors (CNR1, CNR2) or metabolic enzymes that could influence individual responses to Nobilone.
-
-
-
Possible Cause 2: Differences in Baseline Endocannabinoid Tone.
-
Troubleshooting Steps:
-
Measure Endocannabinoid Levels: If feasible, measure baseline levels of endogenous cannabinoids (e.g., anandamide, 2-AG) to assess for individual variations in the endocannabinoid system.
-
-
Data Presentation
Disclaimer: The following tables present illustrative data on cannabinoid tolerance from studies using Δ9-tetrahydrocannabinol (THC) in animal models, as specific quantitative data on Nobilone tolerance from long-term studies is limited. This data serves as an example of how to present findings from similar studies with Nobilone.
Table 1: Time-Course of CB1 Receptor Downregulation in Rat Brain with Chronic Δ9-THC Administration
| Brain Region | Day 1 (% Decrease in Binding) | Day 7 (% Decrease in Binding) | Day 14 (% Decrease in Binding) |
| Hippocampus | ~10% | ~20% | ~30% |
| Cerebral Cortex (Deep Layers) | ~10% | ~25% | >30% |
| Basal Ganglia | No significant change | ~15% | ~25% |
Data adapted from Romero et al., 1998.[5]
Table 2: Development of Tolerance to the Antinociceptive Effect of a Cannabinoid Agonist (WIN 55,212-2) in Mice
| Treatment Day | Tail-Flick Latency (% Maximum Possible Effect) |
| Day 1 (Acute) | 85 ± 5% |
| Day 3 | 60 ± 8% |
| Day 5 | 40 ± 7% |
| Day 7 | 25 ± 6% |
Illustrative data based on typical findings in rodent models of cannabinoid tolerance.
Experimental Protocols
1. Protocol for Assessing CB1 Receptor Downregulation via Radioligand Binding Assay
-
Objective: To quantify the density of CB1 receptors in brain tissue from animals treated long-term with Nobilone compared to vehicle-treated controls.
-
Materials:
-
Brain tissue (e.g., hippocampus, cortex) from treated and control animals.
-
Radioligand (e.g., [3H]CP-55,940).
-
Unlabeled cannabinoid agonist (for determining non-specific binding).
-
Membrane preparation buffer.
-
Scintillation counter.
-
-
Methodology:
-
Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to isolate the cell membrane fraction.
-
Binding Assay: Incubate membrane preparations with a saturating concentration of the radioligand in the presence (for non-specific binding) or absence (for total binding) of a high concentration of an unlabeled cannabinoid agonist.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Receptor density (Bmax) is then determined and compared between the Nobilone-treated and control groups.
-
2. Protocol for Assessing Behavioral Tolerance to Nobilone's Analgesic Effect (Hot Plate Test)
-
Objective: To measure the development of tolerance to the antinociceptive effects of Nobilone in rodents.
-
Materials:
-
Hot plate apparatus.
-
Nobilone solution for injection.
-
Vehicle solution.
-
Timer.
-
-
Methodology:
-
Baseline Measurement: Place each animal on the hot plate (e.g., set to 52°C) and record the latency to a nociceptive response (e.g., paw licking, jumping). A cut-off time is set to prevent tissue damage.
-
Chronic Treatment: Administer Nobilone or vehicle to the animals daily for the duration of the study (e.g., 14 days).
-
Test Sessions: At specified time points during the chronic treatment period (e.g., day 1, 7, and 14), administer the daily dose of Nobilone or vehicle and, at the time of peak drug effect, repeat the hot plate test.
-
Data Analysis: Compare the response latencies in the Nobilone-treated group over time. A significant decrease in response latency at a constant dose indicates the development of tolerance.
-
Mandatory Visualizations
References
- 1. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Cannabinoid Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldcanna.com [goldcanna.com]
- 5. Time-course of the cannabinoid receptor down-regulation in the adult rat brain caused by repeated exposure to delta9-tetrahydrocannabinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. When Cannabinoid Receptors Disappear (Chapter 10) - Marijuana on My Mind [cambridge.org]
- 7. How Cannabis Defeats Itself When Used Too Frequently | Psychology Today [psychologytoday.com]
- 8. drugs.com [drugs.com]
- 9. Nabilone (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. academic.oup.com [academic.oup.com]
Nobilone Technical Support Center: A Guide for Laboratory Professionals
Welcome to the Nobilone Technical Support Center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Nobilone in a laboratory setting. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Nobilone and what are its primary uses in a research setting?
A1: Nobilone, also known as Nabilone, is a synthetic cannabinoid that acts as an agonist at the CB1 and CB2 cannabinoid receptors.[1][2] In a laboratory context, it is primarily used to investigate the endocannabinoid system, explore its therapeutic potential as an antiemetic, analgesic, and for its effects on various signaling pathways involved in pain, nausea, and appetite.[1][2]
Q2: What are the recommended storage conditions for Nobilone powder?
A2: Nobilone as a raw material is a white to off-white crystalline powder.[3] It should be stored at a controlled room temperature between 15°C and 25°C.[4] It is crucial to protect Nobilone from light.[4]
Q3: How should I prepare Nobilone stock solutions?
Q4: How should I store Nobilone stock solutions?
A4: To ensure stability, Nobilone stock solutions should be stored in tightly sealed, light-protected containers. For long-term storage, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term storage, refrigeration at 2-8°C may be suitable, but it is always best to prepare fresh dilutions for experiments whenever possible.
Q5: What are the known incompatibilities of Nobilone?
A5: Nobilone should not be taken with alcohol, sedatives, hypnotics, or other psychotomimetic substances due to potential additive or synergistic effects on the central nervous system.[6] In a laboratory setting, care should be taken when using Nobilone in combination with other CNS depressants.[3]
Q6: What are the primary degradation pathways for Nobilone?
A6: The primary metabolic pathways for Nobilone involve oxidation, leading to the formation of hydroxylic and carboxylic analogues.[7] In a laboratory setting, exposure to light and air can lead to degradation.[4] Therefore, it is essential to store and handle Nobilone under conditions that minimize these factors.
Q7: Is Nobilone a controlled substance?
A7: Yes, Nobilone is a DEA Schedule II controlled substance in the United States.[8] This classification indicates a high potential for abuse, which may lead to severe psychological or physical dependence.[8] All handling, storage, and disposal of Nobilone must comply with the regulations set forth by the Drug Enforcement Administration and other relevant authorities.
Troubleshooting Guides
Issue 1: Nobilone is precipitating out of my aqueous working solution.
-
Cause: Nobilone is highly hydrophobic and has very low solubility in aqueous solutions.[3][5] When a concentrated stock solution (e.g., in DMSO or ethanol) is diluted into an aqueous buffer or cell culture medium, the change in solvent polarity can cause the compound to precipitate.
-
Solution:
-
Lower the Final Concentration: Ensure the final concentration of Nobilone in your aqueous solution is below its solubility limit.
-
Stepwise Dilution: Instead of adding the stock solution directly to the final volume of aqueous buffer, try a stepwise dilution. First, dilute the stock into a smaller volume of the buffer while vortexing, and then add this intermediate dilution to the final volume.
-
Increase Co-solvent Percentage: In some cases, a slightly higher final concentration of the organic solvent (e.g., DMSO or ethanol) may be necessary to maintain solubility. However, always consider the potential for solvent toxicity in your experimental system and keep the final concentration as low as possible (typically <0.5% for cell-based assays).
-
Use of a Carrier: Formulations for oral administration have used a dispersion of Nobilone in polyvinylpyrrolidone (PVP) to improve its dissolution.[9] While not a standard laboratory practice for in vitro studies, this highlights the challenges with its aqueous solubility.
-
Issue 2: Inconsistent or weaker than expected experimental results.
-
Cause: This could be due to the degradation of Nobilone in your stock solution or working solution. Exposure to light and air can lead to a loss of potency.[4]
-
Solution:
-
Proper Storage: Always store Nobilone powder and stock solutions protected from light and in tightly sealed containers.[4]
-
Fresh Solutions: Prepare fresh working dilutions from your stock solution for each experiment.
-
Minimize Exposure: During your experiment, minimize the exposure of your Nobilone-containing solutions to light.
-
Check for Precipitation: Before use, visually inspect your solutions for any signs of precipitation, as this would indicate a lower effective concentration of the compound.
-
Data Presentation
| Property | Value | Citation |
| Physical State | White to off-white crystalline powder | [3] |
| Aqueous Solubility | < 0.5 mg/L | [3][5] |
| Storage Temperature | 15°C - 25°C (Controlled Room Temperature) | [4] |
| Storage Conditions | Protect from light | [4] |
| DEA Schedule | II | [8] |
Experimental Protocols
Protocol: Preparation of Nobilone for In Vitro Cell-Based Assays
This protocol provides a general guideline for preparing Nobilone solutions for use in cell culture experiments. Optimization for specific cell lines and assay conditions is recommended.
Materials:
-
Nobilone powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol (high purity)
-
Sterile, light-protected microcentrifuge tubes
-
Sterile, low-binding pipette tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Calculate the required mass of Nobilone powder to prepare your desired volume and concentration of stock solution. (Molecular Weight of Nobilone: 372.55 g/mol ).
-
Under sterile conditions, accurately weigh the Nobilone powder and place it in a sterile, light-protected microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO or ethanol to the tube.
-
Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. If necessary, briefly sonicate in a room temperature water bath to aid dissolution.
-
Visually inspect the solution against a light source to ensure no particulates are visible.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This minimizes freeze-thaw cycles and reduces the risk of contamination and degradation.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Preparation of Working Solution:
-
Thaw an aliquot of the Nobilone stock solution at room temperature, protected from light.
-
Prepare your working solution by diluting the stock solution in your cell culture medium. To avoid precipitation, add the stock solution to the medium while gently vortexing. It is recommended to prepare an intermediate dilution in a small volume of medium before adding it to the final volume.
-
Ensure the final concentration of the organic solvent (DMSO or ethanol) in the cell culture medium is at a non-toxic level for your specific cell line (typically ≤ 0.5%).
-
Always include a vehicle control in your experiments (cell culture medium with the same final concentration of the organic solvent used to prepare the Nobilone working solution).
-
Mandatory Visualizations
Caption: Workflow for handling and preparing Nobilone for in vitro experiments.
Caption: Troubleshooting guide for Nobilone precipitation in aqueous solutions.
References
- 1. Nabilone - Wikipedia [en.wikipedia.org]
- 2. Nabilone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Nabilone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. researchgate.net [researchgate.net]
- 8. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. EP0015635A1 - Nabilone granulation and process for preparing same - Google Patents [patents.google.com]
Technical Support Center: Mitigating Off-Target Effects of Nobilone in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using Nobilone in cellular assays. The focus is on identifying and mitigating potential off-target effects to ensure the reliability and accuracy of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Nobilone and what is its primary mechanism of action?
A1: Nobilone, also known as Nabilone, is a synthetic cannabinoid.[1][2] Its primary mechanism of action is as a weak partial agonist at the cannabinoid-1 (CB1) and cannabinoid-2 (CB2) receptors, which are part of the body's endocannabinoid system.[1][3][4] This interaction mimics the effects of delta-9-tetrahydrocannabinol (Δ⁹-THC), the main psychoactive component of cannabis.[1][2] The activation of CB1 receptors, predominantly found in the central nervous system, is thought to be responsible for its antiemetic effects.[3][5]
Q2: What are off-target effects and why are they a concern when using Nobilone?
A2: Off-target effects occur when a compound, such as Nobilone, interacts with unintended molecular targets in a cell, leading to biological responses that are not mediated by its primary targets (CB1 and CB2 receptors). These unintended interactions can lead to misinterpretation of experimental data, where an observed cellular phenotype is incorrectly attributed to the on-target activity of Nobilone.[6][7] Minimizing off-target effects is crucial for obtaining reliable and reproducible results in cellular assays.
Q3: What are the potential, though not extensively documented, off-target pathways that could be affected by Nobilone?
A3: While specific off-target interactions of Nobilone are not well-characterized in publicly available literature, cannabinoids, in general, have been reported to interact with other receptors and signaling pathways. These may include transient receptor potential (TRP) channels, peroxisome proliferator-activated receptors (PPARs), and G protein-coupled receptor 55 (GPR55).[8] It is important to consider these potential off-target interactions when designing and interpreting experiments with Nobilone.
Q4: How can I determine the optimal concentration of Nobilone to use in my cellular assay to minimize off-target effects?
A4: The optimal concentration of Nobilone should be determined by performing a dose-response experiment. This involves treating your cells with a range of Nobilone concentrations and measuring both the desired on-target effect and potential indicators of off-target effects or cellular toxicity. It is recommended to use the lowest concentration that produces a robust on-target effect to minimize the risk of engaging lower-affinity off-target proteins.[7][9]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent results between experiments or with published data. | Off-target effects of Nobilone are influencing the assay readout. | 1. Perform a dose-response curve: Determine the minimal effective concentration.[9]2. Use a structurally unrelated CB1/CB2 agonist: If a different agonist produces the same phenotype, it is more likely an on-target effect.3. Employ a negative control: Use an inactive analog of Nobilone, if available, to control for effects related to the chemical scaffold.[7] |
| Observed phenotype is inconsistent with known CB1/CB2 signaling. | The effect may be due to an off-target interaction. | 1. Genetic knockdown/knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of CB1 and CB2. If the phenotype persists, it is likely an off-target effect.[7]2. Use selective antagonists: Pre-treat cells with known CB1 (e.g., Rimonabant) and CB2 (e.g., AM630) antagonists to see if the Nobilone-induced effect is blocked. |
| High cellular toxicity or unexpected changes in cell morphology. | Nobilone concentration may be too high, leading to off-target toxicity. | 1. Lower the concentration of Nobilone. 2. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) across a range of Nobilone concentrations. 3. Reduce the treatment duration. |
| Difficulty reproducing results in a different cell line. | The expression levels of on-target (CB1/CB2) or potential off-target proteins may differ between cell lines.[7] | 1. Confirm CB1 and CB2 receptor expression: Use qPCR or Western blotting to verify the presence of the target receptors in your cell line.2. Consider cell line-specific signaling pathways. |
Quantitative Data Summary
Due to the limited availability of public data on Nobilone's off-target binding affinities, a comprehensive table of quantitative data for a wide range of off-targets cannot be provided. Researchers are encouraged to consult specialized databases or perform their own profiling assays. The following table provides a general overview of Nobilone's primary target interactions.
| Target | Interaction | Reported Activity |
| Cannabinoid Receptor 1 (CB1) | Weak Partial Agonist | Mimics THC, involved in antiemetic and psychoactive effects.[1][3] |
| Cannabinoid Receptor 2 (CB2) | Weak Partial Agonist | Primarily expressed in the immune system, may contribute to anti-inflammatory effects.[3] |
Experimental Protocols
Protocol 1: Determining the Optimal Nobilone Concentration using a Dose-Response Curve
Objective: To identify the lowest concentration of Nobilone that elicits a desired on-target response without causing significant off-target effects or toxicity.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of Nobilone in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Cell Treatment: Replace the cell culture medium with a medium containing the different concentrations of Nobilone or a vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined period relevant to the biological question.
-
Assay Readout: Measure the on-target biological response (e.g., cAMP measurement for CB1 activation, downstream reporter gene assay).
-
Viability Assay: In a parallel plate, perform a cell viability assay to assess cytotoxicity at each concentration.
-
Data Analysis: Plot the on-target response and cell viability as a function of Nobilone concentration to determine the optimal concentration range.
Protocol 2: Validating On-Target Effects using a CB1 Receptor Antagonist
Objective: To confirm that the observed cellular effect of Nobilone is mediated through the CB1 receptor.
Methodology:
-
Cell Seeding: Plate cells expressing the CB1 receptor in a multi-well plate.
-
Antagonist Pre-treatment: Treat the cells with a selective CB1 receptor antagonist (e.g., Rimonabant) at a concentration known to block the receptor, or a vehicle control, for a specified pre-incubation time (e.g., 30-60 minutes).
-
Nobilone Treatment: Add Nobilone at its predetermined optimal concentration to the wells, in the continued presence of the antagonist or vehicle.
-
Incubation: Incubate for the required duration to observe the biological effect.
-
Assay Readout: Measure the biological response of interest.
-
Data Analysis: Compare the response in cells treated with Nobilone alone to those pre-treated with the CB1 antagonist. A significant reduction in the response in the presence of the antagonist indicates an on-target effect.
Visualizations
Caption: On-target vs. potential off-target effects of Nobilone.
Caption: A logical workflow for troubleshooting unexpected Nobilone results.
References
- 1. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nabilone - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Nabilone? [synapse.patsnap.com]
- 4. Nabilone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Adjusting Nobilone treatment protocols for specific patient populations
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on adjusting Nobilone (Nabilone) treatment protocols for specific patient populations. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Nabilone?
A1: Nabilone is a synthetic cannabinoid that functions as a partial agonist for cannabinoid receptors CB1 and CB2.[1] The CB1 receptors are found in high concentrations in the central nervous system (CNS).[1][2] By binding to these presynaptic CB1 receptors, Nabilone inhibits the release of various neurotransmitters, which is believed to be the primary mechanism for its antiemetic effects.[2]
Q2: What is the standard adult dosage for chemotherapy-induced nausea and vomiting (CINV)?
A2: The typical oral dose for adults is 1 to 2 mg twice daily.[3] The initial dose should be administered 1 to 3 hours before chemotherapy.[4] The dosage can be increased if necessary, but the maximum recommended daily dose is 6 mg in divided doses.[4]
Q3: Are there established pediatric dosing guidelines?
A3: While the safety and effectiveness in children are not fully established, Nabilone has been used in pediatric oncology.[5][6] Dosing is often based on weight. For example, one off-label guideline suggests 0.5 mg twice daily for children under 18 kg, 1 mg twice daily for those 18-30 kg, and 1 mg three times daily for children over 30 kg.[7] In children with severe neurodisabilities, treatment was initiated at a lower dose of 250 µg and titrated upwards.[8]
Q4: How should Nabilone be stored?
A4: Nabilone should be stored in a cool, dry place, away from direct light. Specific storage temperature guidelines can be found in the product monograph.
Q5: What is the abuse potential of Nabilone?
A5: Nabilone is a Schedule II drug, indicating it has a high potential for abuse.[3] Its use should be limited to the quantity needed for a single chemotherapy cycle.[4] Caution is advised for patients with a history of substance abuse.[5][9]
Troubleshooting Guide
Problem 1: Patient is experiencing significant CNS side effects (drowsiness, dizziness, euphoria).
-
Cause: These are the most common side effects of Nabilone, resulting from its action on CB1 receptors in the CNS.[1][10] Older adults may be more sensitive to these effects.[9]
-
Solution:
-
Dosage Adjustment: Initiate therapy at the lowest possible dose and titrate slowly.[11][12] For adults, starting with 1 mg twice daily is recommended.[5]
-
Timing of Administration: Administering a dose the night before chemotherapy may be useful.[4] For chronic pain, starting with a single dose at bedtime can minimize daytime sedation.[12][13]
-
Patient Supervision: Ensure the patient is supervised by a responsible adult, especially during initial administration and dose adjustments.[5]
-
Avoid Concomitant CNS Depressants: Advise patients to avoid alcohol, sedatives, hypnotics, or other psychoactive substances that can potentiate the CNS effects of Nabilone.[4][7][12]
-
Problem 2: Patient reports a dry mouth (Xerostomia).
-
Cause: Dry mouth is a very common side effect, reported in up to 36% of patients.[10]
-
Solution:
Problem 3: Patient is experiencing cardiovascular effects like tachycardia or orthostatic hypotension.
-
Cause: Nabilone can cause elevations in supine and standing heart rates and may lead to postural hypotension.[3][4]
-
Solution:
-
Use with Caution: This medication should be used with caution in elderly patients and those with pre-existing hypertension or heart disease.[4][9]
-
Monitor Vital Signs: Regularly monitor heart rate and blood pressure, especially during initial dosing and titration.
-
Patient Education: Advise patients to rise slowly from a sitting or lying position to minimize the risk of lightheadedness and fainting.[14][15]
-
Adjusting Protocols for Specific Patient Populations
Data Presentation: Dosing Guidelines
| Patient Population | Recommended Starting Dose | Titration Strategy | Key Considerations |
| Standard Adult | 1-2 mg twice daily[4] | Increase as needed up to a maximum of 6 mg/day in divided doses.[4] | Administer 1-3 hours before chemotherapy.[4] |
| Geriatric | Start at the lower end of the adult dosage range (e.g., 0.5 mg or 1 mg).[5][12] | Increase dose slowly and with caution.[13] | Higher sensitivity to CNS effects; monitor for sedation and orthostatic hypotension.[4][9][16] |
| Pediatric (Off-Label) | Weight-based: <18 kg: 0.5 mg q12hr; 18-30 kg: 1 mg q12hr; >30 kg: 1 mg q8hr.[7] | Titrate upwards cautiously; in some cases, starting as low as 250 µg per dose has been reported.[8] | Safety and efficacy not fully established.[5] Monitor for psychoactive effects and impact on coordination. |
| Hepatic Impairment | No specific recommendations; use with caution.[17] | Cautious titration is advised. | Nabilone is extensively metabolized by the liver.[3][17] |
| Renal Impairment | No dosage adjustments specified.[5][17] | Standard titration protocols may be followed. | Limited data available for patients with kidney failure.[18][19] |
Data Presentation: Common Adverse Events
| Adverse Event | Frequency | Management Suggestions |
| Drowsiness / Somnolence | Very Common (up to 66%)[10] | Lower dose, bedtime administration, avoid other CNS depressants.[12] |
| Vertigo / Dizziness | Very Common (up to 59%)[10] | Rise slowly from seated/lying positions, ensure patient safety.[15] |
| Euphoria ("High") | Very Common (up to 38%)[10] | Monitor patient, especially those with a history of psychiatric disorders.[5] |
| Dry Mouth | Common (up to 36%)[10] | Increase fluid intake, use sugarless gum/candy.[15] |
| Ataxia | Very Common (up to 14%)[10] | Advise caution with tasks requiring coordination. |
| Concentration Difficulties | Very Common (up to 12%)[10] | Avoid tasks requiring mental alertness like driving.[12] |
| Hypotension | Common (1% to 10%)[10] | Monitor blood pressure, especially in patients with cardiovascular disease.[4] |
Experimental Protocols
Protocol 1: Dose Titration for a Phase I Clinical Trial
Objective: To determine the safety and tolerability of Nabilone in a specific patient population (e.g., adults with intellectual and developmental disabilities).[11][20]
Methodology:
-
Screening: Participants undergo a full medical and psychiatric evaluation. Exclude individuals with a family history of psychosis or those on conflicting medications like high-dose benzodiazepines.[11]
-
Baseline Assessment: Collect baseline data on target symptoms (e.g., using the Aberrant Behavioral Checklist-Irritability subscale) and safety parameters (vital signs, blood chemistry).[11]
-
Initial Dosing: Begin treatment with a low dose of Nabilone, for example, 0.25 mg at bedtime.[11][21]
-
Titration Phase (Up to 15 days):
-
Increase the dose in 0.25 mg increments every two days.[11]
-
Administer in a twice-daily dosing schedule.[11]
-
Maintain regular contact (e.g., phone calls) with the research team to monitor for adverse events.
-
The maximum target dose should be pre-defined and conservative (e.g., 2 mg/day).[11] If a dose is not tolerated, the participant should revert to the previously tolerated lower dose.
-
-
Open-Label Phase: Participants continue on their maximum tolerated dose for a pre-determined period (e.g., 6 weeks).[22]
-
Tapering Phase: To prevent withdrawal effects, taper the Nabilone dose in 0.25 mg daily decrements at the end of the treatment period.[11]
-
Data Collection: Monitor for adverse events throughout the trial. Repeat symptom and safety assessments at the end of the treatment phase and during a final safety follow-up visit.[11][22]
Protocol 2: Assessment of Antiemetic Efficacy
Objective: To evaluate the efficacy of Nabilone compared to a placebo or standard antiemetic in controlling CINV.
Methodology:
-
Study Design: A double-blind, randomized, crossover trial is recommended. This allows each patient to serve as their own control.[6]
-
Participant Selection: Enroll patients scheduled to receive repeated, identical courses of emetogenic chemotherapy.[6]
-
Treatment Administration:
-
For the first chemotherapy cycle, randomly assign patients to receive either Nabilone (e.g., 1-2 mg) or the control agent.
-
Administer the study drug 1-3 hours before chemotherapy and continue for the duration of the chemotherapy cycle (e.g., twice daily).[4]
-
For the subsequent chemotherapy cycle, patients "cross over" to the other treatment arm.
-
-
Efficacy Assessment:
-
Primary Endpoint: Number of vomiting and retching episodes recorded by the patient or caregiver in a diary for 24-48 hours post-chemotherapy.
-
Secondary Endpoints: Nausea severity (assessed using a visual analog scale), patient-reported preference for the antiemetic, and total rescue medication used.
-
-
Safety Assessment: Monitor and record all adverse events, paying close attention to CNS and cardiovascular effects.
-
Statistical Analysis: Compare the efficacy and safety endpoints between the Nabilone and control phases using appropriate statistical tests for crossover designs.
Visualizations
Caption: Nabilone's activation of presynaptic CB1 receptors inhibits neurotransmitter release.
Caption: A general workflow for cautious dose titration of Nabilone.
Caption: Decision tree for managing common Nabilone-related adverse events.
References
- 1. What is the mechanism of Nabilone? [synapse.patsnap.com]
- 2. A review of nabilone in the treatment of chemotherapy-induced nausea and vomiting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nabilone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Nabilone Monograph for Professionals - Drugs.com [drugs.com]
- 6. Nabilone: an alternative antiemetic for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reference.medscape.com [reference.medscape.com]
- 8. fg.bmj.com [fg.bmj.com]
- 9. drugs.com [drugs.com]
- 10. drugs.com [drugs.com]
- 11. Nabilone treatment for severe behavioral problems in adults with intellectual and developmental disabilities: Protocol for a phase I open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sjhc.london.on.ca [sjhc.london.on.ca]
- 13. droracle.ai [droracle.ai]
- 14. What are the side effects of Nabilone? [synapse.patsnap.com]
- 15. What Is Nabilone? | PainScale [painscale.com]
- 16. mdpi.com [mdpi.com]
- 17. Cannabinoid Antiemetic Therapy - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Cannabinoids for Symptom Management in Patients with Kidney Failure: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Review of Cannabis in Chronic Kidney Disease Symptom Management - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nabilone treatment for severe behavioral problems in adults with intellectual and developmental disabilities: Protocol for a phase I open-label clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. clinicaltrial.be [clinicaltrial.be]
- 22. Investigating the safety and efficacy of nabilone for the treatment of agitation in patients with moderate-to-severe Alzheimer's disease: Study protocol for a cross-over randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Nobilone vs. THC: A Comparative Analysis of Receptor Binding and Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological properties of Nobilone (also known as Nabilone) and delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The focus is on their interaction with cannabinoid receptors CB1 and CB2, crucial targets in the endocannabinoid system. This analysis is supported by experimental data to aid in research and drug development.
Nabilone is a synthetic cannabinoid analog of THC, approved for therapeutic use as an antiemetic for chemotherapy-induced nausea and vomiting.[1][2][3] THC, a natural phytocannabinoid, is widely recognized for its psychoactive effects and also possesses therapeutic potential.[4][5][6] Both compounds exert their effects primarily through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).[7][8] CB1 receptors are predominantly located in the central nervous system, while CB2 receptors are mainly found in the immune system.[7][8][9] Understanding the differences in receptor binding and efficacy between Nobilone and THC is critical for developing targeted cannabinoid-based therapeutics with optimized efficacy and minimized side effects.
Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a key determinant of its potency. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. Both Nobilone and THC are agonists at CB1 and CB2 receptors.[10][11]
| Compound | Receptor | Ki (nM) | Reference |
| Nobilone (Nabilone) | Human CB1 | 2.2 | [12] |
| Human CB2 | 1.8 | [12] | |
| Δ⁹-THC | Human CB1 | 10 - 25.1 | [13] |
| Human CB2 | 24 - 35.2 | [13] |
Note: Ki values can vary between different studies and experimental conditions.
The data clearly indicates that Nobilone exhibits a significantly higher binding affinity for both CB1 and CB2 receptors compared to THC , as evidenced by its lower Ki values.[12][14]
Efficacy
Efficacy describes the ability of a ligand to produce a biological response upon binding to a receptor. It is often measured by the half-maximal effective concentration (EC50) and the maximum response (Emax). THC is characterized as a partial agonist at both CB1 and CB2 receptors, meaning it does not produce a maximal response even at saturating concentrations.[9][15] Nabilone is considered a potent cannabinoid agonist.[12] One study indicated that nabilone was more effective at stimulating [³⁵S]GTPγS binding in mouse whole brain tissue compared to Δ⁹-THC.[12]
| Compound | Assay Type | Receptor | EC50 (nM) | Emax (% of control agonist) | Reference |
| Nobilone (Nabilone) | [³⁵S]GTPγS binding | Mouse Brain (predominantly CB1) | More effective than Δ⁹-THC | Data not available | [12] |
| Δ⁹-THC | cAMP Functional Assay | CB1 | Data not available | Partial Agonist | [9] |
| cAMP Functional Assay | CB2 | Data not available | Lower efficacy than at CB1 | [9] |
Signaling Pathways and Experimental Workflows
To understand how these compounds exert their effects and how their properties are measured, the following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Agonist binding to CB1/CB2 receptors activates the inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase, leading to decreased cAMP levels and subsequent cellular responses.
Caption: Workflow for determining the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from the target receptor.
Experimental Protocols
Radioligand Competitive Binding Assay
This protocol outlines the methodology to determine the binding affinity (Ki) of Nobilone and THC for CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid receptor agonist).[16][17]
-
Test Compounds: Nobilone and Δ⁹-THC.
-
Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity cannabinoid ligand (e.g., 10 µM WIN 55,212-2).[17]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4.[16]
-
Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4.[17]
-
96-well filter plates (e.g., GF/B or GF/C glass fiber filters).
-
Scintillation counter and scintillation fluid.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of Nobilone and THC in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compounds in assay buffer to achieve a range of final assay concentrations (e.g., from 0.1 nM to 10 µM).[16]
-
Dilute the radioligand ([³H]CP-55,940) in assay buffer to a final concentration approximately equal to its dissociation constant (Kd).
-
-
Assay Setup (in a 96-well plate in triplicate):
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.[16][17]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[16]
-
Quantification: Place the filter discs in scintillation vials with an appropriate amount of scintillation fluid and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[16]
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.[17]
-
Generate a competition curve by plotting the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.[17]
-
Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[13]
-
cAMP Functional Assay
This protocol describes a method to determine the efficacy (EC50 and Emax) of Nobilone and THC by measuring their ability to inhibit cAMP production upon activation of Gi/o-coupled CB1 or CB2 receptors.
Materials:
-
A cell line stably expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK-293 cells).[18][19]
-
Test Compounds: Nobilone and Δ⁹-THC.
-
Forskolin or other adenylyl cyclase activator.
-
Control agonist (e.g., CP-55,940).[18]
-
Cell culture medium and supplements.
-
cAMP assay kit (e.g., using HTRF, FRET, or ELISA technology).[19][20][21]
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture and Plating:
-
Culture the cells expressing the receptor of interest under standard conditions.
-
Plate the cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of Nobilone, THC, and the control agonist in an appropriate assay buffer.
-
-
Assay Protocol:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test compounds or control agonist at various concentrations for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the detection reagents provided in the kit and a compatible plate reader.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the agonist concentration.
-
Determine the EC₅₀ value (the concentration of the agonist that produces 50% of its maximal response) and the Emax value (the maximal inhibition of cAMP production) for each compound by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
The Emax value of the test compounds can be expressed as a percentage of the maximal response produced by a full agonist.
-
Conclusion
This comparative analysis demonstrates that Nobilone is a more potent cannabinoid receptor agonist than THC, exhibiting higher binding affinity for both CB1 and CB2 receptors. While direct comparative efficacy data is limited, existing evidence suggests Nobilone is also more effective in eliciting a response at these receptors. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies to further elucidate the pharmacological nuances between these two important cannabinoid compounds. This detailed understanding is essential for the rational design and development of novel cannabinoid-based therapies with improved therapeutic profiles.
References
- 1. Nabilone - Wikipedia [en.wikipedia.org]
- 2. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. botanicalsciences.com [botanicalsciences.com]
- 5. Cannabinoid Science 101: What Is THC (Tetrahydrocannabinol)? - Sensi Seeds [sensiseeds.com]
- 6. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]
- 7. Cannabinoid receptor - Wikipedia [en.wikipedia.org]
- 8. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Separate and combined effects of the cannabinoid agonists nabilone and Δ9-THC in humans discriminating Δ9-THC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. google.com [google.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 20. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. marshall.edu [marshall.edu]
Head-to-head clinical trial of Nobilone versus dihydrocodeine for chronic pain
This guide provides a comprehensive comparison of the synthetic cannabinoid nabilone and the weak opioid dihydrocodeine for the management of chronic pain, with a focus on a key head-to-head clinical trial. The information is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of the available clinical evidence, experimental protocols, and underlying pharmacological mechanisms.
Executive Summary
A pivotal randomized, double-blind, crossover clinical trial directly comparing nabilone and dihydrocodeine in patients with chronic neuropathic pain found that dihydrocodeine provided statistically superior pain relief.[1] While both drugs presented with side effects, those associated with nabilone were reported more frequently.[1] This guide will delve into the specifics of this landmark study, present the quantitative data in a clear, comparative format, and explore the distinct signaling pathways of each compound.
Data Presentation: Comparative Efficacy and Tolerability
The primary source of comparative data is the 2008 study by Frank et al., which provides a direct head-to-head comparison of nabilone and dihydrocodeine in a cohort of 96 patients with chronic neuropathic pain.[1]
Table 1: Primary and Secondary Efficacy Outcomes
| Outcome Measure | Nabilone | Dihydrocodeine | Treatment Effect (Nabilone - Dihydrocodeine) | p-value |
| Pain Relief (Visual Analogue Scale - VAS) | ||||
| Mean VAS Score (mm) | 59.93 (SD 24.42) | 58.58 (SD 24.08) | 6.0 mm (95% CI 1.4 to 10.5) | 0.01 |
| Quality of Life (SF-36) | ||||
| Role Physical | Data not available | Data not available | 8.9 (95% CI 1.1 to 16.9) | 0.03 |
| Bodily Pain | Data not available | Data not available | -5.2 (95% CI -10.1 to -0.4) | 0.03 |
| Sleep | ||||
| Sleep Quality | No significant difference reported between drugs in this study. | No significant difference reported between drugs in this study. | N/A | N/A |
| Mood and Psychometric Function | ||||
| Anxiety and Depression | No significant differences found. | No significant differences found. | N/A | N/A |
| Psychometric Testing | No significant differences found. | No significant differences found. | N/A | N/A |
Data sourced from Frank et al. (2008). A higher VAS score indicates more pain. For SF-36 "Role Physical," a higher score is better. For SF-36 "Bodily Pain," a higher score is better.
Table 2: Comparative Side Effect Profile
| Side Effect | Nabilone (n=73) | Dihydrocodeine (n=73) |
| Neurological | ||
| Dizziness | Reported | Reported |
| Drowsiness/Sedation | Reported | Reported |
| Headache | Reported | Reported |
| Gastrointestinal | ||
| Dry Mouth | Reported | Reported |
| Nausea | More frequent with nabilone | Less frequent than nabilone |
| Psychiatric | ||
| Euphoria | Reported | Reported |
| Nightmares | Less frequent than dihydrocodeine | More frequent with nabilone |
This table represents a summary of reported side effects. Frank et al. (2008) noted that side effects were generally more frequent with nabilone, though no major adverse events occurred with either drug.[1] A meta-analysis of nabilone trials confirmed that drowsiness, dizziness, and dry mouth are common adverse events.[2]
Experimental Protocols
The central clinical trial informing this comparison is "Comparison of analgesic effects and patient tolerability of nabilone and dihydrocodeine for chronic neuropathic pain: randomised, crossover, double blind study" by Frank et al. (2008).
Study Design
A randomized, double-blind, crossover trial with a duration of 14 weeks was conducted in outpatient units of three hospitals in the United Kingdom.[1]
-
Participants: 96 patients aged 23-84 years with chronic neuropathic pain.[1]
-
Intervention: Patients received a maximum daily dose of 2 mg of nabilone or 240 mg of dihydrocodeine.[1]
-
Treatment Periods: Each treatment period lasted for 6 weeks, with a 2-week washout period in between to minimize carryover effects.[1]
Inclusion and Exclusion Criteria
While the full detailed inclusion and exclusion criteria are not available in the provided search results, the study focused on patients with a diagnosis of chronic neuropathic pain.
Outcome Measures
-
Primary Outcome: The primary outcome was the difference in pain as measured by the mean visual analogue score (VAS) computed over the last 2 weeks of each treatment period.[1]
-
Secondary Outcomes: Secondary outcomes included changes in mood, quality of life (assessed by the SF-36 questionnaire), sleep, and psychometric function. Side effects were systematically recorded using a questionnaire.[1]
Statistical Analysis
The analysis was conducted on both an "available case" basis (n=73) and a "per protocol" basis (n=64).[1] The treatment effect was calculated as the difference in mean scores between the nabilone and dihydrocodeine treatment periods. Confidence intervals and p-values were used to determine the statistical significance of the findings.[1]
Mandatory Visualization
Signaling Pathways
The analgesic and psychoactive effects of nabilone and dihydrocodeine are mediated by their interaction with specific G-protein coupled receptors (GPCRs) in the central and peripheral nervous systems.
Caption: Nabilone signaling pathway via CB1/CB2 receptors.
References
- 1. Comparison of analgesic effects and patient tolerability of nabilone and dihydrocodeine for chronic neuropathic pain: randomised, crossover, double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Safety of Dronabinol and Nabilone: A Systematic Review and Meta-Analysis of Clinical Trials [mdpi.com]
A Comparative Analysis of Nabilone and Other Synthetic Cannabinoids: Efficacy and Side Effect Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and side effect profiles of Nabilone against other notable synthetic cannabinoids, including Dronabinol, Nabiximols, and Levonantradol. The information presented is collated from a range of clinical trials and systematic reviews to support research and drug development efforts in the field of cannabinoid therapeutics.
Executive Summary
Nabilone, a synthetic analog of delta-9-tetrahydrocannabinol (Δ⁹-THC), is a potent agonist of both CB1 and CB2 receptors and is clinically approved for the management of chemotherapy-induced nausea and vomiting (CINV) refractory to conventional antiemetics.[1][2] Its efficacy and side effect profile are often compared to Dronabinol, another synthetic Δ⁹-THC, as well as other cannabinoid-based medicines like Nabiximols (a 1:1 mixture of THC and cannabidiol) and the less commonly studied Levonantradol. While Nabilone and Dronabinol have demonstrated efficacy in managing CINV and certain types of chronic pain, their use is associated with a range of central nervous system (CNS) side effects. This guide delves into the quantitative data from comparative studies, outlines the experimental methodologies of key trials, and visualizes the underlying signaling pathways.
Comparative Efficacy
The primary indication for which Nabilone has been extensively studied is CINV. Clinical trials have consistently demonstrated its superiority over placebo and comparable or, in some cases, superior efficacy to older antiemetics like prochlorperazine.[3][4] Patient preference has often favored Nabilone over other antiemetics, despite a higher incidence of side effects.[3]
When compared to Dronabinol for CINV, direct head-to-head trials are limited, but systematic reviews suggest comparable efficacy in controlling nausea and vomiting. One study noted that Nabilone has a slower onset of peak subjective effects than Dronabinol.[5]
Nabiximols has been primarily investigated for spasticity in multiple sclerosis and for cancer-related pain, showing promising results in these areas.[6][7] Direct comparisons with Nabilone for these indications are not well-documented in the reviewed literature.
Levonantradol, in a double-blind crossover study, appeared to be at least as effective as THC (Dronabinol) in managing CINV, with a lower median number of emetic episodes, although the difference was not statistically significant.[8]
Table 1: Summary of Comparative Efficacy Data
| Indication | Nabilone vs. Comparator | Key Findings | Citations |
| Chemotherapy-Induced Nausea and Vomiting (CINV) | Nabilone vs. Prochlorperazine | Nabilone was significantly more effective in reducing the severity and duration of nausea and frequency of vomiting. Patient preference was significantly higher for Nabilone. | [3][4] |
| Nabilone vs. Domperidone | Nabilone led to significantly fewer vomiting episodes and less nausea. | [9] | |
| Nabilone vs. Dronabinol | No direct comparative trials were identified, but systematic reviews suggest similar efficacy. | ||
| Levonantradol vs. Dronabinol (THC) | Levonantradol showed a trend towards fewer emetic episodes (median 2.0 vs. 3.0), though not statistically significant (P=0.06). | [8] | |
| Chronic Pain | Nabilone vs. Dihydrocodeine | Dihydrocodeine provided better pain relief for chronic neuropathic pain. | [10] |
| Nabilone vs. Placebo (Neuropathic Pain) | Nabilone was effective as an adjuvant therapy in diabetic peripheral neuropathic pain. | [10] | |
| Nabiximols vs. Placebo (Cancer Pain) | Nabiximols showed efficacy at low and medium doses for opioid-refractory cancer pain. | [7] |
Comparative Side Effect Profile
The therapeutic use of Nabilone and other synthetic cannabinoids is often limited by their side effect profiles, which are primarily CNS-mediated due to the activation of CB1 receptors. Common adverse events include drowsiness, dizziness, dry mouth, and euphoria.[11]
A systematic review and meta-analysis comparing Nabilone and Dronabinol to placebo found that both drugs significantly increased the odds of certain side effects. For Nabilone, the odds ratio (OR) for drowsiness was 7.25, for dizziness 21.14, and for dry mouth 17.23, when compared to placebo.[11][12] In the case of Dronabinol, the OR for dry mouth was 5.58 and for dizziness was 4.60.[11][12]
Table 2: Summary of Comparative Side Effect Data (Odds Ratio vs. Placebo)
| Side Effect | Nabilone (OR [95% CI]) | Dronabinol (OR [95% CI]) | Citations |
| Drowsiness | 7.25 [1.64–31.95] | Not significantly different from placebo | [11][12] |
| Dizziness | 21.14 [2.92–152.75] | 4.60 [2.39–8.83] | [11][12] |
| Dry Mouth | 17.23 [4.33–68.55] | 5.58 [3.19–9.78] | [11][12] |
| Headache | Not significantly different from placebo | 2.90 [1.07–7.85] | [11][12] |
CI = Confidence Interval
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for key comparative studies.
Nabilone vs. Prochlorperazine for CINV (Einhorn et al., 1981)
-
Study Design: A randomized, double-blind, crossover trial.[3]
-
Participants: 80 evaluable patients receiving chemotherapy, with a majority receiving cisplatin-based regimens.[3]
-
Intervention: Patients received either Nabilone or prochlorperazine during two consecutive, identical chemotherapy courses. The specific dosages were not detailed in the abstract but were administered to control CINV.[3]
-
Efficacy Assessment: The primary outcome was the effectiveness in controlling nausea and vomiting. Patient preference was also recorded.[3]
-
Side Effect Assessment: Side effects, including hypotension and lethargy, were monitored and compared between the two treatment arms.[3]
Levonantradol vs. Dronabinol (THC) for CINV (Citron et al.)
-
Study Design: A double-blind, crossover study.[8]
-
Participants: 26 patients undergoing emetogenic cancer chemotherapy.
-
Intervention: Patients received intramuscular levonantradol (1 mg every 4 hours) and oral delta-9-tetrahydrocannabinol (THC) (15 mg every 4 hours) in a crossover fashion.
-
Efficacy Assessment: The primary endpoints were the absence of nausea and the number of emetic episodes.
-
Side Effect Assessment: The incidence and type of side effects were recorded for both treatments.
Nabiximols for Cancer Pain (Portenoy et al.)
-
Study Design: A randomized, double-blind, placebo-controlled, graded-dose trial.[7]
-
Participants: 360 patients with advanced cancer and opioid-refractory pain.[7]
-
Intervention: Patients were randomized to receive placebo or one of three doses of Nabiximols: low dose (1-4 sprays/day), medium dose (6-10 sprays/day), or high dose (11-16 sprays/day) for 5 weeks.[7]
-
Efficacy Assessment: The primary outcome was the 30% responder rate. Secondary outcomes included average daily pain, worst pain, and sleep disruption, measured daily.[7]
-
Side Effect Assessment: Adverse events were recorded and compared across the different dose groups and placebo.[7]
Cannabinoid Receptor Binding Assay Protocol
-
Objective: To determine the binding affinity of a compound to CB1 and CB2 receptors.
-
Method: A competitive radioligand binding assay is commonly used.[1][13]
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
A radioligand with high affinity for the receptors (e.g., [³H]CP-55,940).
-
The test compound at various concentrations.
-
Binding buffer.
-
-
Procedure:
-
Incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand via rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated to represent the binding affinity of the test compound.[1][13]
Signaling Pathways and Experimental Workflows
The therapeutic and psychoactive effects of Nabilone and other synthetic cannabinoids are primarily mediated through their interaction with the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).
Cannabinoid Receptor Signaling Pathway
Upon binding of an agonist like Nabilone, both CB1 and CB2 receptors undergo a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the inhibition of adenylyl cyclase, which reduces the intracellular levels of cyclic AMP (cAMP). This, in turn, affects the activity of protein kinase A (PKA) and downstream gene expression. Additionally, cannabinoid receptor activation can modulate various ion channels, leading to a decrease in neuronal excitability.
Experimental Workflow for a Crossover CINV Trial
A crossover design is frequently employed in CINV trials to minimize inter-patient variability, as each patient serves as their own control.
Conclusion
Nabilone is an effective treatment for CINV, with an efficacy profile that is at least comparable to older antiemetics and Dronabinol. Its utility is, however, tempered by a significant incidence of CNS side effects, which appear to be more pronounced than those of Dronabinol for certain adverse events like dizziness and drowsiness. Other synthetic cannabinoids, such as Nabiximols and Levonantradol, have shown promise in specific indications, but direct comparative data against Nabilone remains scarce. Future research should focus on well-designed, head-to-head clinical trials to better delineate the comparative efficacy and safety of these compounds, which will be crucial for optimizing their therapeutic application in various clinical settings. The development of peripherally restricted or CB2-selective agonists may offer a path to mitigate the CNS side effects while retaining therapeutic benefits.
References
- 1. benchchem.com [benchchem.com]
- 2. clinician.nejm.org [clinician.nejm.org]
- 3. Nabilone: an effective antiemetic in patients receiving cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Superiority of nabilone over prochlorperazine as an antiemetic in patients receiving cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of the visual analog scale to rate and monitor severity of nausea in the emergency department - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Are cannabinoids effective for the management of chemotherapy induced nausea and vomiting? - Medwave [medwave.cl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nabilone: an alternative antiemetic for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Lorazepam: a randomized, double-blind, crossover study of a new antiemetic in patients receiving cytotoxic chemotherapy and prochlorperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
Nobilone's Analgesic Efficacy: A Comparative Analysis in Diverse Pain Models
For Researchers, Scientists, and Drug Development Professionals
Nobilone, a synthetic cannabinoid, has garnered significant interest for its potential analgesic properties. This guide provides a comprehensive comparison of Nobilone's performance against other analgesics across various pain models, supported by experimental data and detailed methodologies. The information is intended to inform preclinical and clinical research in pain management.
Comparative Analgesic Efficacy
Nobilone's effectiveness in pain reduction has been evaluated in multiple studies, with outcomes varying depending on the pain model and comparator drug.
Nobilone vs. Placebo in Experimental Heat Pain
A double-blind, placebo-controlled, crossover study investigated the analgesic and antihyperalgesic effects of single doses of Nobilone (0.5 mg and 1 mg) on experimental heat pain in healthy men and women.[1][2] The study found that Nobilone did not significantly reduce the overall intensity of tonic heat pain compared to placebo.[1][2] However, a notable sex-specific antihyperalgesic effect was observed. In women, a 1 mg dose of Nobilone significantly dampened temporal summation of heat pain, a measure of central pain sensitization.[1][2] This effect was not seen in men.[1][2]
| Outcome Measure | Nobilone (0.5 mg) vs. Placebo | Nobilone (1 mg) vs. Placebo | Key Finding |
| Global Pain Intensity (Tonic Heat) | No significant difference | No significant difference | Nobilone did not show broad analgesic effects in this model.[1][2] |
| Temporal Summation (Women) | No significant difference | Significant reduction (p = 0.003) | Nobilone may have antihyperalgesic properties in women.[1][2] |
| Temporal Summation (Men) | No significant difference | No significant difference | The antihyperalgesic effect appears to be sex-specific.[1][2] |
Nobilone vs. Dihydrocodeine in Chronic Neuropathic Pain
In a randomized, crossover, double-blind study, the analgesic efficacy of Nobilone was compared to dihydrocodeine, a weak opioid, in patients with chronic neuropathic pain.[3][4] The results indicated that dihydrocodeine provided better pain relief than Nobilone.[3][4] Patients reported a lower mean visual analogue score for pain with dihydrocodeine compared to Nobilone.[3]
| Treatment | Mean Visual Analogue Score (mm) | Key Finding |
| Nobilone | 59.93 | Dihydrocodeine was a significantly better analgesic than Nobilone in this patient population.[3] |
| Dihydrocodeine | 58.58 |
Nobilone in Other Pain Models
Nobilone has also been investigated in other pain contexts. A retrospective chart review of patients with chronic noncancer pain treated with Nobilone as an adjunctive therapy showed that 15 out of 20 patients reported subjective overall improvement, and nine reported reduced pain intensity.[5] The primary reasons for continued use were beneficial effects on sleep and nausea.[5] In a rat model of acute inflammation (carrageenan-induced paw edema), Nobilone demonstrated dose-dependent anti-inflammatory and antihyperalgesic effects.[6]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Experimental Heat Pain Model
This model was used to assess both analgesic and antihyperalgesic effects in healthy volunteers.[1][2]
-
Study Design: Double-blind, placebo-controlled, crossover.
-
Participants: Healthy adult men and women.
-
Procedure:
-
A tonic heat stimulus was applied to the forearm using a Peltier thermode to induce pain.
-
Temporal summation of pain was measured by assessing the change in pain intensity over the duration of the stimulus.
-
Descending noxious inhibitory control (DNIC) was triggered using a counter-irritation procedure (e.g., cold pressor test).
-
Pain responses were recorded before and after drug administration (Nobilone 0.5 mg, 1 mg, or placebo).
-
-
Primary Outcome Measures:
-
Average heat pain intensity.
-
Temporal summation of heat pain.
-
Drug-induced changes in the strength of descending analgesia.
-
Chronic Neuropathic Pain Clinical Trial
This study compared Nobilone to an active comparator in a clinical setting.[3][4]
-
Study Design: Randomized, crossover, double-blind.
-
Participants: Patients with a clinical diagnosis of chronic neuropathic pain.
-
Procedure:
-
Patients received either Nobilone or dihydrocodeine for a set treatment period.
-
A washout period followed the first treatment period.
-
Patients then crossed over to the other treatment for the second period.
-
Pain intensity was assessed daily using a visual analogue scale (VAS).
-
-
Primary Outcome Measure: Difference in mean VAS pain scores between the Nobilone and dihydrocodeine treatment periods.
Mechanism of Action and Signaling Pathway
Nobilone exerts its effects primarily through the endocannabinoid system.[7][8][9] It acts as a weak partial agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[9] CB1 receptors are predominantly found in the central nervous system and are involved in pain modulation, while CB2 receptors are mainly located in peripheral tissues and immune cells, playing a role in reducing inflammation.[7][10][11]
The binding of Nobilone to these G-protein coupled receptors initiates a downstream signaling cascade that ultimately leads to reduced neuronal excitability and decreased inflammation, contributing to its analgesic and antihyperalgesic effects.
Caption: Nobilone's signaling pathway leading to analgesia.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the analgesic effects of Nobilone in a preclinical or clinical setting.
Caption: A generalized experimental workflow for Nobilone studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Analgesic and antihyperalgesic effects of nabilone on experimental heat pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of analgesic effects and patient tolerability of nabilone and dihydrocodeine for chronic neuropathic pain: randomised, crossover, double blind study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. Antiinflammatory action of endocannabinoid palmitoylethanolamide and the synthetic cannabinoid nabilone in a model of acute inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Nabilone? [synapse.patsnap.com]
- 8. Nabilone for Chronic Pain Management: A Review of Clinical Effectiveness and Guidelines – An Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Nabilone for Chronic Non-Cancer Pain - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Analgesic Potential of Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nobilone and Cannabidiol for Anxiety: A Guide for Researchers and Drug Development Professionals
An objective comparison of the pharmacological profiles and anxiolytic potential of Nobilone and Cannabidiol, supported by available experimental data.
This guide provides a detailed comparative overview of Nobilone and cannabidiol (CBD), two cannabinoids with distinct mechanisms of action and differing levels of evidence for their potential application in the treatment of anxiety disorders. This document is intended for researchers, scientists, and drug development professionals seeking a concise yet comprehensive understanding of these compounds.
Introduction
Anxiety disorders represent a significant global health concern, necessitating the exploration of novel therapeutic agents. The endocannabinoid system has emerged as a promising target for anxiolytic drug development. This guide focuses on two key cannabinoids: Nobilone, a synthetic analog of tetrahydrocannabinol (THC), and cannabidiol (CBD), a non-intoxicating phytocannabinoid. While both have been investigated for their effects on anxiety, they exhibit fundamentally different pharmacological properties.
Mechanism of Action
The primary distinction between Nobilone and CBD lies in their interaction with cannabinoid and other receptor systems.
Nobilone is a synthetic cannabinoid that functions as a potent agonist at both cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2).[1][2] Activation of CB1 receptors, which are highly expressed in the central nervous system, is thought to mediate the primary psychoactive and therapeutic effects of cannabinoids like THC and its analogs.[3] The anxiolytic effects of CB1 receptor agonists are complex and appear to be dose-dependent, with low doses potentially reducing anxiety and high doses being anxiogenic.[3]
Cannabidiol (CBD) , in contrast, has a low affinity for CB1 and CB2 receptors.[4] Its anxiolytic effects are believed to be mediated through a multi-target mechanism, with a significant body of evidence pointing to its interaction with the serotonin 5-HT1A receptor .[5][6] CBD acts as a modest affinity agonist at this receptor, a mechanism shared by some established anxiolytic medications.[6][7] Additionally, CBD may indirectly influence the endocannabinoid system by inhibiting the degradation of the endogenous cannabinoid anandamide.
Signaling Pathway Diagrams
Quantitative Data Summary
The following tables summarize the available quantitative data for Nobilone and Cannabidiol. A significant gap exists in the publicly available preclinical data for Nobilone's anxiolytic effects, limiting a direct quantitative comparison.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki) | Species | Reference |
| Nobilone | CB1 | 2.89 nM | Human | [2] |
| CB2 | 1.84 nM | Human | [2] | |
| Cannabidiol | 5-HT1A | pKi ≈ 4.5 (approx. 31.6 µM) | Human | [5] |
| CB1 | >10 µM | Human | [4] | |
| CB2 | >10 µM | Human | [4] |
Table 2: Preclinical Anxiolytic Efficacy (Elevated Plus-Maze)
| Compound | Species | Dose Range (mg/kg, i.p.) | Effect on Open Arm Time/Entries | Reference |
| Nobilone | Rat/Mouse | Data not available | Data not available | - |
| Cannabidiol | Rat | 2.5 - 10 | Significant increase | [8][9][10] |
| Rat | 20 | No significant effect | [8][9][10] |
Experimental Protocols
Detailed methodologies for key preclinical anxiety models are provided below to facilitate the design and interpretation of comparative studies.
Elevated Plus-Maze (EPM)
The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the conflict between the animal's innate fear of open, elevated spaces and its desire to explore a novel environment.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
Procedure:
-
Rodents are placed individually in the center of the maze, facing an open arm.
-
Animal behavior is typically recorded for a 5-minute session.
-
Key parameters measured include:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (a measure of general locomotor activity).
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms, without significantly altering the total number of arm entries.
Experimental Workflow: Elevated Plus-Maze
Open Field Test (OFT)
The OFT is another common test for assessing anxiety-like behavior and general locomotor activity. It is based on the natural tendency of rodents to avoid the brightly lit, open central area of a novel arena.
Apparatus: A square or circular arena with high walls to prevent escape.
Procedure:
-
The animal is placed in the center of the open field.
-
Behavior is recorded for a set period (e.g., 5-10 minutes).
-
Parameters measured include:
-
Time spent in the center of the arena.
-
Distance traveled in the center.
-
Time spent in the periphery.
-
Total distance traveled.
-
Rearing frequency.
-
Interpretation: Anxiolytic compounds are expected to increase the time spent in and distance traveled in the central zone of the open field.
Comparative Discussion and Future Directions
The available evidence presents a clear divergence in the pharmacological profiles of Nobilone and CBD. Nobilone's potent agonism at CB1 receptors suggests a mechanism of action with a higher potential for psychoactive side effects, which may limit its therapeutic window for anxiety. Clinical studies on Nobilone for anxiety are limited, with one small study in anxious volunteers showing mixed results and the occurrence of side effects like orthostatic hypotension at higher doses.[11]
Conversely, CBD's lack of significant CB1 receptor activation and its engagement of the serotonergic system offer a potentially more favorable side-effect profile for an anxiolytic agent. Preclinical studies consistently demonstrate the anxiolytic-like effects of CBD in various animal models.[8][9][10] Human experimental studies have also shown that CBD can reduce anxiety induced by public speaking. However, the clinical trial data for CBD in diagnosed anxiety disorders is still emerging and has produced some conflicting results, suggesting that dose and duration of treatment are critical factors.
For drug development professionals, the key takeaways are:
-
Nobilone: Represents a classic cannabinoid agonist approach. Future research should focus on conducting rigorous preclinical dose-response studies in validated anxiety models to establish a clear anxiolytic profile and therapeutic index. The biphasic dose-response of CB1 agonists needs careful consideration.[3]
-
Cannabidiol: Offers a novel, multi-target approach with a potentially better safety profile. Further clinical trials are needed to establish optimal dosing regimens for specific anxiety disorders and to directly compare its efficacy against standard-of-care anxiolytics.
References
- 1. Cannabinoid CB1 and CB2 receptor ligand specificity and the development of CB2-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nabilone treatment for severe behavioral problems in adults with intellectual and developmental disabilities: Protocol for a phase I open-label clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cannabidiol Acts at 5-HT1A Receptors in the Human Brain: Relevance for Treating Temporal Lobe Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Agonistic Properties of Cannabidiol at 5-HT1a Receptors | Semantic Scholar [semanticscholar.org]
- 8. Antianxiety effect of cannabidiol in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sementeamanha.org [sementeamanha.org]
- 11. Single-dose study of nabilone in anxious volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-Effectiveness of Nobilone in a Research Setting: A Comparative Guide
For researchers and drug development professionals, selecting the appropriate tools and compounds is a critical decision that balances efficacy with budgetary constraints. Nobilone, a synthetic cannabinoid, has garnered interest for its therapeutic potential, primarily as an antiemetic and analgesic. This guide provides a comprehensive cost-effectiveness analysis of Nobilone in a research setting, comparing it with common alternatives and providing detailed experimental data and protocols to inform your research decisions.
Section 1: Comparative Analysis of Nobilone and Alternatives
Nobilone's primary mechanism of action is through its agonist activity at cannabinoid receptors CB1 and CB2.[1] This interaction modulates neurotransmitter release, leading to its therapeutic effects, including the alleviation of nausea and vomiting and the reduction of pain.[1] In a research context, its utility extends to studies on the endocannabinoid system, pain pathways, and chemotherapy-induced side effects.
This section compares Nobilone with three common alternatives used in similar research applications: Dronabinol (a synthetic THC), Prochlorperazine (a typical antipsychotic and antiemetic), and Ondansetron (a 5-HT3 receptor antagonist).
Table 1: Cost Comparison of Nobilone and Alternatives in a Research Setting
| Compound | Supplier | Grade | Unit Size | Price (USD) | Price per mg (USD) |
| Nobilone | Sigma-Aldrich | ≥98% (HPLC) | 25 mg | $1,230.00 | $49.20 |
| Dronabinol | PharmacyChecker.com | Pharmaceutical | 2.5 mg capsule (x30) | ~$34.62 | ~$0.46 |
| Prochlorperazine | americanpharmaceuticalwholesale.com | Pharmaceutical Powder | 100 g | $287.74 | $0.0029 |
| Ondansetron | amazon.com | Pharmaceutical | 8 mg tablet | ~$0.13 | ~$0.016 |
Table 2: Efficacy and Performance Data in Preclinical Models
| Compound | Research Application | Animal Model | Key Efficacy Metric | Results |
| Nobilone | Antiemetic | Rat (Cisplatin-induced emesis) | Reduction in emetic episodes | ~80-160 times more potent than Prochlorperazine. |
| Nobilone | Analgesia | Rat (Neuropathic pain) | Increased paw withdrawal threshold | Significant increase in paw withdrawal threshold at doses of 0.1-1 mg/kg. |
| Dronabinol | Analgesia | Mouse (Hot plate test) | Increased latency to response | Dose-dependent increase in response latency. |
| Prochlorperazine | Antiemetic | Dog (Apomorphine-induced emesis) | Inhibition of emesis | Effective at 0.125-0.5 mg/kg, IV. |
| Ondansetron | Antiemetic | Ferret (Cisplatin-induced emesis) | Reduction in retching and vomiting | Significant reduction in emetic episodes. |
Section 2: Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. This section provides protocols for key experiments involving Nobilone.
Protocol 1: Evaluation of Antiemetic Efficacy in a Rat Model of Cisplatin-Induced Nausea
This protocol is adapted from preclinical studies evaluating cannabinoid antiemetic effects.
Objective: To assess the ability of Nobilone to reduce cisplatin-induced nausea-like behavior (gaping) in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Nobilone
-
Vehicle solution (e.g., 5% ethanol, 5% Cremophor EL, 90% saline)
-
Cisplatin
-
Observation chambers with video recording capabilities
Procedure:
-
Acclimation: Acclimate rats to the observation chambers for 30 minutes daily for 3 days prior to the experiment.
-
Drug Preparation: Prepare a stock solution of Nobilone in the vehicle. For example, dissolve Nobilone in anhydrous ethanol and then dilute with Cremophor EL and saline.
-
Administration:
-
Administer Nobilone (e.g., 0.1, 0.5, 1.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before cisplatin administration.
-
-
Induction of Emesis: Administer cisplatin (e.g., 6 mg/kg, i.p.) to induce nausea and vomiting.
-
Observation: Place rats in the observation chambers immediately after cisplatin injection and record their behavior for at least 2 hours.
-
Data Analysis: Score the number of "gaping" events (a rat model correlate of vomiting) from the video recordings. Compare the number of gapes in the Nobilone-treated groups to the vehicle-treated group using appropriate statistical analysis (e.g., ANOVA).
Protocol 2: Assessment of Analgesic Effects in a Rat Model of Neuropathic Pain
This protocol is based on standard models of neuropathic pain, such as the Chronic Constriction Injury (CCI) model.
Objective: To determine the efficacy of Nobilone in alleviating mechanical allodynia in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Nobilone
-
Vehicle solution
-
Von Frey filaments
-
Surgical instruments for CCI surgery
Procedure:
-
Induction of Neuropathic Pain (CCI model):
-
Anesthetize the rat.
-
Expose the sciatic nerve and place four loose ligatures around it.
-
-
Baseline Testing: Before and after surgery (e.g., 7 days post-op), measure the baseline paw withdrawal threshold to mechanical stimuli using Von Frey filaments.
-
Drug Administration:
-
Administer Nobilone (e.g., 0.5, 1.0, 2.0 mg/kg, i.p.) or vehicle.
-
-
Behavioral Testing: At various time points after drug administration (e.g., 30, 60, 120 minutes), re-assess the paw withdrawal threshold using Von Frey filaments.
-
Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point. Compare the %MPE between the Nobilone-treated and vehicle-treated groups.
Section 3: Signaling Pathways and Visualizations
Understanding the molecular pathways affected by Nobilone is fundamental to its application in research. Nobilone acts as an agonist at both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs).
Nobilone's Mechanism of Action
Upon binding, Nobilone activates the Gi/o alpha subunit of the G-protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][3] This, in turn, reduces the activity of protein kinase A (PKA).[2] The G-protein's beta-gamma subunit can also activate other signaling cascades, including the MAPK/ERK pathway and phosphoinositide 3-kinase (PI3K).[4][5] In the central nervous system, CB1 receptor activation presynaptically inhibits the release of various neurotransmitters. CB2 receptors are primarily expressed on immune cells and their activation is associated with anti-inflammatory effects.
Caption: Nobilone's signaling cascade via CB1/CB2 receptors.
Experimental Workflow: Cost-Effectiveness Analysis
The following diagram illustrates the logical workflow for conducting a cost-effectiveness analysis of Nobilone in a research setting.
Caption: Workflow for cost-effectiveness analysis in research.
Conclusion
The decision to use Nobilone in a research setting requires careful consideration of its cost relative to its efficacy for the specific research question. While the initial cost per milligram of research-grade Nobilone is significantly higher than the pharmaceutical-grade prices of its alternatives, its high potency may translate to lower effective doses, potentially offsetting some of the cost differential. For studies requiring high purity and well-characterized compounds, the investment in research-grade Nobilone may be justified. Researchers must weigh the direct costs against the potential for more precise and reproducible data, which is paramount in drug discovery and development. This guide provides a foundational framework for making such an informed decision.
References
A Comparative Analysis of the Metabolic Stability of Nobilone and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic stability of Nobilone, a synthetic cannabinoid, and its analogs. The information presented herein is intended to assist researchers and professionals in the field of drug development in understanding the metabolic fate of these compounds. While direct comparative quantitative data for specific Nobilone analogs is limited in the available literature, this guide outlines the known metabolic pathways of Nobilone and provides a detailed experimental protocol for assessing the metabolic stability of these and other related compounds.
Understanding Nobilone Metabolism
Nobilone, a synthetic analog of dronabinol (THC), undergoes extensive metabolism in the body, primarily in the liver.[1] The metabolic pathways are characterized by two main transformation routes:
-
Oxidation: The primary pathway involves the direct oxidation of the Nobilone molecule, leading to the formation of various hydroxylic and carboxylic acid analogs.
-
Reduction: Another significant pathway is the reduction of the 9-keto group, which results in the formation of carbinol metabolites.
The parent Nobilone compound has a relatively short plasma half-life of approximately two hours.[2][3][4][5] However, its metabolites are known to persist in the plasma for a significantly longer duration, with a collective half-life of about 35 hours.[3][5] This suggests that the pharmacological effects of Nobilone may be, in part, attributable to its active metabolites.[2] One of the identified metabolites found in feces is a diol, formed through the reduction of the 9-keto group and subsequent oxidation of the dimethylheptyl side chain.[2]
Comparative Metabolic Stability Data
A direct comparison of the in vitro metabolic stability of Nobilone and its specific analogs requires quantitative data from head-to-head studies, typically using human liver microsomes. Such data, including parameters like half-life (t½) and intrinsic clearance (CLint), are crucial for evaluating the potential for improved metabolic profiles in analog compounds. Despite a thorough review of the available scientific literature, specific quantitative data directly comparing the metabolic stability of Nobilone and its named analogs could not be located.
Therefore, the following table is presented as a template for how such data would be structured, should it become available through future research.
| Compound | t½ (min) in HLM | CLint (µL/min/mg protein) in HLM | Primary Metabolic Pathway(s) | Reference |
| Nobilone | Data not available | Data not available | Oxidation, Reduction | - |
| Analog X | Data not available | Data not available | To be determined | - |
| Analog Y | Data not available | Data not available | To be determined | - |
HLM: Human Liver Microsomes
Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
To determine the metabolic stability of Nobilone and its analogs, a standardized in vitro assay using human liver microsomes (HLM) is recommended. This assay measures the rate of disappearance of the parent compound over time when incubated with liver enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.
Materials:
-
Test compounds (Nobilone and its analogs)
-
Pooled human liver microsomes (e.g., from a reputable commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (for analytical quantification)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test compounds and internal standard in a suitable organic solvent (e.g., DMSO).
-
Prepare working solutions of the test compounds by diluting the stock solutions in the incubation buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal suspension and the test compound working solutions at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of the test compound and microsomes. The final volume should be consistent across all samples.
-
At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.
-
-
Sample Processing:
-
Vortex the terminated reaction mixtures to precipitate the microsomal proteins.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for a sufficient time to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Quantify the remaining concentration of the parent test compound in each sample using a validated LC-MS/MS method. The method should be optimized for the specific mass transitions of the test compound and the internal standard.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg microsomal protein/mL)
-
Visualization of Nobilone's Metabolic Pathway
The following diagram illustrates the primary metabolic transformations of Nobilone.
Caption: Metabolic pathways of Nobilone.
Conclusion
While Nobilone is known to be extensively metabolized, a critical gap exists in the literature regarding the comparative metabolic stability of its analogs. The provided experimental protocol offers a robust framework for researchers to conduct such comparative studies. The generation of quantitative in vitro metabolic stability data for Nobilone analogs is essential for the rational design of new chemical entities with improved pharmacokinetic properties, potentially leading to enhanced therapeutic efficacy and safety profiles. Future research in this area is warranted to fill the existing data gap and guide the development of the next generation of synthetic cannabinoids.
References
- 1. Nabilone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Physiologic disposition of nabilone, a cannabinol derivative, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accessdata.fda.gov [accessdata.fda.gov]
Meta-analysis of clinical trials investigating Nobilone for neuropathic pain
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Nabilone with other therapeutic alternatives for the management of neuropathic pain, based on a meta-analysis of published clinical trials. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the relative efficacy and safety profile of Nabilone.
Nabilone, a synthetic cannabinoid, acts as an agonist at cannabinoid receptors CB1 and CB2, which are implicated in pain modulation.[1] Its efficacy in neuropathic pain is a subject of ongoing research, with clinical trials yielding mixed results.[2][3] This guide synthesizes the available quantitative data to offer a clear comparison with commonly used analgesics for neuropathic pain.
Data Presentation: Efficacy and Safety of Nabilone and Comparators
The following tables summarize the quantitative data from meta-analyses and individual clinical trials comparing Nabilone with placebo and other active treatments for neuropathic pain.
Table 1: Efficacy of Nabilone in Neuropathic Pain
| Comparator | Pain Outcome Measure | Result | p-value | Source |
| Placebo | Mean reduction in pain score (0-10 scale) | 1.27 point greater reduction with Nabilone | 0.02 | [2] |
| ≥30% reduction in pain | 85% of patients on Nabilone vs. 38% on placebo | 0.006 | [4] | |
| ≥50% reduction in pain | 31% of patients on Nabilone vs. 8% on placebo | 0.12 | [4] | |
| Significant decrease in pain (11-Point-Box-Test) | Nabilone showed a significant decrease | < 0.05 | [5] | |
| Dihydrocodeine | Mean visual analogue score (0-100 mm) | Dihydrocodeine provided better pain relief (mean difference 6.0 mm) | 0.01 | [6] |
| Amitriptyline | Pain relief in fibromyalgia | No significant difference between Nabilone and Amitriptyline | > 0.05 | [7][8] |
| Ibuprofen | Reduction in pain for medication overuse headaches | Greater reduction with Nabilone | Data not provided | [9] |
| Gabapentin | Improvement in pain VAS | Benefits of Nabilone appear comparable to Gabapentin | Not specified | [10] |
Note: Some studies included patients with fibromyalgia, a condition with a neuropathic pain component.
Table 2: Adverse Events Associated with Nabilone and Comparators
| Adverse Event | Nabilone vs. Placebo (Odds Ratio; 95% CI) | Nabilone vs. Amitriptyline (Odds Ratio; 95% CI) | Nabilone vs. Dihydrocodeine (Odds Ratio; 95% CI) | Nabilone vs. Gabapentin (Risk Difference; 95% CI) | Source |
| Any Adverse Event | 4.37 (0.88 to 21.71) | 3.18 (1.25 to 8.10) | 0.30 (0.13 to 0.73) | -13.1% (-26.2 to 0) | [11][12] |
| Drowsiness/Sedation | 7.25 (1.64 to 31.95) | - | - | - | [13] |
| Dizziness | 21.14 (2.92 to 152.75) | - | - | - | [13] |
| Dry Mouth | 17.23 (4.33 to 68.55) | - | - | - | [13] |
| Withdrawal due to Adverse Events | 15% (Nabilone) vs. 5% (Placebo) | 3.1% (Nabilone) vs. 0% (Amitriptyline) | - | More frequent with Gabapentin | [8][11] |
Experimental Protocols
Detailed methodologies for key clinical trials cited in this guide are summarized below.
Frank et al. (2008): Nabilone vs. Dihydrocodeine for Chronic Neuropathic Pain
-
Study Design: A randomized, double-blind, crossover trial with a 14-week duration.
-
Participants: 96 patients with chronic neuropathic pain.
-
Intervention: Patients received a maximum daily dose of 2 mg of Nabilone or 240 mg of dihydrocodeine. The treatment periods were 6 weeks each, separated by a 2-week washout period. Doses were gradually escalated.
-
Primary Outcome: The primary outcome was the difference in pain as measured by the mean visual analogue score (VAS) over the last 2 weeks of each treatment period.
-
Secondary Outcomes: Included changes in mood, quality of life, sleep, and psychometric function. Side effects were assessed using a questionnaire.
Toth et al. (2012): Nabilone for Diabetic Peripheral Neuropathic Pain
-
Study Design: An enriched-enrolment, randomized withdrawal, flexible-dose, double-blind, placebo-controlled, parallel assignment efficacy study.
-
Participants: 37 subjects with diabetic peripheral neuropathic pain with a pain score of ≥ 4 on a 0-10 scale.
-
Intervention: An initial 4-week single-blind phase where all subjects received Nabilone (titrated from 1-4 mg/day). Responders (≥30% pain relief; n=26) were then randomized to receive either flexible-dose Nabilone (1-4 mg/day) or placebo for a 5-week double-blind treatment period.
-
Primary Outcome: Change in the mean end-point neuropathic pain score.
-
Secondary Outcomes: Included assessments of anxiety and depression (Hospital Anxiety and Depression Scale), sleep (Medical Outcomes Study sleep scale), and quality of life (European Quality of Life-5-Domains).
Skrabek et al. (2008): Nabilone for Pain in Fibromyalgia
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 40 patients with fibromyalgia.
-
Intervention: Subjects were titrated up on Nabilone from 0.5 mg at bedtime to 1 mg twice daily over 4 weeks, or received a corresponding placebo. This was followed by a 4-week washout period.
-
Primary Outcome: Visual analog scale (VAS) for pain.
-
Secondary Outcomes: Number of tender points, average tender point pain threshold, and the Fibromyalgia Impact Questionnaire (FIQ).
Mandatory Visualization
The following diagrams illustrate key pathways and workflows relevant to the clinical investigation of Nabilone for neuropathic pain.
Caption: Nabilone's signaling pathway for pain modulation.
Caption: A typical experimental workflow for a Nabilone clinical trial.
Caption: Logical relationship of Nabilone treatment to clinical outcomes.
References
- 1. Nabilone for Chronic Pain Management: A Review of Clinical Effectiveness and Guidelines – An Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. An enriched-enrolment, randomized withdrawal, flexible-dose, double-blind, placebo-controlled, parallel assignment efficacy study of nabilone as adjuvant in the treatment of diabetic peripheral neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nabilone for the treatment of pain in fibromyalgia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Low dose treatment with the synthetic cannabinoid Nabilone significantly reduces spasticity-related pain : a double-blind placebo-controlled cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cda-amc.ca [cda-amc.ca]
- 7. cda-amc.ca [cda-amc.ca]
- 8. Table 6, Summary of Findings Included Systematic Reviews - Nabilone for Chronic Pain Management: A Review of Clinical Effectiveness and Guidelines – An Update - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Table A5: [Summary of Findings of Included Systematic Review]. - Nabilone for Chronic Pain Management: A Review of Clinical Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. An open-label comparison of nabilone and gabapentin as adjuvant therapy or monotherapy in the management of neuropathic pain in patients with peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nabilone for Chronic Non-Cancer Pain - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Table 8, Summary of Findings by Outcome — Adverse Events - Nabilone for Chronic Non-Cancer Pain - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Nobilone Disposal
This document provides comprehensive guidance for the safe and compliant disposal of Nobilone, a synthetic cannabinoid classified as a DEA Schedule II controlled substance.[1][2] Adherence to these procedures is critical to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. This protocol is intended for implementation by researchers, scientists, and drug development professionals in a laboratory setting.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to understand the hazards associated with Nobilone. Personnel must handle the substance in a controlled environment, such as a chemical fume hood, to minimize exposure.[3]
Required Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed.
-
Health Hazards: May cause drowsiness, dizziness, and euphoria.[4][5] It is also suspected of damaging fertility or the unborn child.
-
Regulatory: Nobilone is a DEA Schedule II controlled substance, indicating a high potential for abuse and dependence.[1][2]
Nobilone: Chemical and Physical Properties
The following table summarizes key quantitative data for Nobilone.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₆O₃ | [1][6] |
| Molecular Weight | 372.5 g/mol | [6] |
| Physical Description | Solid, white to off-white crystalline powder | [1][2] |
| Solubility (Aqueous) | < 0.5 mg/L | [2] |
| LogP | 6.8 | [1] |
| DEA Schedule | II | [1][2] |
Disposal Protocol: Step-by-Step Guide
The proper disposal route for Nobilone waste depends on its form: trace-contaminated materials or bulk quantities. Environmental regulations prohibit the disposal of Nobilone into drains or standard waste streams without proper treatment.[3]
Step 1: Waste Segregation
-
At the point of generation, determine if the waste is "trace-contaminated" or "bulk."
-
Trace Contamination: Includes items with minimal residual Nobilone, such as empty vials, used gloves, bench paper, and contaminated weighing papers.
-
Bulk/Unused Nobilone: Includes expired stock, unused formulations, or significant quantities of raw material.
-
Step 2: Trace Contamination Disposal
-
Collect all trace-contaminated materials in a dedicated, clearly labeled hazardous waste container. The container should be yellow and marked "Trace Chemotherapy Waste" or as required by your institution's hazardous drug waste stream.
-
When the container is full, seal it securely.
-
Arrange for disposal through your institution's licensed hazardous waste management contractor. This waste stream is typically destined for incineration.
Step 3: Bulk/Unused Nobilone Disposal
-
Primary Method (Recommended): Transfer the bulk Nobilone to a primary hazardous waste container designated for pharmaceutical or controlled substance waste. This container must be securely sealed and clearly labeled with the chemical name ("Nobilone") and relevant hazard symbols.
-
Store the sealed container in a secure, designated area, adhering to all DEA requirements for Schedule II substance storage, until pickup.
-
Arrange for collection by a licensed hazardous and controlled substance waste disposal contractor. Ensure the contractor provides a manifest for tracking the waste to its final destruction, which is typically high-temperature incineration.
-
Alternative Method (Denaturing): For smaller quantities, commercially available controlled substance denaturing kits may be used.[7] These kits contain activated carbon or other media that render the drug irretrievable. Follow the manufacturer's specific instructions for use. Once denatured, the container can typically be disposed of in the appropriate hazardous waste stream as per institutional policy.[7]
-
Record Keeping: Meticulously document the destruction of all bulk Nobilone in a controlled substance logbook, as required by the DEA. The entry should include the date, quantity destroyed, method of destruction, and the signatures of at least two authorized individuals witnessing the process.[7]
Logical Workflow for Nobilone Disposal
The following diagram illustrates the decision-making process for the proper disposal of Nobilone waste materials in a laboratory setting.
Caption: Nobilone waste disposal workflow for laboratory professionals.
References
- 1. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. NABILONE-DEA SCHEDULE II Safety Data Sheets(SDS) lookchem [lookchem.com]
- 4. The Safety of Dronabinol and Nabilone: A Systematic Review and Meta-Analysis of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Nabilone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. rcvs.org.uk [rcvs.org.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Nabilone
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Nabilone, a synthetic cannabinoid and DEA Schedule II controlled substance.[1][2] Adherence to these procedures is critical to mitigate risks and ensure the well-being of all laboratory personnel.
Nabilone, in its raw material form, is a white to off-white polymorphic crystalline powder.[3][4] While primarily used in capsule form under the brand name Cesamet for treating chemotherapy-induced nausea and vomiting, its handling in a research setting requires specific precautions due to its hazardous nature.[3][5]
Hazard Identification and Classification
The following table summarizes the hazard classification for Nabilone as identified in its Safety Data Sheet (SDS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Specific target organ toxicity - single exposure | 3 | H336: May cause drowsiness or dizziness |
| Reproductive toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |
Data sourced from Sigma-Aldrich Safety Data Sheet for Nabilone.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling Nabilone powder to prevent skin contact, inhalation, and ingestion.
Core PPE Requirements:
-
Gloves: Double gloving with powder-free nitrile gloves is recommended. Gloves should be changed every 30 to 60 minutes or immediately if contamination is suspected.[6]
-
Gown: A disposable, cuffed gown that is resistant to hazardous drugs should be worn.[7]
-
Eye Protection: Safety goggles and a face shield, or a full face-piece respirator, are necessary to protect against splashes and airborne particles.[8]
-
Respiratory Protection: A NIOSH-certified N95 or N100 respirator is required when handling Nabilone powder outside of a containment primary engineering control (C-PEC) to prevent inhalation.[8]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: A workflow for selecting appropriate PPE when handling Nabilone.
Operational Plan for Handling Nabilone
A systematic approach to handling Nabilone powder is crucial to minimize exposure risk.
Preparation and Weighing:
-
Designated Area: All handling of Nabilone powder should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.[7]
-
Pre-use Checks: Before starting, ensure that the ventilation in the designated area is functioning correctly and that all necessary PPE is readily available and in good condition.
-
Weighing: Use a balance with a draft shield. Handle the powder gently to avoid creating dust.
-
Cleaning: After weighing, decontaminate all surfaces with an appropriate cleaning agent.
First Aid Measures:
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Data sourced from Sigma-Aldrich Safety Data Sheet for Nabilone.
Disposal Plan
Proper disposal of Nabilone and contaminated materials is essential to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Trace Contaminated Waste: Items such as used gloves, gowns, and bench paper should be disposed of in a designated hazardous waste container.[9]
-
Bulk Nabilone Waste: Unused or expired Nabilone powder should be treated as hazardous chemical waste.
-
Sharps: Needles and syringes used in the handling of Nabilone solutions must be placed in a sharps container.[7]
Disposal Procedure:
-
Consult Regulations: Follow all local, state, and federal regulations for the disposal of controlled substances and hazardous chemical waste.
-
DEA Guidelines: As a DEA Schedule II substance, the disposal of Nabilone must be documented and may require specific DEA-authorized procedures.[10] Participation in a drug take-back program is a recommended disposal option.[11][12][13]
-
Household Disposal (Not for Labs): For any residual medication in a non-laboratory setting, it should be mixed with an undesirable substance like coffee grounds or cat litter, placed in a sealed bag, and then discarded in the trash.[14]
The following diagram outlines the logical steps for the proper disposal of Nabilone waste from a laboratory setting.
Caption: A workflow for the proper segregation and disposal of Nabilone waste.
References
- 1. hivclinic.ca [hivclinic.ca]
- 2. Nabilone | C24H36O3 | CID 5284592 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Cesamet (Bausch Health US LLC): FDA Package Insert [medlibrary.org]
- 5. NABILONE-DEA SCHEDULE II Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. pppmag.com [pppmag.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 10. Controlled Substances Act - Wikipedia [en.wikipedia.org]
- 11. dea.gov [dea.gov]
- 12. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 13. hhs.gov [hhs.gov]
- 14. fda.gov [fda.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
